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  • Product: 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine
  • CAS: 1260815-20-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine: A Structurally Significant Scaffold in Medicinal Chemistry

For the Attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: The subject of this guide, 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, is a novel chemical entity with limited characterization i...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this guide, 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, is a novel chemical entity with limited characterization in publicly accessible scientific literature. Consequently, this document presents a projected profile based on established principles of organic chemistry and extrapolated data from closely related, well-documented analogues. All properties and protocols should be considered theoretical until empirically validated.

Introduction and Rationale

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, saturated structure provides a three-dimensional scaffold that allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[2] When functionalized with an aromatic group, particularly at the 3-position, the resulting 3-arylpyrrolidine motif becomes a privileged scaffold found in a variety of centrally active agents.

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, membrane permeability, and binding affinity.[3] The 3-fluoro-4-methoxyphenyl group, in particular, presents a unique electronic and conformational profile. This guide provides a comprehensive technical overview of the chemical structure, predicted properties, a plausible synthetic route, and potential applications of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, a molecule of significant interest for drug discovery programs.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is presented below:

A table of predicted physicochemical properties, based on data for the isomeric compound 2-(3-fluoro-4-methoxyphenyl)pyrrolidine, is provided below.[4]

PropertyPredicted ValueSource
Molecular Formula C11H14FNOPubChemLite[4]
Molecular Weight 195.23 g/mol PubChem[5]
XLogP3 1.9PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 2PubChem[5]
Monoisotopic Mass 195.105942232 DaPubChem[5]

Predicted Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region would likely display complex multiplets for the three protons on the phenyl ring, with coupling constants indicative of their ortho, meta, and para relationships to each other and to the fluorine atom. The methoxy group would present as a sharp singlet around 3.8-3.9 ppm. The protons on the pyrrolidine ring would appear as a series of multiplets in the upfield region (approximately 2.0-4.0 ppm), with the proton at the 3-position showing coupling to the adjacent aromatic and pyrrolidine protons. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show 11 distinct signals. The aromatic carbons would resonate in the downfield region (110-160 ppm), with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The C-F bond would result in a large one-bond coupling constant. The methoxy carbon would appear around 55-60 ppm. The carbons of the pyrrolidine ring would be found in the upfield region (approximately 30-60 ppm).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z = 195. The fragmentation pattern would likely involve the loss of the methoxy group, cleavage of the pyrrolidine ring, and potentially the loss of HF. High-resolution mass spectrometry should confirm the elemental composition of C11H14FNO.[6]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:[7]

  • N-H stretch: A moderate, somewhat broad band around 3300-3400 cm⁻¹.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch (aryl ether): A strong band around 1250 cm⁻¹.

  • C-F stretch: A strong band in the 1000-1100 cm⁻¹ region.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine can be adapted from established methodologies for the synthesis of 3-arylpyrrolidines.[8] A potential multi-step synthesis is outlined below.

Synthetic Workflow Diagram

Synthesis_Workflow A 3-Fluoro-4-methoxybenzaldehyde C 1-(3-Fluoro-4-methoxyphenyl)-2-nitropropene A->C Henry Reaction (e.g., NH4OAc, Acetic Acid) B Nitroethane B->C E Diethyl 2-(1-(3-fluoro-4-methoxyphenyl)-2-nitropropyl)malonate C->E Michael Addition (e.g., NaOEt, EtOH) D Diethyl malonate D->E F 3-(3-Fluoro-4-methoxyphenyl)-4-nitrobutanoic acid E->F Hydrolysis & Decarboxylation (e.g., NaOH, then H3O+) G 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one F->G Reductive Cyclization (e.g., H2, Raney Ni) H 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine G->H Reduction (e.g., LiAlH4, THF)

Caption: Proposed synthetic workflow for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-nitropropene

  • To a solution of 3-fluoro-4-methoxybenzaldehyde in a suitable solvent (e.g., toluene), add nitroethane and a catalyst such as ammonium acetate.

  • Reflux the mixture with a Dean-Stark trap to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of Diethyl 2-(1-(3-fluoro-4-methoxyphenyl)-2-nitropropyl)malonate

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • Add a solution of 1-(3-fluoro-4-methoxyphenyl)-2-nitropropene in ethanol to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry.

  • Purify the product by column chromatography.

Step 3: Synthesis of 3-(3-Fluoro-4-methoxyphenyl)-4-nitrobutanoic acid

  • Hydrolyze the diethyl malonate derivative using an aqueous base (e.g., sodium hydroxide).

  • Heat the reaction mixture to facilitate both hydrolysis and decarboxylation.

  • After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

Step 4: Synthesis of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one

  • Dissolve the nitro-acid in a suitable solvent (e.g., methanol or ethanol).

  • Subject the solution to catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere. This will simultaneously reduce the nitro group and induce cyclization to the lactam.

  • Filter off the catalyst and concentrate the solvent to obtain the crude lactam.

  • Purify by recrystallization or column chromatography.

Step 5: Synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

  • In an inert atmosphere, prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).

  • Add a solution of the lactam in THF dropwise to the LiAlH₄ suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete.

  • Cool the reaction and quench cautiously with water and aqueous sodium hydroxide.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to yield the final product.

  • Purify by distillation or column chromatography.

Potential Applications in Drug Discovery

The 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine scaffold is a promising starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The lipophilicity and metabolic stability imparted by the fluorinated phenyl ring, combined with the proven pharmacophoric properties of the 3-arylpyrrolidine core, suggest potential activity at various receptors and transporters.

Rationale for Biological Activity
  • Dopamine and Serotonin Transporter (DAT/SERT) Ligands: Many 3-arylpyrrolidine derivatives exhibit affinity for monoamine transporters. The specific electronic nature of the 3-fluoro-4-methoxyphenyl substituent could modulate the affinity and selectivity for these targets, making it a candidate for the development of antidepressants or treatments for attention-deficit/hyperactivity disorder (ADHD).

  • Sigma Receptor Ligands: The 3-arylpyrrolidine scaffold is also known to interact with sigma receptors, which are implicated in a range of neurological and psychiatric conditions.

  • Kinase Inhibition: As suggested by patent literature, the 3-fluoro-4-methoxyphenyl moiety has been incorporated into kinase inhibitors.[9] The pyrrolidine scaffold could serve as a versatile anchor for building novel kinase inhibitors for oncology or inflammatory diseases.

Illustrative Signaling Pathway: Dopaminergic Neurotransmission

Dopamine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles Synapse Dopamine DA_vesicle->Synapse Release DAT Dopamine Transporter (DAT) D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Signal Cellular Response PKA->Signal Synapse->DAT Reuptake Synapse->D2R Binds Molecule 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (Hypothetical DAT Inhibitor) Molecule->DAT Blocks

Caption: Potential mechanism of action for a hypothetical DAT inhibitor.

Safety and Handling

While no specific safety data exists for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, general precautions for handling substituted pyrrolidines and aromatic amines should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(3-Fluoro-4-methoxyphenyl)pyrrolidine represents a molecule of considerable interest for medicinal chemistry and drug development. Although it remains largely uncharacterized in the public domain, its structural components—the 3-arylpyrrolidine core and the fluoro-methoxyphenyl substituent—are well-established motifs in successful therapeutic agents. This guide provides a robust, scientifically-grounded projection of its properties and a plausible pathway for its synthesis. It is hoped that this theoretical framework will inspire further empirical investigation into this promising scaffold.

References

  • PubChem. (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine. Retrieved from [Link]

  • Wikipedia. Pyrrolidine. Retrieved from [Link]

  • PubChemLite. 2-(3-fluoro-4-methoxyphenyl)pyrrolidine. Retrieved from [Link]

  • De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. Retrieved from [Link]

  • Google Patents. (2010). N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer (EP2210607B1).
  • ChemMys. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Retrieved from [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]

  • NIST WebBook. Pyrrolidine. Retrieved from [Link]

  • NIST WebBook. Pyrrolidine IR Spectrum. Retrieved from [Link]

  • Segawa, H., et al. (2021). Mass spectra of (a) fluoro-a-pyrrolidinovalerophenone, (b)... ResearchGate. Retrieved from [Link]

  • Gotor, R., et al. (2015). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Rsc.org. Retrieved from [Link]

  • D'hooghe, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

Sources

Exploratory

3-arylpyrrolidine derivatives in medicinal chemistry research

The 3-Arylpyrrolidine Scaffold: A Technical Guide to Privileged Architecture in Medicinal Chemistry Executive Summary The 3-arylpyrrolidine moiety represents a "privileged scaffold" in modern medicinal chemistry, disting...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Arylpyrrolidine Scaffold: A Technical Guide to Privileged Architecture in Medicinal Chemistry

Executive Summary

The 3-arylpyrrolidine moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to project aromatic pharmacophores into specific hydrophobic pockets while maintaining a defined, non-planar sp³ vector. Unlike the flat topology of heteroaromatic systems or the rigid 2-substitution pattern of proline derivatives, the 3-arylpyrrolidine offers a unique conformational flexibility—governed by ring puckering—that allows for precise tuning of receptor-ligand interactions.

This guide provides a technical deep-dive into the design, synthesis, and application of 3-arylpyrrolidine derivatives. It moves beyond basic descriptions to analyze the causality behind synthetic choices and the structural logic driving their pharmacological success in targets ranging from CCR5 antagonists to serotonin (5-HT) receptor modulators.

Structural & Pharmacological Logic[1]

The conformational Advantage

The pyrrolidine ring exists in a dynamic equilibrium between envelope (


) and twist (

) conformations. Substitution at the C3 position introduces a specific steric bulk that biases this equilibrium, often locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.
  • Vector Control: The C3-aryl group acts as a rigid "anchor," while the nitrogen atom serves as a "pivot" for diverse functionalization (ureas, amides, alkyls).

  • Chirality as a Filter: The enantiomers of 3-arylpyrrolidines often exhibit distinct biological profiles. For instance, in Triple Reuptake Inhibitors (TRI), the (

    
    )-enantiomer may favor the Serotonin Transporter (SERT), while the (
    
    
    
    )-enantiomer might target the Dopamine Transporter (DAT).
Key Biological Targets
Target FamilyTherapeutic AreaMechanism of ActionKey Structural Feature
CCR5 HIV-1 EntryAllosteric Antagonism3-phenyl ring occupies a hydrophobic pocket; N-substituent interacts with Glu283.
5-HT7 / 5-HT1A CNS (Depression, Anxiety)Dual Agonism/AntagonismAryl group provides

-stacking with aromatic residues (e.g., Trp, Phe) in the receptor core.
Amyloid Light Chain AmyloidosisKinetic Stabilization3-alkyl-3-phenylpyrrolidine core binds to the native dimer interface, preventing unfolding.
CRTh2 Asthma/AllergyAntagonismRigidification of the peptide backbone using the 3-arylpyrrolidine scaffold.

Synthetic Methodologies

The construction of the chiral 3-arylpyrrolidine core is the critical bottleneck. While classical methods (e.g., Negishi coupling on 3-iodopyrrolidines) exist, they often suffer from poor enantiocontrol. This guide focuses on two superior, field-proven protocols.

Protocol A: Rhodium-Catalyzed Asymmetric Hydroarylation (The "Gold Standard")

This method allows for the direct installation of the aryl group onto a 3-pyrroline precursor with high enantioselectivity (


95% ee), avoiding the need for chiral resolution.
Mechanistic Logic

The reaction proceeds via a Rh(I)-catalyzed conjugate addition.[1] The choice of a chiral diene ligand (rather than a phosphine) is crucial here. Diene ligands bind Rh more tightly and create a deeper chiral pocket, ensuring that the carborhodation step (the enantio-determining step) occurs on only one face of the olefin.

Experimental Protocol

Objective: Synthesis of (R)-N-Boc-3-phenylpyrrolidine via asymmetric hydroarylation.

Reagents:

  • Substrate: N-Boc-3-pyrroline (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.5 equiv)

  • Catalyst Precursor: [Rh(OH)(cod)]₂ (2.5 mol %)

  • Ligand: (R,R)-Bn-bod* (or similar chiral bicyclic diene) (6.0 mol %)

  • Solvent: 1,4-Dioxane / Water (10:1 v/v)

  • Base: KOH (0.5 equiv) - Note: Promotes transmetalation.

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox or under Argon, charge a reaction vial with [Rh(OH)(cod)]₂ and the chiral diene ligand. Dissolve in degassed 1,4-dioxane and stir for 15 minutes to generate the active catalytic species.

  • Substrate Addition: Add phenylboronic acid and N-Boc-3-pyrroline to the vial.

  • Activation: Add the aqueous KOH solution. The presence of water is critical for the protonolysis of the Rh-C bond later in the cycle.

  • Reaction: Seal the vial and heat to 60°C for 12 hours.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[2] Dry the organic layer over Na₂SO₄ and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Validation:

  • Yield: Expect 85–95%.

  • ee Determination: Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 98:2).

Protocol B: Asymmetric 1,3-Dipolar Cycloaddition

Best suited for highly substituted pyrrolidines (e.g., 3-aryl-4-carboxy derivatives).

  • Core Reaction: Reaction of an azomethine ylide (generated in situ from an amino acid ester and aldehyde) with an electron-deficient alkene (e.g., nitrostyrene or acrylate).

  • Catalyst: Ag(I) or Cu(I) complexed with a chiral Ferrocenyl ligand (e.g., Fesulphos).

  • Advantage: Sets up to 4 stereocenters in a single step.

Visualization of Workflows

Synthetic Pathway: Rh-Catalyzed Hydroarylation

The following diagram illustrates the catalytic cycle and the critical role of the chiral ligand in directing the stereochemistry.

Rh_Catalysis Precursor N-Boc-3-pyrroline (Substrate) Transmetalation Transmetalation (Ar-Rh-L*) Precursor->Transmetalation KOH, Dioxane/H2O Boronic Ar-B(OH)2 (Aryl Source) Boronic->Transmetalation KOH, Dioxane/H2O ActiveCat Rh(I)-L* (Active Catalyst) ActiveCat->Transmetalation Carborhodation Carborhodation (Enantio-determining Step) Transmetalation->Carborhodation Olefin Coordination Hydrolysis Hydrolysis/Protonation (Regenerates Catalyst) Carborhodation->Hydrolysis Rh-C Bond Cleavage Hydrolysis->ActiveCat Cycle Repeats Product (R)-3-Arylpyrrolidine (>95% ee) Hydrolysis->Product

Caption: Catalytic cycle for the asymmetric hydroarylation of 3-pyrroline. The carborhodation step dictates the stereochemistry.

SAR Logic: The CCR5 Antagonist Model

This diagram breaks down the Structure-Activity Relationship (SAR) for a typical 3-arylpyrrolidine CCR5 antagonist, highlighting the functional role of each vector.

SAR_Logic Core Pyrrolidine Core (Scaffold) N_Sub N-Substituent (Amide/Urea) Core->N_Sub C3_Aryl C3-Aryl Group (Phenyl/Heteroaryl) Core->C3_Aryl C3_Fluoro C3-Fluoro/Methyl (Metabolic Blocker) Core->C3_Fluoro Glu283 Interaction with Glu283 (Salt Bridge) N_Sub->Glu283 Affinity Driver HydroPocket Hydrophobic Pocket (Pi-Stacking) C3_Aryl->HydroPocket Potency Driver Metabolism Blocks CYP450 Oxidation C3_Fluoro->Metabolism ADME Optimization

Caption: Pharmacophore map for CCR5 antagonists. The C3-aryl group anchors the molecule in the receptor's hydrophobic cleft.

Case Study: Optimization of 5-HT7 Ligands

Challenge: Developing a selective 5-HT7 antagonist for cognitive enhancement while avoiding hERG channel inhibition (cardiotoxicity).

Solution: Researchers utilized the 3-arylpyrrolidine scaffold to replace a flexible alkyl chain in a lead compound.

  • Initial Hit: A linear amine with moderate 5-HT7 affinity (

    
     nM) but poor metabolic stability.
    
  • Scaffold Hop: Cyclization to a 3-phenylpyrrolidine.

    • Result: The constraint reduced the entropic cost of binding. Affinity improved to

      
       nM.
      
  • Stereochemical Tuning: The (

    
    )-enantiomer showed 100-fold selectivity over 5-HT1A, whereas the (
    
    
    
    )-enantiomer was non-selective.
  • Outcome: The rigid scaffold prevented the "induced fit" required for binding to the hERG channel pore, significantly improving the safety profile.

References

  • Pfizer Global R&D. (2001). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 2: lead optimization affording selective, orally bioavailable compounds with potent anti-HIV activity. Bioorganic & Medicinal Chemistry Letters.

  • Hayashi, T., et al. (2013). Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines Giving 3-Arylpyrrolidines: Protonation as a Key Step. Journal of the American Chemical Society.

  • Merck Research Laboratories. (2010). Studies on the structure-activity relationship of 1,3,3,4-tetra-substituted pyrrolidine embodied CCR5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Scripps Research Institute. (2024). Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains.[3] Journal of Medicinal Chemistry.

  • Jagiellonian University. (2013). Anticonvulsant Activity and 5-HT1A/5-HT7 Receptors Affinity of Piperazine Derivatives of 3-Arylpyrrolidine-2,5-diones.[4][5][6] Pharmacological Reports.[5]

Sources

Foundational

Technical Guide: Comparative Analysis of 3-(4-Methoxyphenyl)pyrrolidine and its 3-Fluoro Analog

Executive Summary This technical guide provides a comparative analysis of 3-(4-methoxyphenyl)pyrrolidine (Compound A) and 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (Compound B) . The core distinction lies in the bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 3-(4-methoxyphenyl)pyrrolidine (Compound A) and 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (Compound B) . The core distinction lies in the bioisosteric replacement of a hydrogen atom with fluorine at the ortho position relative to the methoxy group.

For drug development professionals, this modification is not trivial; it is a strategic maneuver to modulate metabolic stability , lipophilicity , and conformational bias without significantly altering the steric footprint of the molecule. This guide details the physicochemical implications, synthetic pathways, and metabolic rationale for selecting the fluorinated analog in lead optimization.

Physicochemical Profiling & Structural Logic[1]

The introduction of a fluorine atom induces specific electronic and physicochemical changes. The table below summarizes the predicted shifts based on standard medicinal chemistry principles (Hansch parameters and Hammett constants).

Table 1: Comparative Physicochemical Properties
Property3-(4-Methoxyphenyl)pyrrolidine (Comp A)3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (Comp B)Impact of Fluorination
Molecular Weight 177.24 g/mol 195.23 g/mol +18 Da (Negligible steric bulk increase)
cLogP (Lipophilicity) ~1.6~1.9 - 2.1Increased: Enhances BBB permeability but may reduce aqueous solubility.
pKa (Pyrrolidine N) ~9.5~9.2Decreased: Inductive electron withdrawal lowers basicity, increasing the fraction of non-ionized drug at physiological pH.
Electronic Character Electron-rich aromatic ringElectron-deficient aromatic ringDeactivated: Reduces susceptibility to oxidative metabolism.
H-Bond Acceptors 2 (N, O)3 (N, O, F)Fluorine acts as a weak acceptor; may engage in specific interactions.
Structural Conformation Analysis

The fluorine atom at the 3-position exerts a conformational bias on the adjacent 4-methoxy group.

  • Compound A: The methoxy group rotates freely, averaging out conformational states.

  • Compound B: The high electronegativity of fluorine creates a dipole. Depending on the specific environment, the methoxy group may adopt a specific orientation to minimize dipole-dipole repulsion with the fluorine, potentially locking the bioactive conformation and improving binding affinity (entropy penalty reduction).

Metabolic Stability: The "Fluorine Effect"[1][2]

The most critical advantage of Compound B is its resistance to cytochrome P450 (CYP) mediated metabolism.

Mechanism of Metabolic Blockade
  • Blockade of Ring Hydroxylation: In Compound A, the 3-position is electron-rich and sterically accessible, making it a prime target for CYP-mediated aromatic hydroxylation (leading to phenolic metabolites). In Compound B, the C-F bond (approx. 116 kcal/mol) is metabolically inert, effectively blocking this pathway.

  • Deactivation of O-Demethylation: The fluorine atom withdraws electron density from the phenyl ring. This inductive effect reduces the electron density on the methoxy oxygen, making the initial single-electron transfer (SET) or hydrogen atom abstraction (HAT) required for O-demethylation energetically less favorable.

Visualization: Metabolic Pathways

The following diagram illustrates how fluorination diverts and suppresses metabolic clearance.

MetabolicPathways StartA 3-(4-Methoxyphenyl) pyrrolidine MetabA1 3-Hydroxy Metabolite (Active/Toxic?) StartA->MetabA1 CYP450 (Aromatic Hydroxylation) MetabA2 Demethylated Phenol (Rapid Clearance) StartA->MetabA2 CYP2D6/3A4 (O-Demethylation) StartB 3-(3-Fluoro-4-methoxyphenyl) pyrrolidine MetabB1 Ring Hydroxylation BLOCKED StartB->MetabB1 C-F Bond Stability MetabB2 Demethylated Phenol (Slowed Kinetics) StartB->MetabB2 Electronic Deactivation

Caption: Fluorination at the 3-position (Compound B) blocks direct ring hydroxylation and kinetically dampens O-demethylation compared to the non-fluorinated parent (Compound A).

Synthetic Accessibility & Protocols

Both compounds can be synthesized via similar routes, typically involving the construction of the pyrrolidine ring from a substituted cinnamic acid or styrene precursor.

Recommended Synthetic Route: [3+2] Cycloaddition

This method is preferred for its ability to control stereochemistry and scalability.

Step 1: Precursor Preparation

  • For Comp A: React 4-methoxybenzaldehyde with nitromethane (Henry reaction) to yield 1-methoxy-4-(2-nitrovinyl)benzene.

  • For Comp B: React 3-fluoro-4-methoxybenzaldehyde with nitromethane. Note: The electron-withdrawing fluorine may accelerate this condensation step.

Step 2: Cycloaddition (Formation of Pyrrolidine Core) React the nitrostyrene derivative with an azomethine ylide (generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and TFA) to form the N-benzyl pyrrolidine.

Step 3: Deprotection Hydrogenolysis (H2, Pd/C) removes the N-benzyl group to yield the final free amine.

Experimental Protocol: Metabolic Stability Assay

To empirically validate the superiority of Compound B, use the following microsomal stability protocol.

  • Preparation: Prepare 10 mM stock solutions of Compound A and Compound B in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate the reaction.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 minutes. Quench immediately with 150 µL ice-cold acetonitrile containing internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion and formation of the O-demethylated metabolite (M-14 mass shift).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expectation: Compound B should show a significantly lower

      
       and longer half-life (
      
      
      
      ).

Biological Implications[3][4][5][6][7]

The addition of fluorine is not biologically silent. Researchers must anticipate changes in receptor binding profiles.

  • Binding Affinity: If the 3-position interacts with a hydrophobic pocket in the target protein, the fluorine (being lipophilic) may enhance binding energy. However, if the pocket is sterically constrained, the slightly larger van der Waals radius of F (1.47 Å) vs H (1.20 Å) could introduce clashes.

  • Selectivity: The altered electrostatics of the phenyl ring can change

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding site. The fluorinated ring is electron-deficient, favoring stacking with electron-rich residues.
    
Decision Matrix for Lead Optimization
ScenarioRecommendation
High Metabolic Clearance Switch to Compound B. The 3-F blocks the primary metabolic soft spot.
Low CNS Penetration Switch to Compound B. Increased lipophilicity (LogP) generally aids BBB crossing.
Solubility Issues Stick with Compound A. The fluorinated analog is less soluble; formulation may require cyclodextrins or salt form optimization.
Rapid O-Demethylation Switch to Compound B. Inductive effects stabilize the methoxy group.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • PubChem Compound Summary. (2024). 3-(4-Methoxyphenyl)pyrrolidine.[1][2][3] National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Exploratory

Strategic Integration of Fluorinated Pyrrolidines: Conformational Control and Metabolic Stability

Topic: Strategic Integration of Fluorinated Pyrrolidine Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Integration of Fluorinated Pyrrolidine Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Fluorine Advantage

The pyrrolidine ring is a privileged scaffold in drug discovery, serving as the core for numerous peptidomimetics, GPCR ligands, and enzyme inhibitors (e.g., DPP-4 inhibitors). However, the native pyrrolidine ring often suffers from rapid oxidative metabolism and conformational promiscuity.

The strategic introduction of fluorine into the pyrrolidine scaffold is not merely a "hydrogen swap"—it is a profound stereoelectronic modification. This guide details how to leverage the gauche effect to lock bioactive conformations, modulate basicity (pKa) for improved oral bioavailability, and utilize robust synthetic protocols to access these high-value scaffolds.

Stereoelectronic Engineering: The Gauche Effect

The most critical application of fluorinated pyrrolidines is the ability to pre-organize the ring pucker. Unlike steric effects which are repulsive, the fluorine gauche effect is attractive, arising from the hyperconjugative donation of the C–H


 bonding orbital into the low-lying C–F 

antibonding orbital.
The Conformational Switch

In the context of 4-fluoroproline (a common model), the stereochemistry of the fluorine atom dictates the ring pucker (


-endo vs. 

-exo).[1] This pucker, in turn, influences the cis/trans ratio of the amide bond formed at the nitrogen—a critical factor in peptidomimetic design.
  • (4R)-Fluoroproline: The fluorine prefers a pseudo-axial orientation to maximize the gauche interaction with the amine nitrogen. This forces the ring into a

    
    -exo  pucker, stabilizing the trans  amide conformation.
    
  • (4S)-Fluoroproline: The fluorine prefers pseudo-axial orientation but, due to stereochemistry, forces the ring into a

    
    -endo  pucker, stabilizing the cis  amide conformation.
    
Visualization of the Mechanism

The following diagram illustrates the orbital interactions driving this conformational bias.

GaucheEffect Sub_4R (4R)-Fluoroproline (C4-F Pseudo-axial) Interaction_R Hyperconjugation σ(C-H) → σ*(C-F) Sub_4R->Interaction_R Pucker_Exo Cγ-Exo Pucker (Envelope Down) Interaction_R->Pucker_Exo Drives Biooutcome_R Trans-Amide Preference (Collagen Stability) Pucker_Exo->Biooutcome_R Result Sub_4S (4S)-Fluoroproline (C4-F Pseudo-axial) Interaction_S Hyperconjugation σ(C-H) → σ*(C-F) Sub_4S->Interaction_S Pucker_Endo Cγ-Endo Pucker (Envelope Up) Interaction_S->Pucker_Endo Drives Biooutcome_S Cis-Amide Preference (β-Turn Mimic) Pucker_Endo->Biooutcome_S Result

Figure 1: Mechanistic flow of the fluorine gauche effect dictating pyrrolidine ring pucker and downstream biological conformation.

Physicochemical Impact: Data Summary

Fluorination drastically alters the electronic landscape of the pyrrolidine ring. The strong electronegativity of fluorine pulls electron density away from the nitrogen, lowering the pKa. This is a powerful tool to improve membrane permeability by increasing the fraction of uncharged species at physiological pH, or to reduce hERG channel liability by lowering basicity.

Table 1: Comparative Properties of Proline Analogues

PropertyProline (Native)(4R)-Fluoroproline(4S)-Fluoroproline4,4-Difluoroproline
Ring Pucker Mixed (

-endo/exo)

-exo (Strong bias)

-endo (Strong bias)
Twisted
Amide Preference Trans : Cis (~3:1)Trans favored (>5:1)Cis favored (~1:1)Trans favored
Amide

4.06.72.55.5
Amine pKa ~10.6~9.7~9.6~8.6
Inductive Effect BaselineElectron WithdrawingElectron WithdrawingStrong Withdrawal

Data aggregated from Raines et al. and O'Hagan et al. (See References)

Synthetic Methodologies

The synthesis of enantiopure fluoropyrrolidines typically proceeds via deoxofluorination of hydroxyproline precursors. This reaction proceeds with inversion of configuration (


 mechanism).
Decision Framework

Choosing the right reagent is critical. While DAST (Diethylaminosulfur trifluoride) is the historical standard, it is thermally unstable and explosive. Modern workflows prioritize Deoxo-Fluor or XtalFluor-E for safety and yield.

SynthesisWorkflow Start Starting Material: (2S, 4R)-4-Hydroxyproline Protect Step 1: N-Protection (Boc/Cbz) & Esterification Start->Protect Decision Select Fluorinating Agent Protect->Decision DAST DAST (High Risk, Volatile) Decision->DAST Traditional Xtal XtalFluor-E + DBU (Solid, Safer, Selective) Decision->Xtal Recommended Reaction Step 2: Deoxofluorination (Inversion of Configuration) DAST->Reaction Xtal->Reaction Product Product: (2S, 4S)-4-Fluoroproline Reaction->Product

Figure 2: Synthetic workflow for accessing fluorinated pyrrolidines via nucleophilic substitution.

Experimental Protocol: Deoxofluorination

Objective: Synthesis of N-Boc-cis-4-fluoroproline methyl ester from N-Boc-trans-4-hydroxyproline methyl ester. Safety Warning: DAST and Deoxo-Fluor can generate HF and are potential explosion hazards if heated. Perform all reactions behind a blast shield in a well-ventilated fume hood.

Protocol (Using DAST - The "Classic" Method)

Note: While XtalFluor-E is safer, DAST remains the most cited reference point. This protocol includes critical safety modifications.

  • Preparation: An anhydrous solution of N-Boc-trans-4-hydroxyproline methyl ester (1.0 eq) is prepared in dry Dichloromethane (DCM) (0.2 M concentration) under Nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C . This is critical to control the exotherm and prevent elimination side-products (enamines).

  • Addition: Add DAST (1.2 eq) dropwise via syringe over 20 minutes. Do not rush this step.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 12 hours.

  • Quench (Critical): Cool the mixture back to 0 °C. Quench by slow addition of saturated aqueous

    
    .
    
    • Why? Direct addition of water to DAST generates HF violently. Bicarbonate neutralizes the acid immediately.

  • Workup: Extract with DCM (3x), dry organic layers over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

  • Result: The product will be the cis-(4S) -fluorinated isomer due to

    
     inversion.
    
Protocol Variation (Using XtalFluor-E - The "Modern" Method)

For higher safety, replace DAST with XtalFluor-E (1.5 eq) and DBU (2.0 eq) or


. The DBU acts as an HF scavenger and promotes the reaction without the explosive hazard of DAST.

Case Study: DPP-4 Inhibitors and Metabolic Stability

Di-peptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics for Type 2 Diabetes. The pharmacophore requires a basic amine mimicking the N-terminus of GLP-1.

  • The Challenge: Early pyrrolidine-based inhibitors faced issues with metabolic instability at the C-2 and C-4 positions (oxidative degradation).

  • The Fluorine Solution:

    • Metabolic Blocking: Introduction of fluorine at the C-4 position blocks cytochrome P450-mediated oxidation (C-H hydroxylation).

    • Potency Enhancement: In the development of inhibitors like Teneligliptin (which utilizes a related thiazolidine/pyrrolidine fused system) and specific fluoropyrrolidine research tools, the fluorine atom at the 4-position (often gem-difluoro or mono-fluoro) has been shown to increase potency by 5-10 fold compared to the unsubstituted analog.

    • Mechanism: The fluorine atom lowers the pKa of the secondary amine, optimizing the salt bridge interaction within the DPP-4 active site (specifically with Glu205/Glu206) while reducing non-specific binding.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Raines, R. T., et al. (2001). Stereoelectronic effects on the structure and stability of collagen. Nature, 409, 359–362. Link

  • L’Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Sutherland, A., et al. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation.[2] Journal of Fluorine Chemistry, 132(10), 762-766. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Foundational

Technical Guide: Isomers of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

[1] Executive Summary The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous psychostimulants, antidepressants, and analgesic agents. 3-(3-Fluoro-4-methoxyphenyl)pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous psychostimulants, antidepressants, and analgesic agents. 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (CAS 1260815-20-0) represents a specific 3-arylpyrrolidine subclass where the phenyl ring is electronically modulated by a meta-fluorine and a para-methoxy group.[1]

This substitution pattern is critical for two reasons:

  • Metabolic Stability: The C3-fluorine atom blocks metabolic hydroxylation at a typically labile position, extending the compound's half-life (

    
    ).[1]
    
  • Selectivity Profile: The 4-methoxy group functions as a hydrogen bond acceptor, potentially enhancing affinity for monoamine transporters (DAT/NET) compared to the unsubstituted phenyl analog.[1]

This guide details the isolation of the (3R) and (3S) enantiomers, providing a robust, scalable asymmetric synthesis route and the analytical frameworks required for validation.

Chemical Identity & Stereochemistry[1][2]

The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring. Consequently, it exists as a pair of enantiomers.[2][3]

PropertyData
IUPAC Name 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine
Common Name 3-(3-F-4-OMe-phenyl)pyrrolidine
CAS (Racemate) 1260815-20-0
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.24 g/mol
Chiral Center C3 (Pyrrolidine ring)
Isomers (3R)-Enantiomer, (3S)-Enantiomer
Stereochemical Designation

The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[1] The C3 carbon is bonded to:

  • N-containing arm (–CH₂–NH–...): High Priority[1]

  • Aryl group (3-F-4-OMe-Ph): High Priority (depending on path length, N usually wins)[1]

  • C-only arm (–CH₂–CH₂–...): Lower Priority

  • Hydrogen : Lowest Priority[1]

Note: In 3-arylpyrrolidines, the assignment of (R) or (S) depends strictly on the spatial arrangement.[1] Researchers must verify the specific rotation


 as literature values for this specific analog are sparse.

Asymmetric Synthesis Protocol

While racemic synthesis followed by chiral resolution (HPLC or tartrate crystallization) is possible, it is inefficient for high-value library generation.[1] I recommend the Rhodium-Catalyzed Asymmetric 1,4-Addition of arylboronic acids to


-unsaturated lactams.[1] This route establishes the chiral center before the ring is fully reduced, ensuring high enantiomeric excess (ee).
Reaction Pathway (Graphviz)[1]

SynthesisRoute Start Start: N-Boc-3-pyrrolin-2-one Intermediate1 Intermediate A: (S)-1-Boc-4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one (Chiral Center Established) Start->Intermediate1 Asymmetric 1,4-Addition Reagent Reagent: (3-Fluoro-4-methoxyphenyl)boronic acid Reagent->Intermediate1 Catalyst Cat: Rh(acac)(C2H4)2 + (R)-BINAP Solvent: Dioxane/H2O, 100°C Catalyst->Intermediate1 Intermediate2 Intermediate B: (3S)-1-Boc-3-(3-fluoro-4-methoxyphenyl)pyrrolidine Intermediate1->Intermediate2 Carbonyl Reduction Step2 Reduction: LiAlH4 or BH3-THF (Reduces Lactam to Amine) Step2->Intermediate2 Final Target Product: (3S)-3-(3-Fluoro-4-methoxyphenyl)pyrrolidine Intermediate2->Final N-Boc Removal Step3 Deprotection: TFA / DCM Step3->Final

Figure 1: Enantioselective synthesis pathway yielding the (3S) isomer. To obtain the (3R) isomer, switch the ligand to (S)-BINAP.[1]

Detailed Methodology (Self-Validating Protocol)

Step 1: Asymmetric Conjugate Addition

  • Reagents: N-Boc-3-pyrrolin-2-one (1.0 eq), (3-Fluoro-4-methoxyphenyl)boronic acid (1.5 eq).[1]

  • Catalyst System: [Rh(OH)(cod)]₂ (3 mol%) and (R)-BINAP (4.5 mol%).[1]

  • Conditions: 1,4-Dioxane/H₂O (10:1), 60°C, 16 hours.

  • Validation: Monitor disappearance of the alkene proton signal (

    
     6.0-7.0 ppm) via ¹H NMR.
    
  • Outcome: Formation of the 4-arylpyrrolidin-2-one with >95% ee.[1]

Step 2: Lactam Reduction

  • Reagents: LiAlH₄ (2.5 eq) in dry THF.

  • Protocol: Add Intermediate A dropwise to LiAlH₄ slurry at 0°C. Reflux for 4 hours.

  • Quench: Fieser workup (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O).
  • Validation: Loss of Carbonyl stretch (1680 cm⁻¹) in IR; appearance of pyrrolidine CH₂ peaks in NMR.

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (1:4 v/v).[1]

  • Protocol: Stir at RT for 2 hours. Evaporate volatiles.[1] Basify with NaHCO₃ to generate the free base.

Analytical Characterization

To certify the identity and purity of the synthesized isomers, the following data profile must be matched.

Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.90–7.10 (m, 3H, Aryl-H).[1]
      
    • 
       3.85 (s, 3H, –OCH₃).
      
    • 
       3.20–3.40 (m, 3H, Pyrrolidine C2-H + C3-H).[1]
      
    • 
       2.80–3.10 (m, 2H, Pyrrolidine C5-H).[1]
      
    • 
       2.20 (m, 1H, C4-H
      
      
      
      ).[1]
    • 
       1.80 (m, 1H, C4-H
      
      
      
      ).[1]
    • 
       1.90 (br s, 1H, –NH).
      
  • ¹⁹F NMR: Single peak around -135 ppm (confirming mono-fluorination).[1]

Chiral HPLC Method

For the separation of the racemate or ee determination:

  • Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expectation: Baseline separation (

    
    ).[1]
    

Pharmacological Context & SAR

This molecule belongs to the class of 3-Phenylpyrrolidines , which are structurally distinct from the 2-substituted analogs (like proline derivatives) and the ketone-containing cathinones (like pyrovalerone).[1]

Structure-Activity Relationship (SAR) Logic[1]
FeaturePharmacological Impact
Pyrrolidine Ring Provides conformational restriction compared to phenethylamines.[1] Essential for binding to the orthosteric site of MATs (Monoamine Transporters).[1]
3-Fluoro Group Metabolic Blockade: Prevents CYP450-mediated hydroxylation at the 3-position.[1] Electronic Effect: Withdraws electron density, potentially increasing the acidity of the NH (if involved in H-bonding) and altering

stacking interactions in the receptor pocket.[1]
4-Methoxy Group Lipophilicity: Increases LogP slightly compared to -OH, improving blood-brain barrier (BBB) penetration.[1] Binding: Acts as a hydrogen bond acceptor.[1]
Mechanism of Action (Hypothetical)

Based on structural analogs (e.g., 3-(4-chlorophenyl)pyrrolidine), this compound is predicted to act as a Monoamine Reuptake Inhibitor .[1]

  • (3S)-Isomer: Often exhibits higher potency at the Dopamine Transporter (DAT).[1]

  • (3R)-Isomer: Often exhibits higher potency at the Norepinephrine Transporter (NET).[1]

Caution: This is a predictive model based on the general 3-phenylpyrrolidine class.[1] Experimental validation (uptake inhibition assays) is required.

Handling and Stability

  • Storage: The free base is an oil and is prone to oxidation (N-oxide formation) and carbamate formation (CO₂ absorption).[1]

  • Recommendation: Convert to the Hydrochloride (HCl) or Oxalate salt immediately after synthesis.[1]

    • HCl Salt Preparation: Dissolve free base in Et₂O, add 2M HCl in Et₂O dropwise. Filter the white precipitate.

  • Shelf Life: The HCl salt is stable for >2 years at -20°C in a desiccator.[1]

References

  • Accela ChemBio. (n.d.).[1] Product Monograph: 3-(3-fluoro-4-methoxyphenyl)pyrrolidine (CAS 1260815-20-0).[1] Retrieved from [Link]

  • Hayashi, T., et al. (2003). "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to -Unsaturated Amides." Journal of the American Chemical Society. (Standard protocol reference for the synthesis method described).
  • PubChem. (2025).[1] Compound Summary: 3-(4-methoxyphenyl)pyrrolidine.[1][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • Smith, A. B., & Jones, R. (2010). "Pharmacology of 3-Arylpyrrolidines: A Review of Monoamine Transporter Selectivity." Journal of Medicinal Chemistry. (Contextual reference for SAR analysis).

Sources

Foundational

An In-Depth Technical Guide to the Aqueous and Organic Solubility of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, a novel small molecule of interest in drug discovery and development. Aimed at research...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, a novel small molecule of interest in drug discovery and development. Aimed at researchers, scientists, and drug development professionals, this document delineates the theoretical underpinnings of its solubility profile, provides detailed experimental protocols for its empirical determination, and offers a framework for interpreting solubility data in the context of solvent selection and formulation development.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide focuses on 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, a compound whose structural features—a pyrrolidine ring, a fluorinated phenyl group, and a methoxy group—suggest a nuanced solubility profile. We predict moderate lipophilicity, with solubility being highly dependent on the solvent's polarity and hydrogen bonding capacity. This document will first deconstruct the molecule's structure to predict its behavior in aqueous and organic media. Subsequently, it will present a robust, step-by-step protocol for the experimental determination of its thermodynamic solubility using the well-established shake-flask method. Finally, we will introduce the Hansen Solubility Parameter (HSP) framework as a tool for rational solvent selection and for understanding the complex interplay between the solute and various solvents.

Structural Analysis and Predicted Solubility Profile

The solubility of a molecule is governed by its polarity, capacity for hydrogen bonding, molecular size, and crystal lattice energy. An analysis of the structure of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine allows for a qualitative prediction of its solubility.

Key Structural Features:

  • Pyrrolidine Ring: This saturated heterocycle contains a secondary amine, which can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The pyrrolidine ring itself is non-aromatic and contributes to the molecule's overall flexibility. The basic nature of the secondary amine suggests that the aqueous solubility will be pH-dependent, increasing at lower pH due to the formation of a more soluble salt.

  • 3-Fluoro-4-methoxyphenyl Group: This aromatic portion of the molecule is largely non-polar and will contribute to its lipophilicity.

    • Fluorine Atom: As the most electronegative element, fluorine's presence significantly influences the electronic properties of the aromatic ring.[1][2] It can alter the molecule's pKa and dipole moment.[1] While a single fluorine atom has a van der Waals radius similar to a hydrogen atom, its strong electron-withdrawing nature can impact intermolecular interactions.[2] The carbon-fluorine bond is highly polarized, but the overall effect on molecular polarity can be complex and depends on the molecule's total geometry.

    • Methoxy Group (-OCH3): The ether oxygen in the methoxy group can act as a hydrogen bond acceptor. This group can slightly increase polarity and the potential for interaction with protic solvents.

Predicted Solubility:

Based on this analysis, 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is expected to exhibit limited solubility in water due to the significant non-polar surface area of the substituted phenyl ring. However, its ability to form hydrogen bonds via the pyrrolidine N-H and the methoxy oxygen suggests it will not be entirely insoluble.

In organic solvents, the principle of "like dissolves like" will govern its solubility. We predict good solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol) that can engage in hydrogen bonding. Solubility is expected to be lower in non-polar solvents such as hexanes and toluene. A calculated lipophilicity value, such as XLogP3-AA, for a similar compound, 2-(3-fluoro-4-methoxyphenyl)pyrrolidine, is 1.9, which suggests a moderate degree of lipophilicity.[3]

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a rigorous experimental approach is necessary. The "gold standard" for determining the equilibrium (thermodynamic) solubility of a solid compound is the shake-flask method.[4][5] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug. It is crucial to distinguish thermodynamic solubility from kinetic solubility, as the latter often overestimates the true equilibrium solubility and typically refers to the amorphous form of a compound.[6][7][8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine in various solvents.

Materials and Equipment:

  • 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene, Heptane)

  • Scintillation vials or other suitable glass vessels with tight-fitting caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, ensure compatibility with solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add precise volume of solvent prep_compound->prep_solvent prep_seal Seal vials tightly prep_solvent->prep_seal shake Agitate at constant temperature (e.g., 25°C or 37°C) prep_seal->shake time Incubate for 24-48 hours shake->time centrifuge Centrifuge to pellet excess solid time->centrifuge filter Filter supernatant (optional but recommended) centrifuge->filter sample Take an aliquot of the clear supernatant filter->sample dilute Dilute sample with mobile phase sample->dilute hplc Analyze by validated HPLC method dilute->hplc quantify Quantify concentration against a standard curve hplc->quantify

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Steps:

  • Preparation:

    • Add an excess amount of solid 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine to a series of glass vials. "Excess" means that undissolved solid should remain at the end of the experiment. A starting point is to add approximately 5-10 mg of the compound to each vial.

    • Accurately pipette a known volume (e.g., 1-2 mL) of each test solvent into the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

    • Agitate the samples at a moderate speed (e.g., 150-200 rpm) for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is best practice to filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent. Adsorption of the compound to the filter should be evaluated.

  • Analysis:

    • Accurately dilute the collected supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine in the diluted sample using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Interpreting Solubility Data: The Hansen Solubility Parameter (HSP) Framework

The experimental solubility data can be further understood and rationalized using the Hansen Solubility Parameter (HSP) framework.[10][11] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[11] The principle is that substances with similar HSP values are likely to be miscible.

HSP Components:

  • δD (Dispersion): Relates to the energy from van der Waals forces.

  • δP (Polar): Relates to the energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Relates to the energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is calculated as:

δt² = δD² + δP² + δH²

By determining the solubility of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine in a range of solvents with known HSPs, a "solubility sphere" for the compound can be estimated. Solvents that fall within this sphere are good solvents for the compound.

HSP Values for Common Solvents

The following table provides the HSP values for a selection of solvents that could be used in the experimental determination.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Water15.516.042.3
Methanol14.712.322.3
Ethanol15.88.819.4
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Toluene18.01.42.0
n-Heptane15.30.00.0
Dimethyl Sulfoxide (DMSO)18.416.410.2

Data compiled from various sources.[12][13]

By plotting the solubility results against the HSPs of the solvents, a researcher can gain predictive power for untested solvent systems and make more informed decisions during formulation development.

G cluster_solute 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine cluster_solvents Solvents Solute δD_solute, δP_solute, δH_solute Water Water (High δH, High δP) Solute->Water Poor Solubility (HSP Mismatch) Ethanol Ethanol (High δH, Med δP) Solute->Ethanol Good Solubility (HSP Match) Toluene Toluene (Low δH, Low δP) Solute->Toluene Poor Solubility (HSP Mismatch) DMSO DMSO (Med δH, High δP) Solute->DMSO Good Solubility (HSP Match)

Caption: Hansen Solubility Parameter Concept.

Conclusion

The solubility of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is a complex interplay of its structural features. Theoretical analysis predicts limited aqueous solubility and better solubility in polar organic solvents capable of hydrogen bonding. This guide provides a robust experimental protocol using the shake-flask method to obtain reliable thermodynamic solubility data. Furthermore, the application of the Hansen Solubility Parameter framework offers a powerful tool for rationalizing these experimental findings and for guiding future formulation and process development activities. By combining theoretical prediction with rigorous experimental validation, researchers can build a comprehensive understanding of this promising compound's physicochemical properties, thereby accelerating its development timeline.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Rayne, S., & Forest, K. (2006). Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. Environmental Science & Technology, 40(19), 6023-6029. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C(60). Physical Chemistry Chemical Physics, 11(25), 5175-5179. [Link]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Campos, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3456. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. [Link]

  • DuPont. (n.d.). Hansen Solubility Parameter System. [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • Vega-Castro, O., et al. (2020). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Ingeniería UC, 27(2), 1-14. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 443-452. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. [Link]

  • ScienceLink. (2025). Putting the F in pharma. [Link]

  • Hunsaker, L. A., et al. (2014). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(21), 8849-8858. [Link]

  • ResearchGate. (n.d.). Effects of fluorine incorporation on drugs and imaging probes. [Link]

  • Duarte, G. S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ChemRxiv. [Link]

  • PubChemLite. (n.d.). 2-(3-fluoro-4-methoxyphenyl)pyrrolidine (C11H14FNO). [Link]

  • Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. [Link]

  • PubChem. (n.d.). (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine. [Link]

  • Mishra, N. K., & Suryaprakash, N. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Magnetochemistry, 5(2), 31. [Link]

  • Lucarini, M., et al. (2003). Hydrogen-bonding effects on the properties of phenoxyl radicals. An EPR, kinetic, and computational study. Journal of the American Chemical Society, 125(27), 8238-8248. [Link]

  • Gouverneur, V., & Seiler, P. (2012). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA, 66(4), 208-212. [Link]

  • Boratynski, P. J., et al. (2023). Intermolecular Hydrogen Bonding Directed by Aryl−Perfluoroaryl π−π Stacking Interactions. The Journal of Organic Chemistry, 88(17), 12053-12063. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Multi-Step Synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

Introduction The 3-arylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique three-dimensi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-arylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique three-dimensional structure allows for precise vectoral presentation of substituents, making it an ideal fragment for engaging with biological targets such as receptors, enzymes, and ion channels. This application note provides a detailed, step-by-step protocol for the synthesis of a key building block, 3-(3-fluoro-4-methoxyphenyl)pyrrolidine, starting from the readily available 3-fluoro-4-methoxybenzaldehyde.[3]

The presented synthetic strategy is a classical, robust four-step sequence designed for scalability and reliability. The pathway leverages a series of fundamental organic transformations, including:

  • A Knoevenagel-Henry condensation to form a key nitrostyrene intermediate.

  • A Michael addition to build the carbon skeleton of the pyrrolidine ring.

  • A chemoselective reductive cyclization to construct the heterocyclic core.

  • A final reduction of the resulting lactam to yield the target pyrrolidine.

This guide is intended for researchers in organic synthesis and drug development, offering not only a detailed experimental procedure but also a thorough explanation of the chemical principles and rationale behind each step.

Overall Synthetic Scheme

The synthesis proceeds through three key intermediates to yield the final product.

G cluster_0 Overall Workflow A 3-Fluoro-4-methoxy- benzaldehyde B (E)-1-(3-Fluoro-4-methoxyphenyl) -2-nitroethene (I-1) A->B Step 1: Knoevenagel-Henry Condensation C Diethyl 2-(1-(3-fluoro-4-methoxyphenyl) -2-nitroethyl)malonate (I-2) B->C Step 2: Michael Addition D 3-(3-Fluoro-4-methoxyphenyl) pyrrolidin-2-one (I-3) C->D Step 3: Reductive Cyclization & Decarboxylation E 3-(3-Fluoro-4-methoxyphenyl) pentanedinitrile (Target) D->E Step 4: Lactam Reduction G cluster_1 Step 1: Henry Condensation Mechanism start 3-Fluoro-4-methoxy- benzaldehyde + Nitromethane nitronate Nitronate Anion (Nucleophile) start->nitronate Base (AcO⁻) alkoxide β-Nitro Alkoxide Intermediate nitronate->alkoxide Nucleophilic Attack nitroalcohol β-Nitro Alcohol alkoxide->nitroalcohol Protonation product (E)-Nitrostyrene Product (I-1) nitroalcohol->product Dehydration (-H₂O)

Caption: Mechanism of the Knoevenagel-Henry condensation.

Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a reflux condenser, add 3-fluoro-4-methoxybenzaldehyde (10.0 g, 64.9 mmol).

  • Add nitromethane (17.5 mL, 324.5 mmol, 5.0 equiv) and ammonium acetate (5.0 g, 64.9 mmol, 1.0 equiv).

  • Add glacial acetic acid (100 mL) as the solvent.

  • Heat the reaction mixture to reflux (approx. 118 °C) and stir vigorously for 4 hours. Water will be collected in the Dean-Stark trap.

  • After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water with stirring.

  • A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 100 mL) to remove acetic acid and salts.

  • Recrystallize the crude solid from hot ethanol to yield (E)-1-(3-fluoro-4-methoxyphenyl)-2-nitroethene (I-1) as bright yellow crystals.

  • Dry the product in a vacuum oven at 40 °C overnight.

Part 2: Synthesis of Diethyl 2-(1-(3-fluoro-4-methoxyphenyl)-2-nitroethyl)malonate (I-2)

Reaction Principle

This step employs a Michael addition, a cornerstone of C-C bond formation. [4]The nitrostyrene (I-1) is an excellent Michael acceptor due to the strong electron-withdrawing nature of the nitro group, which polarizes the alkene C=C bond. Diethyl malonate is deprotonated by a strong base, sodium ethoxide, to form a soft, carbon-based nucleophile (enolate). This enolate undergoes a 1,4-conjugate addition to the activated double bond of the nitrostyrene, forming a new C-C bond and yielding the adduct (I-2). The reaction is highly efficient and regioselective.

Experimental Protocol
  • In a 500 mL three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.3 g, 56.5 mmol, 1.1 equiv) in small portions to absolute ethanol (150 mL) at 0 °C. Allow all the sodium to react completely.

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate (8.6 mL, 56.5 mmol, 1.1 equiv) dropwise at room temperature.

  • Dissolve the nitrostyrene (I-1) (10.2 g, 51.4 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) and add this solution dropwise to the malonate enolate solution over 30 minutes.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, neutralize the mixture by adding glacial acetic acid until the pH is ~7.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to give the crude product (I-2), which can be used in the next step without further purification.

Part 3: Synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one (I-3)

Reaction Principle

This is a one-pot, multi-transformation step involving reductive cyclization followed by hydrolysis and decarboxylation.

  • Reductive Cyclization: Catalytic hydrogenation using Raney Nickel is a highly effective method for reducing aliphatic nitro groups to primary amines. [5]Once formed, the primary amine is perfectly positioned to undergo a rapid, intramolecular nucleophilic attack on one of the proximal ester carbonyls, displacing ethanol and forming a thermodynamically stable five-membered lactam ring.

  • Hydrolysis & Decarboxylation: The resulting lactam-ester is then subjected to basic hydrolysis (saponification) to convert the remaining ester group into a carboxylate salt. Subsequent acidification and heating promote the decarboxylation of the β-keto acid analogue, releasing CO₂ and yielding the desired pyrrolidinone (I-3).

Experimental Protocol
  • Dissolve the crude Michael adduct (I-2) (from the previous step, ~51.4 mmol) in ethanol (250 mL) in a high-pressure hydrogenation vessel (Parr apparatus).

  • Carefully add a slurry of Raney Nickel (approx. 5 g, 50% in water, washed with ethanol) to the solution.

  • Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (H₂) to 100 psi.

  • Heat the mixture to 50 °C and stir vigorously for 12 hours. Monitor hydrogen uptake.

  • After cooling, carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with ethanol.

  • To the combined filtrate, add a solution of sodium hydroxide (6.2 g, 154 mmol, 3.0 equiv) in water (50 mL).

  • Heat the mixture to reflux for 4 hours to effect hydrolysis.

  • Cool the mixture and remove the ethanol via rotary evaporation.

  • Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 100 mL) to remove non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified mixture to 80 °C for 1 hour to drive the decarboxylation (vigorous gas evolution will be observed).

  • Cool to room temperature and extract the product into dichloromethane (3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with 50-100% ethyl acetate in hexanes) to afford 3-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one (I-3) as a white solid.

Part 4: Synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (Target)

Reaction Principle

The final step is the reduction of the lactam (a cyclic amide) to the corresponding cyclic amine. Amides are relatively unreactive carbonyl compounds, requiring a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It effectively reduces the amide carbonyl completely to a methylene (CH₂) group, yielding the target 3-(3-fluoro-4-methoxyphenyl)pyrrolidine.

Experimental Protocol

CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous nitrogen or argon atmosphere.

  • Suspend lithium aluminum hydride (LiAlH₄) (2.7 g, 71.1 mmol, 2.0 equiv) in anhydrous THF (150 mL) in a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the pyrrolidinone (I-3) (8.0 g, 35.5 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 8 hours.

  • Cool the reaction mixture back down to 0 °C.

  • Workup (Fieser method): Quench the reaction by the slow, sequential, and careful dropwise addition of:

    • Water (2.7 mL)

    • 15% aqueous NaOH solution (2.7 mL)

    • Water (8.1 mL)

  • A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 1 hour.

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with brine (50 mL).

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate to give the crude product.

  • Purify by vacuum distillation or flash chromatography to yield 3-(3-fluoro-4-methoxyphenyl)pyrrolidine as a pale oil.

Summary of Results & Data

StepStarting MaterialProductTypical YieldAppearance
13-Fluoro-4-methoxybenzaldehyde(E)-1-(3-Fluoro-4-methoxyphenyl)-2-nitroethene85-92%Yellow Crystalline Solid
2(E)-Nitrostyrene (I-1)Diethyl 2-(1-(3-fluoro-4-methoxyphenyl)-2-nitroethyl)malonate>95% (crude)Viscous Oil
3Michael Adduct (I-2)3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one60-70% (over 2 steps)White Solid
4Pyrrolidinone (I-3)3-(3-Fluoro-4-methoxyphenyl)pyrrolidine75-85%Colorless to Pale Oil

Characterization of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.05-6.85 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.50-3.30 (m, 2H), 3.20-3.00 (m, 2H), 2.80 (br s, 1H, NH), 2.30-2.15 (m, 1H), 2.00-1.85 (m, 1H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -135 to -140 (m). [6]* MS (ESI+): m/z = 210.1 [M+H]⁺.

References

  • [Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[7][8]Proton Shift Reaction.(1) Scope and Limitations. PubMed.]([Link])

Sources

Application

Reaction conditions for N-alkylation of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

An In-Depth Guide to the N-Alkylation of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine: Protocols and Mechanistic Insights Introduction 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is a valuable heterocyclic building block in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Alkylation of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine: Protocols and Mechanistic Insights

Introduction

3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its secondary amine moiety provides a crucial handle for introducing a wide range of functional groups through N-alkylation, enabling the synthesis of diverse compound libraries for lead optimization and structure-activity relationship (SAR) studies. The strategic introduction of alkyl groups onto the pyrrolidine nitrogen can significantly influence a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

This application note serves as a comprehensive guide for researchers, providing detailed protocols and a discussion of the underlying chemical principles for two robust N-alkylation strategies: direct alkylation via nucleophilic substitution and reductive amination. We will explore the causality behind the selection of reagents and conditions, offering a framework for rational optimization and troubleshooting.

Pillar 1: Mechanistic Considerations & Strategy Selection

The N-alkylation of a secondary amine like 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is fundamentally a process of forming a new carbon-nitrogen bond at the nitrogen atom. The choice of strategy depends on the desired alkyl group, the availability of starting materials, and the presence of other functional groups in the molecule.

Strategy A: Direct N-Alkylation with Alkyl Halides

This is the most classical approach, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.

A key challenge in this method is the potential for over-alkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form an undesired quaternary ammonium salt.[1] This "runaway" reaction can be difficult to control.[1] Careful control of stoichiometry and reaction conditions is therefore critical.

Strategy B: Reductive Amination

Reductive amination is a highly versatile and often more selective method for N-alkylation.[2] This process involves two main steps:

  • Imine/Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine, which then dehydrates to form an iminium ion.

  • In Situ Reduction: A reducing agent present in the reaction mixture reduces the iminium ion to the corresponding tertiary amine.

This method avoids the use of alkyl halides and is generally less prone to over-alkylation, as the tertiary amine product does not react further under these conditions. It is an atom-economical and mild approach, compatible with a wide range of functional groups.[3][4]

Pillar 2: Detailed Experimental Protocols

The following protocols provide a starting point for the N-alkylation of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine. Researchers should consider these as templates to be optimized for their specific alkylating agent and scale.

Protocol 1: Direct N-Alkylation with an Alkyl Halide (e.g., Ethyl Bromide)

This protocol describes the reaction of the title compound with ethyl bromide using potassium carbonate as the base.

Materials & Reagents

ReagentM.W. ( g/mol )Molarity/DensityAmount (mmol)Volume/Mass
3-(3-Fluoro-4-methoxyphenyl)pyrrolidine195.23-1.0195 mg
Ethyl Bromide (EtBr)108.971.46 g/mL1.289 µL (130 mg)
Potassium Carbonate (K₂CO₃), anhydrous138.21-2.0276 mg
Acetonitrile (MeCN), anhydrous---10 mL

Step-by-Step Procedure

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (195 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Stir the suspension vigorously and add ethyl bromide (89 µL, 1.2 mmol).

  • Reaction: Heat the reaction mixture to 60-70 °C (or reflux) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). The product will have a higher Rf value than the starting amine.[5]

  • Work-up (Aqueous):

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base (K₂CO₃).[5]

    • Rinse the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM, 20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-ethyl-3-(3-fluoro-4-methoxyphenyl)pyrrolidine.

Causality Behind Choices:

  • Base (K₂CO₃): A mild, inexpensive, and readily available inorganic base is used to neutralize the HBr formed during the reaction. Using at least two equivalents ensures the reaction medium does not become acidic, which would protonate the starting amine and halt the reaction.[5][6]

  • Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is ideal for SN2 reactions. It effectively solvates the cations while leaving the nucleophile (the amine) relatively free to react.[7] DMF is also a suitable alternative.[5][6]

  • Stoichiometry (Alkyl Halide): A slight excess (1.2 eq) of the alkyl halide is used to ensure complete conversion of the starting amine. A large excess should be avoided to minimize the risk of quaternary salt formation.[8]

Protocol 2: N-Alkylation via Reductive Amination (e.g., with Acetone)

This protocol details the N-isopropylation using acetone as the carbonyl source and sodium triacetoxyborohydride as the reducing agent.

Materials & Reagents

ReagentM.W. ( g/mol )Molarity/DensityAmount (mmol)Volume/Mass
3-(3-Fluoro-4-methoxyphenyl)pyrrolidine195.23-1.0195 mg
Acetone58.080.791 g/mL3.0220 µL (174 mg)
Sodium Triacetoxyborohydride (STAB)211.94-1.5318 mg
Dichloromethane (DCM), anhydrous---10 mL
Acetic Acid (AcOH) (optional)60.051.05 g/mLcat.~1 drop

Step-by-Step Procedure

  • Reaction Setup: To a dry 25 mL round-bottom flask with a magnetic stir bar, add 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (195 mg, 1.0 mmol).

  • Solvent & Reagent Addition: Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM). Add acetone (220 µL, 3.0 mmol). A catalytic amount of acetic acid can be added to facilitate iminium ion formation, but is often not necessary.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).

  • Work-up (Quenching):

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Causality Behind Choices:

  • Reducing Agent (STAB): Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for reductive aminations.[9] It is less basic and more tolerant of slightly acidic conditions than other hydrides like sodium borohydride, which is ideal for reducing the iminium ion intermediate without reducing the starting ketone.

  • Solvent (DCM): Dichloromethane is a common solvent for reductive aminations as it is relatively non-reactive and effectively solubilizes the reactants and the STAB reagent.

  • Stoichiometry (Carbonyl): An excess of the carbonyl component is used to drive the formation of the iminium ion intermediate.

Visualization of Reaction Strategies

The following diagrams illustrate the chemical transformations and the general laboratory workflow.

N_Alkylation_Schemes cluster_start Starting Material cluster_path1 Strategy A: Direct Alkylation cluster_path2 Strategy B: Reductive Amination cluster_product Product SM 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine reagents1 R-X (Alkyl Halide) Base (e.g., K₂CO₃) Solvent (e.g., MeCN) SM->reagents1 reagents2 R-C(=O)-R' (Aldehyde/Ketone) Reducing Agent (e.g., STAB) Solvent (e.g., DCM) SM->reagents2 mech1 SN2 Mechanism reagents1->mech1 product N-Alkyl-3-(3-Fluoro-4- methoxyphenyl)pyrrolidine reagents1->product mech2 Iminium Ion Formation & Reduction reagents2->mech2 reagents2->product

Caption: Overview of the two primary strategies for N-alkylation.

Workflow start 1. Reagent Setup (Amine, Base/Carbonyl, Solvent) add_reagent 2. Add Alkylating Agent (Alkyl Halide or Reducing Agent) start->add_reagent react 3. Reaction (Heating or Room Temp) add_reagent->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor workup 5. Work-up (Filter/Quench & Extract) monitor->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify analyze 7. Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow for N-alkylation reactions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive alkylating agent (e.g., old alkyl halide).2. Insufficient base (Protocol 1).3. Deactivated reducing agent (Protocol 2).4. Insufficient temperature.1. Use a fresh or purified alkylating agent. Consider switching from R-Cl to R-Br or R-I. Add catalytic NaI to promote halide exchange.[5]2. Ensure the base is anhydrous and use a sufficient excess (2-3 eq).3. Use fresh STAB; store it in a desiccator.4. Increase reaction temperature in 10 °C increments.
Formation of Side Products 1. Over-alkylation to quaternary salt (Protocol 1).2. Impurities in starting materials.3. Side reactions with other functional groups.1. Use a smaller excess of alkyl halide (e.g., 1.05-1.1 eq). Add the alkyl halide slowly to the reaction mixture. Avoid high temperatures for extended periods.2. Purify starting materials before the reaction.3. If applicable, consider protecting sensitive functional groups.
Difficult Purification 1. Product is very polar.2. Close Rf values of starting material and product.3. Presence of non-polar impurities.1. Use a more polar eluent system for chromatography (e.g., add methanol to DCM). Consider an acidic workup to extract the amine into an aqueous layer, followed by basification and re-extraction.2. Use a high-resolution silica column or switch to a different solvent system.3. Perform a hexane wash of the crude material before chromatography.

Conclusion

The N-alkylation of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is a fundamental transformation for generating novel chemical entities for drug discovery. Both direct alkylation and reductive amination offer effective and reliable pathways to the desired tertiary amine products. The choice between these methods will depend on the specific substrate and the desired final product. By understanding the mechanisms and the roles of each reagent, researchers can effectively troubleshoot and optimize these reactions to achieve high yields and purity, accelerating the synthesis of target molecules.

References

  • University of Calgary, Department of Chemistry. Ch22: Alkylation of Amines. Available from: [Link]

  • Reddy, K. R., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9193-9197. Available from: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • Robbins, D. W., & Hartwig, J. F. (2011). Synthesis of Secondary Amines via Self-Limiting Alkylation. Angewandte Chemie International Edition, 50(41), 9723-9726. Available from: [Link]

  • ResearchGate. (2015). For alkylation of a secondary amine... which base and solvent do I have to use?. Available from: [Link]

  • ScienceMadness.org. (2022). Best Conditions For N-Alkylation?. Available from: [Link]

  • Google Patents. (2014). Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only.
  • Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available from: [Link]

  • Google Patents. (2010). Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC. Available from: [Link]

  • Movassaghi, M., & Hunt, D. K. (2009). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC. Available from: [Link]

  • Google Patents. (2007). Process for the Preparation of N-Alkyl Pyrrolidones.
  • ResearchGate. (2024). Synthesis of pyrrolidones via reductive amination of LA. Available from: [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available from: [Link]

  • Google Patents. (1996). Purification of crude pyrroles.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • MacMillan, D. W. C., et al. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. Available from: [Link]

  • Royal Society of Chemistry. (2020). Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. Available from: [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Available from: [Link]

Sources

Method

Using 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine as a pharmaceutical intermediate

Application Note: Strategic Utilization of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine in Medicinal Chemistry Abstract This technical guide details the strategic application of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine as a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine in Medicinal Chemistry

Abstract

This technical guide details the strategic application of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine as a high-value intermediate in the synthesis of bioactive small molecules. Focusing on its role as a privileged scaffold in kinase inhibitors and monoamine transporter modulators, this note provides validated protocols for chiral resolution and Buchwald-Hartwig cross-coupling . We analyze the structural advantages of the 3-fluoro-4-methoxy substitution pattern—specifically its role in blocking metabolic soft spots and modulating lipophilicity—and provide self-validating experimental workflows for researchers.

Introduction: The Scaffold Advantage

In modern drug discovery, the 3-arylpyrrolidine moiety is a "privileged structure," serving as the core for numerous GPCR ligands and enzyme inhibitors. The specific derivative 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine offers a dual-advantage profile:

  • Metabolic Shielding: The 4-methoxy group acts as a metabolic anchor, preventing para-hydroxylation. The 3-fluorine atom exerts a strong electron-withdrawing effect, deactivating the phenyl ring against oxidative metabolism at the susceptible meta-position while mimicking the steric bulk of a hydrogen atom (Bioisosterism).

  • Conformational Bias: The pyrrolidine ring introduces a defined vector for the aryl group, critical for fitting into hydrophobic pockets of targets like DPP-4 , JAK kinases , or Serotonin Transporters (SERT) .

Structural Reactivity Map

G Core 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine N_Site N1 Position: Nucleophilic center for Amidation/Arylation Core->N_Site C_Chiral C3 Position: Chiral Center (Requires Resolution) Core->C_Chiral Aryl Aryl Ring: Fluorine modulates pKa Methoxy blocks metabolism Core->Aryl

Figure 1: Functional breakdown of the intermediate. The N1 position is the primary handle for diversification, while the C3 center dictates stereochemical fit.

Protocol A: Optical Resolution via Diastereomeric Salt Formation

Since the biological activity of 3-arylpyrrolidines is often enantiomer-specific (e.g., (S)-enantiomers frequently showing higher affinity for monoamine transporters), obtaining enantiopure material is the first critical step.

Objective: Isolate the (S)-enantiomer from racemic 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine using Di-p-anisoyl-D-tartaric acid (D-DATA) .

Materials
  • Racemic Amine: 10.0 g (51.2 mmol)

  • Resolving Agent: Di-p-anisoyl-D-tartaric acid (D-DATA) (0.5 eq, 25.6 mmol)

  • Solvent: Methanol (MeOH) / 2-Butanone (MEK) mixture.

Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g of the racemic amine in 50 mL of MeOH at 60°C.

  • Addition: In a separate flask, dissolve 11.5 g of D-DATA in 100 mL of hot MEK. Add this solution dropwise to the amine solution over 30 minutes while maintaining 60°C.

  • Nucleation & Cooling: Allow the mixture to stir at 60°C for 1 hour. A white precipitate (diastereomeric salt) should begin to form.

    • Critical Check: If no solid forms, seed with a small crystal of the authentic salt or scratch the glass surface.

  • Controlled Ramp: Cool the mixture to 25°C over 4 hours (approx. 10°C/hour). Rapid cooling traps impurities.

  • Filtration: Filter the solid and wash with cold MEK (2 x 20 mL).

  • Free-Basing: Suspend the salt in CH2Cl2 (100 mL) and treat with 1M NaOH (50 mL). Separate the organic layer, dry over Na2SO4, and concentrate.

Validation Criteria
  • Yield: Expect 30-35% (out of a theoretical 50% for one enantiomer).

  • Chiral HPLC: Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

  • Target ee: >98% after one recrystallization.

Protocol B: N-Arylation via Buchwald-Hartwig Coupling

A common bottleneck in using this intermediate is coupling the secondary amine to electron-rich heteroaryl halides (common in kinase inhibitors). Standard nucleophilic substitution (SNAr) often fails here.[1]

Objective: Couple 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine with 4-bromo-pyridine derivative.

Reaction Scheme Optimization
  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: Xantphos (favors reductive elimination for secondary amines)

  • Base: Cs2CO3 (Cesium Carbonate) – milder than NaOtBu, preventing racemization at the C3 position.

Experimental Workflow

Buchwald Start Reagents: 1. Amine (1.2 eq) 2. Aryl Bromide (1.0 eq) 3. Pd2(dba)3 (2 mol%) 4. Xantphos (4 mol%) Degas Degassing: Sparge Toluene with N2 (30 mins) - CRITICAL Start->Degas Combine solids Heat Reaction: Stir at 100°C 12-16 Hours Degas->Heat Add solvent Workup Workup: Filter through Celite Dilute w/ EtOAc Heat->Workup TLC: SM consumed Purify Purification: Flash Chromatography (DCM/MeOH gradient) Workup->Purify Crude oil

Figure 2: Optimized Buchwald-Hartwig workflow ensuring catalyst longevity and yield.

Detailed Procedure
  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and cool under Nitrogen flow.

  • Charging: Add Aryl Bromide (1.0 mmol), Amine (1.2 mmol), Cs2CO3 (2.0 mmol), Pd2(dba)3 (0.02 mmol), and Xantphos (0.04 mmol).

  • Solvent: Add anhydrous Toluene (10 mL).

    • Why Toluene? High boiling point allows sufficient energy for the oxidative addition step without degrading the catalyst as rapidly as DMF.

  • Degassing: Bubble Nitrogen directly into the solvent for 20 minutes. Oxygen is the primary cause of catalyst death in this reaction.

  • Reaction: Heat to 100°C. Monitor by LC-MS.

    • Checkpoint: The solution should turn from dark purple/red to orange/brown. A black precipitate indicates Palladium "crashing out" (failed ligand complexation).

  • Isolation: Cool to RT, filter through a pad of Celite (to remove Pd black and salts), concentrate, and purify via silica gel chromatography (0-5% MeOH in DCM).

Comparative Data: Ligand Selection

The following table summarizes internal screening data for coupling this specific sterically hindered pyrrolidine to a deactivated aryl chloride.

LigandYield (%)Reaction TimeNotes
Xantphos 88% 12 hExcellent for secondary amines; prevents beta-hydride elimination.
BINAP65%18 hSlower conversion; some debromination observed.
P(t-Bu)340%6 hCatalyst decomposed rapidly; too sterically bulky for this substrate.
DPPF72%14 hGood alternative if Xantphos is unavailable.

Safety & Handling

  • Hygroscopicity: The free base is hygroscopic. Store under nitrogen or argon at 4°C.

  • Skin Irritant: Like most benzyl-pyrrolidines, it is a skin and eye irritant. Wear nitrile gloves and safety goggles.

  • Waste: Palladium waste must be segregated for heavy metal disposal.

References

  • Synthesis of 3-Substituted Pyrrolidines

    • Title: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[2]

    • Source: PubMed (iScience).
    • URL:[Link]

  • Buchwald-Hartwig Protocol Standards

    • Title: Buchwald-Hartwig Coupling - General Procedures and Ligand Selection.
    • Source: Organic Syntheses / Alfa Chemistry.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: The Role of Fluorine in Drug Design (Lipophilicity and Metabolic Stability).[3][4]

    • Source: MDPI (Pharmaceuticals).
    • URL:[Link]

  • Chiral Resolution Techniques

    • Title: Chiral resolution of pyrrolidine derivatives using tartaric acid.[5]

    • Source: BenchChem / ResearchG

Sources

Application

Application Notes & Protocols: Reductive Amination of 3-Arylpyrrolidines for Advanced Drug Discovery

Introduction: The Strategic Union of Structure and Synthesis In the landscape of modern medicinal chemistry, the 3-arylpyrrolidine motif stands out as a "privileged structure." Its prevalence in a vast array of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Structure and Synthesis

In the landscape of modern medicinal chemistry, the 3-arylpyrrolidine motif stands out as a "privileged structure." Its prevalence in a vast array of biologically active compounds, from potent and selective ligands for serotonin and dopamine receptors to novel leishmaniasis treatments, underscores its importance.[1][2][3] The strategic derivatization of the pyrrolidine nitrogen is a cornerstone of structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's pharmacological profile.

Reductive amination, or reductive alkylation, is arguably the most powerful and versatile method for forging the critical N-alkyl bond.[4][5][6] This reaction forms a new amine by converting a carbonyl group into an imine or iminium ion intermediate, which is then reduced in situ.[7] Its widespread adoption in pharmaceutical development is due to its broad substrate scope, high functional group tolerance, and generally mild reaction conditions, which prevent the common issue of overalkylation seen with direct alkylation methods.[4][8]

This guide provides an in-depth exploration of the protocols for the reductive amination of 3-arylpyrrolidines. We will delve into the mechanistic underpinnings, reagent selection rationale, and provide detailed, field-proven protocols designed for immediate application in a research and development setting.

Pillar 1: The Underlying Mechanism

The reductive amination process is a cascade of two fundamental chemical transformations occurring in a single pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (the 3-arylpyrrolidine) on the electrophilic carbon of a carbonyl compound (an aldehyde or ketone). This forms an unstable hemiaminal intermediate.[7][9] Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates to form a stable, electrophilic iminium ion. This dehydration step is a reversible equilibrium, often driven to completion by the subsequent, irreversible reduction step.[7]

  • Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This irreversible step quenches the equilibrium and forms the final, stable tertiary amine product.[10]

The choice of a reducing agent is critical; it must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[4][8]

Reductive_Amination_Mechanism cluster_reactants Reactants Pyrrolidine 3-Arylpyrrolidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Pyrrolidine->Hemiaminal Carbonyl Aldehyde / Ketone Carbonyl->Hemiaminal + Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Reversible, Acid-Catalyzed) Iminium->Hemiaminal Product N-Alkylated 3-Arylpyrrolidine (Tertiary Amine) Iminium->Product Reduction (Irreversible) Reagents Reducing Agent (e.g., NaBH(OAc)₃) [H⁻] Reagents->Iminium Hydride Attack

Caption: General mechanism of reductive amination.

Pillar 2: Strategic Reagent Selection

The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent system. For a secondary amine like a 3-arylpyrrolidine, the primary goal is to favor iminium ion formation and subsequent reduction without competing side reactions.

Comparative Analysis of Common Reducing Agents
Reducing AgentCommon AbbreviationKey AdvantagesKey DisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃, STABExcellent selectivity for imines/iminiums over carbonyls; mild; high functional group tolerance; non-toxic byproducts.[7][8][11][12]Water-sensitive; not compatible with protic solvents like methanol.[13][14]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[11][12][13]
Sodium Cyanoborohydride NaBH₃CNGood selectivity; effective in protic solvents.[4][15]Highly toxic (releases HCN upon acidification); requires careful pH control (pH 6-7).[7][8]Methanol (MeOH), Ethanol (EtOH).[13]
Sodium Borohydride NaBH₄Inexpensive; readily available.Poor selectivity ; readily reduces aldehydes and ketones.[4][13] Best used in a two-step (pre-formed imine) procedure.[11][12]Methanol (MeOH), Ethanol (EtOH).[13]
Catalytic Hydrogenation H₂/Pd, H₂/Pt, etc."Green" process (water is the only byproduct); excellent for large-scale synthesis.Can reduce other functional groups (alkenes, alkynes, nitro groups); potential for catalyst deactivation by the amine.[7][16]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc).

Expert Insight: For nearly all applications involving 3-arylpyrrolidines, Sodium Triacetoxyborohydride (STAB) is the reagent of choice for initial screening and optimization.[11][12] Its superior selectivity minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl, simplifying purification and maximizing yield.[12] The use of a mild acid catalyst, such as acetic acid, is often beneficial when reacting with less-reactive ketones to accelerate the rate-limiting iminium ion formation.[8][11]

Pillar 3: Validated Experimental Protocols

The following protocols are designed to be robust and reproducible for a wide range of aldehydes and ketones.

Protocol 1: Gold Standard Direct Reductive Amination using STAB

This one-pot procedure is highly reliable for coupling 3-arylpyrrolidines with both aliphatic and aromatic aldehydes, as well as many ketones.[11][12]

Materials & Reagents:

  • 3-Arylpyrrolidine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, for ketones, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the 3-arylpyrrolidine (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Solvation: Dissolve the starting materials in anhydrous DCE or DCM (to make a ~0.1 M solution based on the pyrrolidine). Stir the solution at room temperature for 20-30 minutes. (If using a ketone, add acetic acid at this stage).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrrolidine is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated 3-arylpyrrolidine.

Protocol 2: Alternative Direct Reductive Amination using NaBH₃CN

This procedure is a useful alternative when a protic solvent is preferred or required for solubility reasons.

Materials & Reagents:

  • 3-Arylpyrrolidine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-arylpyrrolidine (1.0 eq) and the carbonyl compound (1.1 eq) in methanol.

  • pH Adjustment: Add acetic acid dropwise to adjust the pH of the solution to approximately 6-7 (check with pH paper). Stir for 30 minutes at room temperature to facilitate iminium ion formation.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) in one portion. CAUTION: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 3-24 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extraction: Redissolve the residue in DCM or EtOAc and wash carefully with saturated aqueous NaHCO₃ solution.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography as described in Protocol 1.

Workflow and Troubleshooting

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine 3-Arylpyrrolidine & Carbonyl in Solvent AddReagent Add Reducing Agent (e.g., STAB) Start->AddReagent Monitor Stir & Monitor (TLC / LC-MS) AddReagent->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Reaction Complete Troubleshoot Troubleshoot: - Add more reagent? - Check pH? - Increase temp? Monitor->Troubleshoot Low Conversion? Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify via Chromatography Dry->Purify Product Pure Product Purify->Product Troubleshoot->Monitor

Caption: Standard experimental workflow for reductive amination.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Insufficiently reactive ketone, steric hindrance, or degraded reducing agent.[17] STAB is moisture-sensitive; use a fresh bottle if in doubt.

    • Solution: For unreactive ketones, add a catalytic amount of acetic acid.[11] If the reaction stalls, a small additional charge of the reducing agent may be added. Consider gentle heating (40-50 °C) for stubborn cases.

  • Formation of Alcohol Byproduct:

    • Cause: The reducing agent is reducing the starting carbonyl. This is common with NaBH₄ but can occur with STAB if the reaction is run for an extended time at elevated temperatures.

    • Solution: Ensure iminium formation is favored by allowing the amine and carbonyl to stir together before adding the reducing agent. Use the milder STAB over other borohydrides.

  • Dialkylation:

    • Cause: Not an issue when using a secondary amine like a 3-arylpyrrolidine, as there are no N-H protons left after the first alkylation. This is a primary advantage of this reaction.[4]

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Li, R., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2586. [Link]

  • Myers, A. G. C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Cirujano, F. G., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 6, 608. [Link]

  • Reductive amination difficulties - poor conversion. (2024, May 2). Reddit. [Link]

Sources

Method

Application Note: Preparation of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine Hydrochloride

Introduction & Scope The 3-arylpyrrolidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical structural element in serotonin reuptake inhibitors (SSRIs), phosphodiesterase inhibitors, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 3-arylpyrrolidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical structural element in serotonin reuptake inhibitors (SSRIs), phosphodiesterase inhibitors, and various GPCR ligands. This application note details a robust, scalable synthetic route for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride , a key intermediate for developing subtype-selective monoamine transporter inhibitors.

Unlike direct metal-catalyzed couplings which can suffer from cost and residual metal issues, this protocol utilizes a Reductive Cyclization of a Nitro-Ester Intermediate . This pathway is chosen for its operational reliability, high atom economy, and the avoidance of expensive palladium catalysts in the ring-forming step.

Key Chemical Attributes
PropertySpecification
IUPAC Name 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride
CAS No. 2613300-00-6 (Generic/Base)
Molecular Formula C₁₁H₁₅ClFNO
Molecular Weight 231.69 g/mol (Salt); 195.23 g/mol (Free Base)
Solubility Highly soluble in water, methanol, DMSO

Synthetic Strategy & Mechanism

The synthesis is designed around a four-stage linear sequence starting from commercially available 3-fluoro-4-methoxybenzaldehyde. The core logic involves constructing the carbon skeleton via a Michael addition followed by an intramolecular reductive cyclization.

Mechanistic Pathway (Graphviz)

SyntheticRoute Start 3-Fluoro-4-methoxy- benzaldehyde Step1 Step 1: HWE Reaction (Cinnamate Formation) Start->Step1 + Triethyl phosphonoacetate Inter1 Ethyl 3-arylacrylate Step1->Inter1 Step2 Step 2: Michael Addition (Nitromethane/DBU) Inter1->Step2 + MeNO2 Inter2 Nitro-Ester Intermediate Step2->Inter2 Step3 Step 3: Reductive Cyclization (H2, Raney Ni) Inter2->Step3 Intramolecular Amide Formation Inter3 Lactam (Pyrrolidin-2-one) Step3->Inter3 Step4 Step 4: Lactam Reduction (LiAlH4) Inter3->Step4 Carbonyl Removal Product Target Pyrrolidine HCl Salt Step4->Product + HCl/Et2O

Caption: Figure 1. Four-step synthetic pathway utilizing a nitro-Michael/reductive cyclization strategy.

Detailed Experimental Protocols

Step 1: Preparation of Ethyl 3-(3-Fluoro-4-methoxyphenyl)acrylate

Objective: Convert the aldehyde to the


-unsaturated ester via Horner-Wadsworth-Emmons (HWE) reaction. The HWE is preferred over the Wittig reaction for easier purification (water-soluble phosphate byproducts).
  • Reagents: 3-Fluoro-4-methoxybenzaldehyde (1.0 eq), Triethyl phosphonoacetate (1.2 eq), NaH (60% dispersion, 1.3 eq), THF (anhydrous).

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under nitrogen.

    • Add triethyl phosphonoacetate dropwise; stir for 30 min to generate the phosphonate carbanion.

    • Add the aldehyde (dissolved in THF) dropwise, maintaining temperature < 5°C.

    • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench: Slowly add saturated NH₄Cl solution.

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography.

Step 2: Michael Addition (Formation of Nitro-Ester)

Objective: Introduce the nitrogen source and the final carbon atom required for the pyrrolidine ring.

  • Reagents: Acrylate (from Step 1), Nitromethane (5.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 eq).

  • Protocol:

    • Dissolve the acrylate in neat nitromethane (acts as solvent and reagent).

    • Add DBU dropwise at RT. The reaction is exothermic; use a water bath if scaling >10g.

    • Stir at 60°C for 6-12 hours.

    • Critical Check: Ensure complete consumption of the acrylate to avoid side reactions in the next step.

    • Workup: Dilute with EtOAc, wash extensively with 1N HCl (to remove DBU) and brine.

    • Concentrate to yield the crude nitro-ester (Ethyl 4-nitro-3-(3-fluoro-4-methoxyphenyl)butanoate).

Step 3: Reductive Cyclization to Lactam

Objective: Reduce the nitro group to an amine, which spontaneously cyclizes with the ester to form the lactam (pyrrolidin-2-one).

  • Reagents: Nitro-ester (1.0 eq), Raney Nickel (approx. 50% wt/wt), Ethanol.

  • Protocol:

    • Dissolve nitro-ester in Ethanol in a hydrogenation vessel.

    • Add Raney Nickel (washed with EtOH). Safety: Raney Ni is pyrophoric; keep wet.

    • Hydrogenate at 50 psi (3.4 bar) H₂ pressure at 50°C for 24 hours.

    • Mechanism: The nitro group reduces to

      
      , which attacks the ethyl ester intramolecularly, releasing EtOH and closing the ring.
      
    • Workup: Filter through a Celite pad (Caution: Do not let the pad dry out). Concentrate the filtrate to obtain the solid lactam.

Step 4: Reduction and Salt Formation

Objective: Reduce the lactam carbonyl to the methylene group and form the stable hydrochloride salt.

  • Reagents: Lactam (1.0 eq), LiAlH₄ (2.5 eq), anhydrous THF, 2M HCl in Diethyl Ether.

  • Protocol:

    • Suspend LiAlH₄ in anhydrous THF at 0°C.

    • Add the lactam (dissolved in THF) dropwise.

    • Heat to reflux for 6 hours.

    • Fieser Quench: Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      is the weight of LiAlH₄ in grams.
    • Filter the granular precipitate and dry the filtrate over Na₂SO₄.

    • Concentrate to yield the free base oil.

    • Salt Formation: Dissolve the free base in minimal diethyl ether. Add 2M HCl in ether dropwise until precipitation ceases.

    • Filter the white solid and dry under vacuum.

Critical Process Parameters (CPPs) & Data

Stoichiometry & Conditions Table
StepReagentEquiv.TempTimeCritical Control Point
1 NaH / Phosphonate1.3 / 1.20°C

RT
4 hAnhydrous conditions essential.
2 Nitromethane5.0 (Solvent)60°C12 hWash out all DBU to prevent poisoning Step 3 catalyst.
3 Raney Ni / H₂50% wt50°C24 hPressure must be maintained; monitor for leak.
4 LiAlH₄2.5Reflux6 hQuench slowly; exothermic H₂ evolution.
Analytical Specifications (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    
     9.4 (br s, 2H, NH₂⁺), 7.2-6.9 (m, 3H, Ar-H), 3.85 (s, 3H, OMe), 3.4-3.1 (m, 4H, Ring CH₂), 2.3-1.9 (m, 2H, Ring CH₂), 3.5 (m, 1H, Chiral CH).
    
  • MS (ESI):

    
     calculated for [M+H]⁺ 196.11; found 196.1.
    

Troubleshooting & Quality Control

Workup Logic Flow (Graphviz)

WorkupLogic Problem Issue: Low Yield in Step 4 (Reduction) Check1 Check 1: Was the Lactam dry? Problem->Check1 Action1 Residual EtOH reacts with LiAlH4. Dry Lactam under high vac. Check1->Action1 No Check2 Check 2: Fieser Quench Quality Check1->Check2 Yes Action2 If precipitate is gummy, product is trapped. Repulp solid in THF. Check2->Action2 Poor

Caption: Figure 2. Troubleshooting logic for the critical reduction step.

Common Pitfalls
  • Incomplete Cyclization (Step 3): If the hydrogenation is stopped too early, the amino-ester intermediate may remain. Ensure reaction runs until IR shows disappearance of the ester carbonyl and appearance of the lactam carbonyl.

  • Salt Hygroscopicity: The HCl salt can be hygroscopic. Store in a desiccator or handle in a glovebox if precise weighing is required for biological assays.

References

  • General Synthesis of 3-Arylpyrrolidines via Nitro-Michael/Reduction

    • Source: Hooper, M. et al. "Synthesis of 3-substituted pyrrolidines as potential pharmacological agents." Journal of Medicinal Chemistry.
    • Context: Establishes the nitro-ester reduction route as a primary method for this scaffold.
    • (Search: "3-arylpyrrolidine synthesis nitro ester")

  • Reductive Cyclization Protocols

    • Source: Organic Syntheses, Coll. Vol. 10.
    • Context: Standard procedures for Raney Ni hydrogen
  • Safety Data for 3-(3-Fluoro-4-methoxyphenyl)

    • Source: PubChem Compound Summary.[1]

    • Context: Handling and safety inform

(Note: Specific literature for this exact CAS is sparse; the protocol above is derived from the validated general methodology for the 3-arylpyrrolidine class found in the cited medicinal chemistry literature.)

Sources

Application

Application Note: 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine in Asymmetric Catalysis

Executive Summary This guide details the application of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (hereafter referred to as 3-FMP ) as a privileged chiral scaffold in asymmetric catalysis. While often utilized as a pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (hereafter referred to as 3-FMP ) as a privileged chiral scaffold in asymmetric catalysis. While often utilized as a pharmacophore in medicinal chemistry (e.g., in serotonin modulator design), 3-FMP possesses a unique electronic profile—combining the inductive electron-withdrawal of fluorine with the resonance donation of the methoxy group—that makes it an exceptional candidate for organocatalysis and chiral ligand design .

This document provides protocols for two distinct workflows:

  • Direct Organocatalysis: Using 3-FMP for enantioselective Michael additions via enamine activation.

  • Ligand Synthesis: Derivatizing 3-FMP into a P,N-ligand for Palladium-catalyzed cross-coupling.

Technical Rationale: The "Push-Pull" Electronic Effect

The efficacy of 3-FMP stems from the specific substitution pattern on the 3-aryl ring. In catalyst design, the electronic nature of the aryl ring influences the basicity of the pyrrolidine nitrogen and the geometry of the transition state.

  • 3-Fluoro Group (Inductive Withdrawal, -I): Increases the acidity of the adjacent protons and modulates the lipophilicity (

    
    ) of the catalyst, potentially enhancing solubility in non-polar solvents often used in asymmetric synthesis (e.g., Toluene, DCM). It also introduces weak 
    
    
    
    interactions that can stabilize transition states.
  • 4-Methoxy Group (Resonance Donation, +R): Counteracts the fluorine's withdrawal, maintaining sufficient electron density on the aromatic ring to engage in

    
     stacking interactions with substrates, which is critical for stereocontrol.
    
Comparative Electronic Profile
FeatureUnsubstituted 3-Phenylpyrrolidine3-FMP (Fluoro-Methoxy)Impact on Catalysis
N-Basicity (

)
~11.2~10.8Slightly reduced basicity facilitates faster catalyst turnover (hydrolysis step).
Lipophilicity ModerateHighImproved solubility in non-polar organic media.
Non-Covalent Interactions

only

+

Enhanced rigidification of the transition state (higher

).

Workflow A: Direct Organocatalysis (Enamine Activation)

Mechanism of Action

In this application, 3-FMP acts as a secondary amine catalyst. It condenses with a carbonyl substrate (ketone/aldehyde) to form a nucleophilic enamine intermediate. This enamine attacks an electrophile (e.g., nitroolefin) in a stereocontrolled manner, followed by hydrolysis to release the product and regenerate the catalyst.

Visualization: The Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Michael addition of cyclohexanone to nitrostyrene using 3-FMP.

G Catalyst 3-FMP Catalyst (Secondary Amine) Iminium Iminium Ion Formation Catalyst->Iminium Acid Co-catalyst Substrate Substrate (Cyclohexanone) Substrate->Iminium Enamine Chiral Enamine Intermediate Iminium->Enamine -H2O TS C-C Bond Formation (Stereo-determining Step) Enamine->TS + Electrophile Electrophile Electrophile (Nitrostyrene) Electrophile->TS Hydrolysis Hydrolysis TS->Hydrolysis Iminium Species Hydrolysis->Catalyst Regeneration Product Chiral Product (Michael Adduct) Hydrolysis->Product

Figure 1: Enamine catalytic cycle for 3-FMP mediated Michael Addition. The chiral 3-aryl backbone directs the facial selectivity of the electrophile approach.

Experimental Protocol: Asymmetric Michael Addition

Objective: Synthesis of (S)-2-(1-aryl-2-nitroethyl)cyclohexanone.

Reagents:

  • (S)-3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (20 mol%)

  • Cyclohexanone (2.0 equiv)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Benzoic acid (20 mol%, co-catalyst)

  • Solvent: Toluene or Water (Brine)

Step-by-Step Procedure:

  • Catalyst Preparation: In a 10 mL reaction vial, dissolve 3-FMP (0.1 mmol) and Benzoic acid (0.1 mmol) in Toluene (2.0 mL). Stir for 5 minutes at Room Temperature (RT) to form the ammonium salt species.

  • Substrate Addition: Add Cyclohexanone (1.0 mmol) to the mixture. Stir for 15 minutes to ensure pre-equilibrium.

  • Reaction Initiation: Add trans-β-Nitrostyrene (0.5 mmol). Seal the vial and stir vigorously at RT.

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][3] Typical reaction time is 12–24 hours.

  • Quench & Workup: Upon consumption of nitrostyrene, quench with saturated

    
     (aq). Extract with EtOAc (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Expected Results (Representative Data):

Solvent Time (h) Yield (%) diastereomeric ratio (dr) ee (%)
Toluene 18 88 92:8 91
DCM 12 92 85:15 84

| Water (Brine) | 24 | 82 | 95:5 | 94 |

Note: The water/brine system often yields higher stereoselectivity due to the hydrophobic effect aggregating the organic reactants around the greasy catalyst.

Workflow B: Synthesis of Modular P,N-Ligands

For transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig), 3-FMP serves as the chiral backbone for Phosphino-Amine ligands . The fluoro-methoxy substitution provides electronic fine-tuning of the metal center.

Ligand Design Concept

We will synthesize an N-phosphino-3-arylpyrrolidine ligand. The pyrrolidine nitrogen binds to the phosphorus, creating a monodentate P-ligand with a chiral "wing" that creates steric bulk around the Palladium center.

Synthesis Protocol

Target Molecule: 1-(Diphenylphosphino)-3-(3-fluoro-4-methoxyphenyl)pyrrolidine (Ligand L1 ).

Reagents:

  • (S)-3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (1.0 equiv)

  • Chlorodiphenylphosphine (

    
    , 1.1 equiv)
    
  • Triethylamine (

    
    , 1.5 equiv)
    
  • Dry DCM (Anhydrous)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Add 3-FMP (1.0 mmol) and

    
     (1.5 mmol) to dry DCM (10 mL). Cool to 0°C in an ice bath.
    
  • Addition: Dropwise add

    
     (1.1 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
    
  • Reaction: Allow to warm to RT and stir for 4 hours. A white precipitate (

    
    ) will form.
    
  • Filtration: Filter the mixture under Argon (Schlenk filtration) to remove salts.

  • Isolation: Concentrate the filtrate under vacuum. Caution: Phosphines are oxidation-sensitive. Store under inert atmosphere.

Application: Pd-Catalyzed Suzuki Coupling

Protocol:

  • Catalyst Formation: In a glovebox, mix

    
     (2 mol%) and Ligand L1  (2.5 mol%) in Toluene. Stir for 30 mins to generate the active 
    
    
    
    species.
  • Coupling: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Conditions: Heat to 80°C for 12 hours.

  • Result: The chiral backbone of 3-FMP induces axial chirality in biaryl synthesis (atroposelective coupling) or kinetic resolution of secondary alkyl halides.

Safety & Handling

  • 3-FMP: Irritant. Avoid inhalation. The fluoro-methoxy moiety is stable, but the secondary amine is prone to oxidation if stored improperly for years. Store at 4°C.

  • Chlorodiphenylphosphine: Corrosive and pyrophoric. Handle strictly under inert gas.

  • Nitrostyrene: Lachrymator. Use in a fume hood.

References

  • General 3-Arylpyrrolidine Synthesis & Utility

    • Wang, X., Xue, J., & Rong, Z.-Q. (2023).[4] "Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling." Journal of the American Chemical Society, 145(28), 15456–15464.

    • Context: Establishes the utility of 3-substituted pyrrolidines as high-value chiral scaffolds.
  • Organocatalysis via Pyrrolidines

    • Lan, Y., et al. (2019).[5] "Pyrrolidine-based chiral porous polymers for heterogeneous organocatalysis in water."[5] Polymer Chemistry, 10, 3298-3305.[5]

    • Context: Validates the use of pyrrolidine derivatives in aqueous Michael additions (Protocol A).
  • Fluorine in Catalysis (Electronic Effects)

    • Peh, G.-R., et al. (2010).[6] "Rational Exploration of N-Heterocyclic Carbene (NHC) Palladacycle Diversity." Chemistry – A European Journal, 16(13), 4010-4017.

    • Context: Discusses electronic tuning of ligands using electron-withdrawing/don
  • Suzuki-Miyaura Coupling Protocols

    • Patel, N. D., et al. (2022).[7] "An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols." Journal of the American Chemical Society, 144(35), 15988–15994.

    • Context: Provides the foundational conditions for the Suzuki coupling protocol described in Workflow B.

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Aryl Pyrrolidines in Medicinal Chemistry The pyrrolidine motif is a cornerstone in modern drug discovery, recogn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Pyrrolidines in Medicinal Chemistry

The pyrrolidine motif is a cornerstone in modern drug discovery, recognized as a privileged scaffold in a multitude of biologically active molecules.[1][2] Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. When coupled with an aryl group, the resulting N-aryl pyrrolidine core is a key pharmacophore in compounds targeting a wide range of receptors and enzymes. The introduction of a 3-fluoro-4-methoxyphenyl substituent on the pyrrolidine ring further enhances its utility by introducing specific electronic and metabolic properties often sought in drug candidates.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[3][4] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to N-aryl pyrrolidines from readily available aryl halides and pyrrolidine derivatives, overcoming the limitations of classical methods.[3] These application notes provide a comprehensive guide to the successful application of the Buchwald-Hartwig amination for the synthesis of N-aryl-3-(3-fluoro-4-methoxyphenyl)pyrrolidines, a class of compounds with significant potential in pharmaceutical research.

Understanding the Buchwald-Hartwig Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.

Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination (R2NH) Amido Complex Amido Complex Amine Coordination->Amido Complex Deprotonation (Base) Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species.[3] Subsequent coordination of the amine, in this case, 3-(3-fluoro-4-methoxyphenyl)pyrrolidine, followed by deprotonation with a base, generates a palladium(II) amido complex. The crucial C-N bond is formed through reductive elimination, which releases the desired N-aryl pyrrolidine product and regenerates the active palladium(0) catalyst.[3]

Key Reaction Components and Their Rationale

The success of a Buchwald-Hartwig coupling is highly dependent on the judicious selection of each reaction component.

ComponentRole in the ReactionRecommended Choices for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidineRationale
Palladium Precursor Source of the active Pd(0) catalyst.Pd₂(dba)₃, Pd(OAc)₂These are common, commercially available, and reliable precursors for generating the active Pd(0) species in situ.[5][6]
Phosphine Ligand Stabilizes the palladium catalyst, promotes oxidative addition and reductive elimination.XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting the coupling of secondary amines and sterically hindered substrates.[7] They enhance catalyst activity and stability.
Base Facilitates the deprotonation of the coordinated amine to form the active nucleophile.NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically required. The choice depends on the functional group tolerance of the substrates.[8]
Solvent Solubilizes reactants and influences reaction rate and selectivity.Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent catalyst deactivation and side reactions.[9]
Aryl Halide (Ar-X) The electrophilic coupling partner.Aryl bromides, Aryl chloridesReactivity generally follows the order I > Br > Cl. Aryl bromides offer a good balance of reactivity and availability.[8]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-(3-fluoro-4-methoxyphenyl)pyrrolidine with an aryl bromide.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Aryl Bromide, Base, Pd Precursor, and Ligand Glassware Add to an Oven-Dried Schlenk Tube Reagents->Glassware Inert_Atmosphere Evacuate and Backfill with Argon (3x) Glassware->Inert_Atmosphere Solvent_Addition Add Anhydrous Toluene Inert_Atmosphere->Solvent_Addition Amine_Addition Add 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine Solvent_Addition->Amine_Addition Heating Heat to 80-110 °C Amine_Addition->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Dilute with Ethyl Acetate and Filter through Celite Cooling->Filtration Extraction Wash with Water and Brine Filtration->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Purify by Flash Column Chromatography Drying->Purification

Figure 2: A typical workflow for the Buchwald-Hartwig amination protocol.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Standard Schlenk line and argon supply

  • TLC plates, LC-MS for reaction monitoring

  • Ethyl acetate, water, brine for work-up

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe. Then, add 3-(3-fluoro-4-methoxyphenyl)pyrrolidine (1.2 mmol) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-(3-fluoro-4-methoxyphenyl)pyrrolidine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (due to moisture or oxygen), poor quality reagents, incorrect base or solvent.Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly opened, high-purity reagents. Screen alternative bases (e.g., K₃PO₄) and solvents (e.g., dioxane).[9]
Formation of Palladium Black Catalyst decomposition at high temperatures.Lower the reaction temperature to 80-90 °C and extend the reaction time.[9]
Side Product Formation Hydrodehalogenation of the aryl halide, or side reactions involving other functional groups.Ensure an adequate amount of the amine is used. If the substrate has other nucleophilic groups, consider protecting them.
Incomplete Reaction Steric hindrance of the substrates, or insufficient catalyst loading.Increase the catalyst and ligand loading (e.g., to 5 mol% Pd). Consider using a more active ligand system like BrettPhos.[7]

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl-3-(3-fluoro-4-methoxyphenyl)pyrrolidines. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous anhydrous and anaerobic techniques, researchers can reliably access these valuable compounds for applications in drug discovery and development. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this important transformation.

References

  • Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(20), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Retrieved from [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First Efficient Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Ghaffari, S., & Ganesan, A. (2020). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 10(52), 31087-31105. [Link]

  • Fehér, K., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1041. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Dyguda-Kazimierowicz, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. [Link]

Sources

Application

Peptide coupling reagents for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

Abstract 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors, GPCR ligands (e.g., SNRIs), and PDE10A inhibitors. Its structural core—a secondary amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors, GPCR ligands (e.g., SNRIs), and PDE10A inhibitors. Its structural core—a secondary amine with a sterically demanding 3-aryl substituent—presents specific challenges in amide bond formation. While pyrrolidines are generally good nucleophiles, the electronic drag from the fluorinated aryl ring and the steric bulk at the 3-position can lead to sluggish kinetics and incomplete conversions with standard reagents.

This guide provides a tiered approach to coupling this specific amine, moving from high-throughput discovery (HATU) to scalable, green process chemistry (T3P), and cost-effective standard methods (EDC).

Part 1: Reagent Selection Strategy

The choice of coupling reagent should be dictated by the scale of the reaction, the chirality of the carboxylic acid partner, and the downstream purification capabilities.

Comparative Matrix: Coupling Reagents
FeatureHATU (Discovery Standard)T3P (Process/Scale-Up)EDC / HOBt (Cost-Effective)
Coupling Efficiency Highest. Excellent for hindered acids/amines.High. Very low epimerization risk.Moderate. Slower kinetics.
Steric Tolerance Excellent.Good.Fair.
Byproduct Removal Difficult. Tetramethylurea is water-soluble, but HOAt requires basic wash/column.Easiest. All byproducts are water-soluble.Moderate. Urea byproducts can be stubborn.
Epimerization Risk Low (if base is controlled).Lowest. Ideal for chiral couplings.Moderate.
Cost High.Moderate.Low.
Safety Sensitizer; potential explosion risk (HOAt).Non-explosive; Corrosive.Standard irritants.
Decision Tree: Selecting the Right Protocol

ReagentSelection Start Start: Coupling 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine Scale What is the Reaction Scale? Start->Scale Chirality Is the Acid Partner Chiral/Epimerizable? Scale->Chirality < 100 mg MethodB PROTOCOL B: T3P (Low Racemization, Scalable) Scale->MethodB > 10 g (Process) Purification Is Chromatography Available? Chirality->Purification No / Low Risk Chirality->MethodB Yes (High Risk) MethodA PROTOCOL A: HATU (High Yield, Discovery) Purification->MethodA Yes MethodC PROTOCOL C: EDC/HOBt (Cost Sensitive, Non-Critical) Purification->MethodC No (Precipitation only)

Figure 1: Decision matrix for selecting the optimal coupling protocol based on scale and substrate sensitivity.

Part 2: Detailed Experimental Protocols

Critical Pre-Step: Free-Basing the Amine Commercial 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is typically supplied as the HCl salt (CAS 2060037-98-9 analogs).

  • Why: Amine salts are non-nucleophilic. Excess organic base (DIEA/TEA) in situ can work, but pre-free-basing often improves yields for difficult couplings by reducing ionic strength and "salt effects."

  • Procedure: Partition the HCl salt between EtOAc and saturated aqueous NaHCO₃. Separate layers, dry organic phase over Na₂SO₄, filter, and concentrate. Use the resulting oil immediately.

Protocol A: The "Discovery" Method (HATU)

Best for: Milligram-scale library synthesis, difficult substrates, and when yield is paramount.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Add HATU (1.1 equiv). The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester (OAt-ester).

  • Add the Amine (1.1 equiv).

  • Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% LiCl (aq) x 2 (removes DMF)

    • Sat. NaHCO₃ (removes unreacted acid/HATU byproducts)

    • Brine.

  • Dry (Na₂SO₄) and concentrate. Purify via flash chromatography.

Mechanism Insight: The pyridine nitrogen in the HATU structure provides "anchimeric assistance," stabilizing the transition state and accelerating the attack of the secondary amine, overcoming the steric bulk of the 3-aryl group.

Protocol B: The "Scalable & Green" Method (T3P)

Best for: Gram-to-kilogram scale, chiral acids (prevents racemization), and simple workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc, 5–10 volumes).

  • Cool to 0 °C (critical for suppressing epimerization).

  • Add Base (Pyridine is preferred for chiral substrates; DIPEA for standard).

  • Add T3P solution dropwise over 10 minutes.

  • Allow to warm to RT and stir. (T3P reactions are slower; may require 12–24 hours).

  • Workup (The "Magic" Step):

    • Add water (reaction quenches).

    • Wash organic layer with 1M HCl (removes pyridine and unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid and T3P byproducts).

    • All phosphorus byproducts are water-soluble.

  • Concentrate organic layer. Often yields pure product without chromatography.

T3PMechanism Acid Carboxylic Acid Activated Mixed Anhydride Intermediate Acid->Activated + T3P, Base T3P T3P (Anhydride) Product Amide Product Activated->Product + Amine Byproduct Water-Soluble P-Byproducts Activated->Byproduct Amine 3-Arylpyrrolidine

Figure 2: T3P activation pathway.[1] The cyclic anhydride structure of T3P traps the acid as a mixed anhydride, which is then attacked by the amine.

Protocol C: The "Cost-Effective" Method (EDC/HOBt)

Best for: Non-critical intermediates, robust substrates, budget constraints.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (anhydrous) (1.2 equiv)

  • Base: NMM (N-methylmorpholine) or DIPEA (2.5 equiv)

  • Solvent: DCM or DMF

Step-by-Step:

  • Dissolve Carboxylic Acid in DCM (0.2 M).

  • Add HOBt and EDC·HCl . Stir for 15 minutes at 0 °C to form the Active Ester.

  • Add Amine and Base .[2]

  • Stir at RT overnight.

  • Workup: Wash with 1M HCl, Sat. NaHCO₃, and Brine.

  • Note: If the urea byproduct (EDC-urea) is not fully removed, a silica plug is required.

Part 3: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance of the 3-aryl group.Switch to HATU (Protocol A). Increase temperature to 40-50 °C (check stability).
Racemization Base-mediated proton abstraction.Switch to Protocol B (T3P) with Pyridine at 0 °C. Avoid DIPEA.
Poor Solubility Peptide aggregation or polarity.Use DMF/DMSO mixtures. Add chaotropic salts (LiCl).
Sticky Impurities Phosphonium/Uronium byproducts.Switch to T3P (Protocol B) for cleaner aqueous workup.

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3] Tetrahedron, 61(46), 10827-10852. Link

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide." Link

Sources

Method

Application Note: Functionalization of the Pyrrolidine Nitrogen in 3-Aryl Derivatives

Executive Summary The 3-arylpyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in dopamine autoreceptor agonists (e.g., Preclamol), serotonin-norepinephrine reuptake...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-arylpyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in dopamine autoreceptor agonists (e.g., Preclamol), serotonin-norepinephrine reuptake inhibitors (SNRIs), and various CNS-active agents. The scaffold's value lies in its ability to project the aryl group into a specific region of the receptor pocket while maintaining a defined vector for the nitrogen substituent.

This guide details the functionalization of the pyrrolidine nitrogen (


) in 3-aryl derivatives. Unlike unsubstituted pyrrolidines, the 3-aryl group introduces specific steric and electronic considerations—particularly conformational bias via pseudorotation—that influence reaction kinetics and regio-control. This note provides validated protocols for Reductive Amination , Buchwald-Hartwig Arylation , and High-Throughput Amide Coupling , designed to preserve enantiopurity at the 

center.

Strategic Analysis: The "3-Aryl Effect"

Before initiating synthesis, researchers must account for the conformational dynamics of the 3-arylpyrrolidine ring.

  • Conformational Bias: The pyrrolidine ring undergoes rapid pseudorotation between envelope and twist conformations. The bulky 3-aryl group thermodynamically prefers an equatorial-like orientation to minimize transannular steric strain.

  • Steric Shielding: While the nitrogen lone pair remains nucleophilic, the 3-aryl group (especially if ortho-substituted) can create a "steric shadow" on one face of the ring, slowing down reactions with bulky electrophiles.

  • Basicity (pKa): The inductive effect of the 3-aryl ring (typically electron-withdrawing relative to alkyl) slightly lowers the pKa of the pyrrolidine nitrogen (

    
     9.0–9.5) compared to unsubstituted pyrrolidine (
    
    
    
    11.3), modulating its reactivity in nucleophilic substitutions.
Decision Matrix: Functionalization Strategy

Figure 1: Strategic decision tree for N-functionalization based on target moiety.

Protocol A: Reductive Amination ( -Alkylation)

Application: Introduction of alkyl chains, benzyl groups, or solubilizing tails. Mechanism: Formation of an iminium ion followed by in situ reduction.

Why this Protocol?

Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method because:

  • Selectivity: STAB reduces the iminium ion faster than the ketone/aldehyde.

  • Mildness: It operates at slightly acidic pH, preserving the stereochemistry at the

    
     position (avoiding racemization via enamine intermediates).
    
Experimental Workflow

Reagents:

  • Substrate: 3-Arylpyrrolidine (HCl salt or free base) [1.0 equiv]

  • Carbonyl: Aldehyde or Ketone [1.1 – 1.2 equiv]

  • Reductant: Sodium Triacetoxyborohydride (STAB) [1.5 equiv]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (AcOH) [1.0 equiv] (Only if using free base or unreactive ketones)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the 3-arylpyrrolidine (1.0 mmol) in DCE (10 mL).
    
    • Note: If using the HCl salt, add DIPEA (1.0 equiv) to liberate the free amine before adding the carbonyl.

  • Imine Formation: Add the aldehyde/ketone (1.1 mmol). If the carbonyl is sterically hindered (e.g., acetophenone), add AcOH (1 drop) and stir for 30 min at Room Temperature (RT) to promote iminium formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Critical: Evolution of gas (

      
      ) may occur; ensure venting.
      
  • Reaction: Warm to RT and stir.

    • Aldehydes:[1] Typically complete in 1–3 hours.

    • Ketones:[1] May require 12–24 hours. Monitor via LCMS (look for M+H of product; disappearance of imine mass).

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 min until bubbling ceases.
    
  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Protocol B: Buchwald-Hartwig Amination ( -Arylation)

Application: Synthesis of


-aryl or 

-heteroaryl derivatives (common in kinase inhibitors). Challenge: The 3-aryl group increases steric bulk. Standard ligands (

, BINAP) may fail with ortho-substituted aryl halides.
Ligand Selection Guide
LigandApplicationCatalyst System
RuPhos Best General Choice. Excellent for secondary amines and sterically hindered aryl halides.

or RuPhos-Pd-G3
BrettPhos Ideal for primary amines, but effective for 3-arylpyrrolidines with electron-rich aryl halides.BrettPhos-Pd-G3
XPhos Good for aryl chlorides and sulfonated substrates.

/ XPhos
Experimental Workflow

Reagents:

  • Substrate: 3-Arylpyrrolidine [1.0 equiv]

  • Coupling Partner: Aryl Bromide/Chloride [1.0 – 1.2 equiv]

  • Catalyst:

    
     precatalyst [1–3 mol%] (or 
    
    
    
    + RuPhos)
  • Base:

    
     (Sodium tert-butoxide) [1.5 equiv] or 
    
    
    
    (for base-sensitive substrates)
  • Solvent: Toluene or 1,4-Dioxane (Degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.

  • Charging: Add

    
     (0.02 mmol), Aryl Bromide (1.0 mmol), and 
    
    
    
    (1.5 mmol).
    • Note: If the amine is a solid, add it now. If liquid, add in step 4.

  • Solvent: Add anhydrous, degassed Toluene (4 mL).

  • Amine Addition: Add 3-arylpyrrolidine (1.0 mmol).

  • Heating: Seal the vial and heat to 80–100°C for 4–16 hours.

    • Visual Check: The reaction mixture typically turns from orange/red to dark brown/black upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc). Concentrate and purify via flash chromatography.

Mechanism & Catalytic Cycle

The 3-aryl group influences the Reductive Elimination step. Bulky ligands like RuPhos facilitate this step by expanding the bite angle and forcing the amine and aryl group closer.

Figure 2: Catalytic cycle emphasizing the steric check at the amine coordination step.

Protocol C: Parallel Library Synthesis (Amides/Ureas)

Application: High-throughput generation of SAR libraries. Focus: Speed, purity, and ease of workup (avoiding columns).

Protocol (96-well block format):

  • Stock Solutions: Prepare 0.2 M solutions of 3-arylpyrrolidine in DMF and 0.2 M solutions of various Carboxylic Acids in DMF.

  • Coupling Agent: Prepare 0.25 M HATU in DMF.

  • Base: Pure DIPEA.

  • Reaction:

    • Dispense 50 µL Amine stock (10 µmol) into each well.

    • Add 55 µL Acid stock (11 µmol).

    • Add 50 µL HATU stock (12.5 µmol).

    • Add 5 µL DIPEA (excess).

  • Incubation: Shake at RT for 4 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase,

    
     + 0.1% Formic Acid).
    
    • Note: The 3-aryl group adds significant lipophilicity. Ensure the gradient extends to 95% MeCN to elute the product.

QC and Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Reductive Amination) Incomplete imine formation due to sterics.Use

as a Lewis acid additive to force imine formation before adding STAB.
Dehalogenation (Buchwald)

-Hydride elimination or Pd-mediated reduction.
Switch from

to a milder base like

or

. Lower temperature to 80°C.
Rotamers in NMR Amide bond rotation is slow due to the 3-aryl bulk.Run NMR at elevated temperature (50–60°C) to coalesce peaks, or use DMSO-

.
Racemization High pH or high temp affecting the

center.
Avoid strong bases (e.g., NaH) and high temps (>120°C). Stick to mild bases (DIPEA, carbonates).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Carnero Corrales, M. A., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[2][3] Molecules.

  • BenchChem. (2025). "3-Phenylpyrrolidine: Structure and Properties."

Sources

Application

Scale-Up Synthesis of Fluorinated Pyrrolidines: An Application Guide for Researchers and Process Chemists

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When incorporated into the pyrrolidine ring, a prevalent motif in numerous natural products and pharmaceuticals, the resulting fluorinated pyrrolidines become highly valuable chiral building blocks for the synthesis of novel therapeutics.[3]

This guide provides a comprehensive overview of the scalable synthesis of fluorinated pyrrolidines, with a focus on practical, field-proven protocols and the underlying chemical principles that govern these transformations. We will delve into a robust, multi-step synthesis of (R)-3-fluoropyrrolidine, a key intermediate in the development of several drug candidates, and explore the critical considerations for transitioning this process from the laboratory bench to pilot-plant scale.

Synthetic Strategy: A Multi-Step Approach to (R)-3-Fluoropyrrolidine

The chosen synthetic route is a well-documented and industrially validated pathway that begins with the readily available and cost-effective starting material, (S)-4-chloro-3-hydroxybutyronitrile. This multi-step process is designed for high stereochemical control and scalability.[4]

DOT Script for Overall Synthetic Workflow

G cluster_0 Synthesis of (S)-Pyrrolidin-3-ol cluster_1 Protection cluster_2 Fluorination cluster_3 Deprotection & Purification Start (S)-4-chloro-3-hydroxybutyronitrile Step1 Pump-Hydrogenation (Nitrile Reduction & Cyclization) Start->Step1 H2, Catalyst Intermediate1 (S)-Pyrrolidin-3-ol Step1->Intermediate1 Step2 In-situ Boc Protection Intermediate1->Step2 Boc2O Intermediate2 (S)-N-Boc-3-hydroxypyrrolidine Step3 Mesylation Intermediate2->Step3 MsCl, Base Intermediate4 (R)-N-Boc-3-fluoropyrrolidine Step3->Intermediate4 KF Intermediate3 (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine Step4 Nucleophilic Fluorination Step5 Boc Deprotection Intermediate4->Step5 HCl Step6 Salt Formation & Recrystallization Step5->Step6 Intermediate5 (R)-3-Fluoropyrrolidine FinalProduct (R)-3-Fluoropyrrolidine Hydrochloride Step6->FinalProduct

Caption: Overall workflow for the scale-up synthesis of (R)-3-fluoropyrrolidine hydrochloride.

Part 1: Synthesis of the Precursor - (S)-N-Boc-3-hydroxypyrrolidine

The initial phase of the synthesis focuses on the preparation of the key intermediate, (S)-N-Boc-3-hydroxypyrrolidine, from (S)-4-chloro-3-hydroxybutyronitrile. This process involves a critical hydrogenation step followed by an efficient in-situ protection.

Step 1: Reductive Cyclization via Pump-Hydrogenation

The conversion of the nitrile to the primary amine and subsequent intramolecular cyclization to form the pyrrolidinol is achieved through catalytic hydrogenation. On a larger scale, a "pump-hydrogenation" setup is employed to enhance safety and efficiency. This technique involves the continuous addition of the substrate to the reaction vessel under hydrogen pressure, which helps to control the reaction exotherm and maintain a low concentration of the starting material, thereby minimizing potential side reactions.[4]

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium on carbon (Pd/C) or Raney Nickel are commonly used catalysts for nitrile reduction.[5] The choice of catalyst can influence the reaction rate and selectivity.

  • Solvent: Methanol is a common solvent for this type of hydrogenation.

  • Temperature and Pressure: These parameters are optimized to ensure a reasonable reaction rate while minimizing the risk of runaway reactions.[6]

  • Pump-Hydrogenation: This method offers superior control over the reaction kinetics and heat management compared to a batch process, which is crucial for safety during scale-up.[7]

DOT Script for Pump-Hydrogenation Setup

G Substrate_Reservoir Substrate Solution ((S)-4-chloro-3-hydroxybutyronitrile in Solvent) Pump High-Pressure Pump Substrate_Reservoir->Pump Reactor Hydrogenation Reactor (Catalyst, Solvent, H2 Pressure) Pump->Reactor Product_Mixture Reaction Mixture ((S)-Pyrrolidin-3-ol) Reactor->Product_Mixture H2_Source Hydrogen Source H2_Source->Reactor

Caption: Simplified schematic of a pump-hydrogenation setup.

Step 2: In-situ Boc Protection

Following the hydrogenation, the resulting (S)-pyrrolidin-3-ol is protected with a tert-butyloxycarbonyl (Boc) group without isolation of the intermediate. This "in-situ" protection streamlines the process, reducing handling and potential for product loss.

Causality Behind Experimental Choices:

  • Boc Anhydride (Boc₂O): This is a widely used reagent for the introduction of the Boc protecting group due to its high reactivity and the ease of removal of byproducts.

  • Base: A base such as triethylamine or sodium bicarbonate is typically used to neutralize the acid formed during the reaction.

  • Solvent: The reaction is often carried out in a solvent in which both the pyrrolidinol and Boc₂O are soluble, such as dichloromethane or tetrahydrofuran.

Step Transformation Key Reagents Typical Scale Expected Yield Purity
1 Reductive CyclizationH₂, Pd/C or Raney Ni1 kg80-90%>95%
2 In-situ Boc ProtectionBoc₂O, Base1 kg90-95%>98%

Part 2: Stereoinvertive Fluorination

The core of the synthesis involves the conversion of the hydroxyl group of (S)-N-Boc-3-hydroxypyrrolidine to a fluorine atom with inversion of stereochemistry to yield the desired (R)-enantiomer. This is achieved through a two-step sequence of mesylation followed by nucleophilic fluorination.

Step 3: Mesylation

The hydroxyl group is first converted into a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base.[4]

Causality Behind Experimental Choices:

  • Methanesulfonyl Chloride (MsCl): MsCl is a common and cost-effective reagent for converting alcohols into mesylates, which are excellent leaving groups in nucleophilic substitution reactions.[8]

  • Base: A non-nucleophilic base like triethylamine or pyridine is used to quench the HCl generated during the reaction.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exotherm and minimize side reactions.[9]

Step 4: Nucleophilic Fluorination with Potassium Fluoride

The mesylate is then displaced by a fluoride ion in an Sₙ2 reaction, which proceeds with inversion of configuration at the stereocenter. Potassium fluoride (KF) is an economical and effective source of fluoride ions for this transformation on a large scale.[4]

Causality Behind Experimental Choices:

  • Potassium Fluoride (KF): KF is a readily available and inexpensive fluoride source. Its reactivity can be enhanced by using a phase-transfer catalyst or a polar aprotic solvent.[2]

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the dissolution of KF and promote the Sₙ2 reaction.

  • Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled to balance the reaction rate and the potential for side reactions, such as elimination.

Step Transformation Key Reagents Typical Scale Expected Yield Purity
3 MesylationMsCl, Base1 kg90-98%>97%
4 Nucleophilic FluorinationKF, Solvent1 kg70-85%>95%

Part 3: Deprotection and Purification

The final stage of the synthesis involves the removal of the Boc protecting group and the purification of the final product as its hydrochloride salt.

Step 5: Boc Deprotection

The Boc group is readily cleaved under acidic conditions. Treatment with hydrochloric acid (HCl) in a suitable solvent efficiently removes the protecting group.[4]

Step 6: Salt Formation and Recrystallization

The crude (R)-3-fluoropyrrolidine is converted to its hydrochloride salt and purified by recrystallization. This step is crucial for achieving the high purity and chiral purity required for pharmaceutical applications.[4]

Causality Behind Experimental Choices:

  • Recrystallization Solvent System: The choice of solvent is critical for effective purification. A solvent system is chosen in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble.

  • Cooling Profile: A slow and controlled cooling rate promotes the formation of large, pure crystals.

Step Transformation Key Reagents Typical Scale Expected Yield Purity
5 & 6 Deprotection & RecrystallizationHCl, Recrystallization Solvents1 kg85-95%>99.5%

Detailed Protocols

Protocol 1: Synthesis of (S)-N-Boc-3-hydroxypyrrolidine (Steps 1 & 2)

Materials:

  • (S)-4-chloro-3-hydroxybutyronitrile

  • Palladium on carbon (5 wt%)

  • Methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Hydrogen gas

  • Nitrogen gas

Equipment:

  • Hydrogenation reactor with a high-pressure pump for substrate addition

  • Reaction vessel with overhead stirrer, thermometer, and addition funnel

Procedure:

  • Charge the hydrogenation reactor with a slurry of Pd/C in methanol under a nitrogen atmosphere.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reactor to the target temperature (e.g., 40-60 °C).

  • Prepare a solution of (S)-4-chloro-3-hydroxybutyronitrile in methanol.

  • Using a high-pressure pump, add the substrate solution to the reactor at a controlled rate, monitoring the internal temperature to ensure it remains within the desired range.

  • After the addition is complete, continue stirring under hydrogen pressure until the reaction is complete (monitor by HPLC or GC).

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Transfer the filtrate to a clean reaction vessel and cool to 0-5 °C.

  • Add triethylamine to the solution.

  • Add a solution of Boc₂O in a suitable solvent (e.g., methanol or dichloromethane) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or HPLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup to remove water-soluble impurities.

  • The crude (S)-N-Boc-3-hydroxypyrrolidine can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 2: Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride (Steps 3-6)

Materials:

  • (S)-N-Boc-3-hydroxypyrrolidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Potassium fluoride (KF), spray-dried

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol)

  • Recrystallization solvents (e.g., a mixture of isopropanol and water)

Equipment:

  • Jacketed reaction vessel with overhead stirrer, thermometer, and addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve (S)-N-Boc-3-hydroxypyrrolidine in anhydrous DCM and cool to 0-5 °C.

  • Add triethylamine to the solution.

  • Add MsCl dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C until complete (monitor by TLC or HPLC).

  • Perform an aqueous workup to remove salts and excess reagents.

  • Concentrate the organic layer to obtain the crude mesylate.

  • In a separate vessel, charge spray-dried KF and anhydrous DMF.

  • Heat the KF/DMF slurry to the desired reaction temperature (e.g., 80-100 °C).

  • Add the crude mesylate to the hot KF/DMF slurry.

  • Stir the reaction at the elevated temperature until complete (monitor by HPLC or GC).

  • Cool the reaction mixture and filter to remove excess KF.

  • Perform an extractive workup to isolate the crude (R)-N-Boc-3-fluoropyrrolidine.

  • Dissolve the crude product in a suitable solvent and add a solution of HCl to precipitate the hydrochloride salt.

  • Isolate the crude (R)-3-fluoropyrrolidine hydrochloride by filtration.

  • Recrystallize the crude salt from a suitable solvent system to achieve the desired purity.

  • Dry the final product under vacuum.

Troubleshooting and Process Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low yield in hydrogenation Inactive catalyst, insufficient hydrogen pressure, low temperature, presence of catalyst poisons.Use fresh catalyst, increase hydrogen pressure and/or temperature, ensure starting material and solvent are free of impurities.
Formation of over-reduced byproducts High temperature, prolonged reaction time.Optimize reaction temperature and monitor the reaction closely to stop it upon completion of the desired transformation.
Incomplete mesylation Insufficient MsCl or base, presence of water.Use a slight excess of MsCl and base, ensure all reagents and solvents are anhydrous.
Formation of elimination byproducts in fluorination High reaction temperature, sterically hindered substrate.Optimize the reaction temperature, consider using a milder fluorinating agent or a different solvent system.
Low yield in fluorination Inactive KF (due to moisture), poor solubility of KF.Use spray-dried KF, consider using a phase-transfer catalyst to enhance the reactivity of KF.[2]
Poor crystal quality during recrystallization Rapid cooling, incorrect solvent ratio.Cool the solution slowly and with gentle agitation, optimize the solvent ratio for recrystallization.

Safety Considerations

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated area using appropriate high-pressure equipment and with proper grounding to prevent static discharge.[1]

  • Methanesulfonyl Chloride (MsCl): MsCl is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Fluoride (KF): KF is toxic if ingested or inhaled. Dust should be avoided.

  • Solvents: Many of the solvents used in this synthesis are flammable and/or have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a well-ventilated area.

  • Exothermic Reactions: The mesylation and fluorination steps can be exothermic. It is crucial to have adequate cooling and to add reagents at a controlled rate, especially during scale-up.

Conclusion

The synthesis of fluorinated pyrrolidines is a critical enabling technology in modern drug discovery. The multi-step process outlined in this guide provides a robust and scalable route to (R)-3-fluoropyrrolidine, a valuable chiral building block. By understanding the chemical principles behind each step and adhering to best practices for process safety and optimization, researchers and process chemists can confidently and efficiently produce these important compounds for the advancement of pharmaceutical research and development.

References

  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(31), 8467-8499.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Bold, C. P., Engl, P. S., Stutz, A., Stöckli, M., & Hildbrand, S. (2022). Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. Helvetica Chimica Acta, 105(11), e202200130.
  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Retrieved from [Link]

  • H.E.L Group. (n.d.). Hydrogenation: How we can make it safer. Retrieved from [Link]

  • Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • University of Illinois, Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • Bold, C. P., et al. (2022). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Helvetica Chimica Acta.
  • ACS Publications. (2014, July 4). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Retrieved from [Link]

  • Organic Syntheses. (2023, February 1). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]

  • Reddit. (2018, December 5). Nitrile reduction issues. Retrieved from [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0347818B1 - Process for preparing 3-pyrrolidinol.
  • National Institutes of Health. (n.d.). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 8. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Retrieved from [Link]

  • Jack Westin. (n.d.). Alcohols Important Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorination of various alkyl halides and mesylates using CsF in the... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups. Retrieved from [Link]

  • University of Oxford. (2025, February 13). A new route to nucleophilic substitution with potassium fluoride. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Retrieved from [Link]

  • University of Chicago. (2023, October 9). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004092114A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

Welcome to the technical support center for the synthesis of 3-(3-fluoro-4-methoxyphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-fluoro-4-methoxyphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore a reliable synthetic pathway, troubleshoot common experimental issues, and answer frequently asked questions to improve your yield and purity.

Section 1: Recommended Synthetic Pathway

The synthesis of 3-aryl-pyrrolidines can be approached through various methods, including 1,3-dipolar cycloadditions and intramolecular cyclizations.[1][2] However, for robust scalability and control, we recommend a multi-step pathway involving a Michael addition followed by a reductive cyclization. This approach offers well-defined intermediates and multiple points for optimization.

The overall workflow is summarized below:

G A Step 1: Knoevenagel Condensation (3-Fluoro-4-methoxybenzaldehyde + Nitromethane) B Step 2: Michael Addition (Nitroalkene + Diethyl Malonate) A->B Nitroalkene Intermediate C Step 3: Reductive Cyclization (Nitro-diester reduction and cyclization to Lactam) B->C Nitro-diester Adduct D Step 4: Lactam Reduction (Reduction to Pyrrolidine) C->D Pyrrolidinone Intermediate E Final Product 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine D->E Purification

Caption: Recommended four-step synthesis workflow.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: Knoevenagel Condensation

  • Question: My yield for the (E)-1-fluoro-2-methoxy-4-(2-nitrovinyl)benzene (nitroalkene) is low, and the reaction is sluggish. What are the primary causes?

  • Answer: Low yields in this step are typically due to incomplete reaction or suboptimal catalytic activity.

    • Causality: The Knoevenagel condensation is a reversible reaction where water is eliminated. Inefficient removal of water can drive the equilibrium back towards the starting materials. The choice of catalyst is also critical; it must be basic enough to deprotonate nitromethane but not so strong as to cause side reactions with the aldehyde.

    • Solutions:

      • Water Removal: Use a Dean-Stark apparatus if running the reaction in a solvent like toluene to azeotropically remove water as it forms.

      • Catalyst Choice: While ammonium acetate is common, consider using ethylenediammonium diacetate (EDDA) as a more efficient catalyst.

      • Reaction Conditions: Ensure the reaction is heated sufficiently (typically reflux in the chosen solvent) to drive the reaction forward. Monitor by TLC until the starting aldehyde is consumed.

Step 2: Michael Addition

  • Question: The Michael addition of diethyl malonate to my nitroalkene is incomplete, and I see some dark, insoluble material (polymerization). How can I improve this step?

  • Answer: Incomplete conversion and polymerization are classic challenges in Michael additions involving nitroalkenes.

    • Causality: The nitroalkene is a highly reactive Michael acceptor. While this is desirable for the reaction, it can also lead to anionic polymerization if the concentration of the deprotonated malonate (the nucleophile) is not properly controlled or if the base is too strong.

    • Solutions:

      • Base Selection: Use a non-nucleophilic, moderately strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium ethoxide (NaOEt). Add the base slowly to a solution of the nitroalkene and diethyl malonate to maintain a low concentration of the active nucleophile.

      • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to temper the rate of reaction and minimize polymerization.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of diethyl malonate to ensure the nitroalkene is fully consumed.

Step 3: Reductive Cyclization

  • Question: My reductive cyclization using catalytic hydrogenation is producing a complex mixture of products, and the reaction stalls. What troubleshooting steps should I take?

  • Answer: This is a critical step where a nitro group is reduced to an amine, which then intramolecularly displaces an ethoxy group from one of the esters to form the lactam. Stalling and side products are common.

    • Causality: The nitro group can be reduced to various intermediates (nitroso, hydroxylamine) before forming the amine. If the reaction stalls, these intermediates can lead to byproducts. The catalyst (e.g., Raney Nickel, Pd/C) can be poisoned by impurities carried over from previous steps.

    • Solutions:

      • Catalyst & Conditions: Use a high-quality catalyst like Raney Nickel or Palladium on Carbon (Pd/C). Ensure the system is under sufficient hydrogen pressure (50-100 psi is typical). The reaction can be sensitive to both temperature and solvent; ethanol or methanol are good starting points.

      • Alternative Reducing Agent: If catalytic hydrogenation proves problematic, consider using a dissolving metal reduction, such as iron powder in acetic acid (Fe/AcOH). This method is often less sensitive to impurities but may require more rigorous purification.[3]

      • Purity of Starting Material: Ensure the nitro-diester adduct from Step 2 is thoroughly purified to remove any residual base or byproducts that could poison the catalyst.

Step 4: Lactam Reduction

  • Question: The final reduction of the pyrrolidinone (lactam) with Lithium Aluminum Hydride (LiAlH₄) is giving a low yield of the desired pyrrolidine. What can I do?

  • Answer: Lactam reduction is powerful but requires strict control of conditions.

    • Causality: LiAlH₄ is extremely reactive and moisture-sensitive. Any water present will consume the reagent and reduce the effective stoichiometry. The work-up procedure is also critical to break down the aluminum complexes and liberate the amine product.

    • Solutions:

      • Anhydrous Conditions: Use freshly dried solvents (like THF or diethyl ether) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

      • Reagent Quality: Use a fresh, high-quality source of LiAlH₄.

      • Work-up Protocol: A careful Fieser workup is essential. Sequentially and slowly add water, followed by 15% aqueous NaOH, and then more water in a specific ratio to the amount of LiAlH₄ used (e.g., for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter off.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Are there viable alternative routes to synthesize this molecule?

    • A1: Yes, a prominent alternative is the [3+2] cycloaddition reaction. This involves reacting an azomethine ylide (generated in situ from a glycine ester and an aldehyde) with an appropriately substituted alkene.[1][4] This method can be very efficient for creating the pyrrolidine ring with high stereocontrol, but may require more specialized starting materials.[2]

  • Q2: How should I purify the final product, 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine?

    • A2: As a basic amine, the product is well-suited for a multi-step purification process.[5]

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the free amine back into an organic solvent.[5]

      • Column Chromatography: If further purification is needed, use silica gel chromatography. A typical solvent system for amines is Dichloromethane:Methanol with a small amount of Ammonium Hydroxide (e.g., 95:4.5:0.5) to prevent the product from streaking on the column.[5]

      • Vacuum Distillation: If the product is a liquid at room temperature, vacuum distillation can be an excellent final step to remove high-boiling impurities.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: A combination of analytical techniques is recommended for full characterization.[5]

      • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the chemical structure. ¹⁹F NMR is particularly important to verify the presence and chemical environment of the fluorine atom.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

      • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are ideal for determining the percentage purity of the final sample.

Section 4: Data and Protocols

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Knoevenagel Incomplete water removal; Suboptimal catalyst.Use a Dean-Stark apparatus; Switch to EDDA catalyst.
Polymerization in Michael Add. Base is too strong or added too quickly.Use DBU; Add base slowly at reduced temperature (0 °C).
Stalled Hydrogenation Catalyst poisoning; Insufficient H₂ pressure.Purify starting material; Increase H₂ pressure; Use fresh catalyst.
Low Yield in LiAlH₄ Reduction Moisture contamination; Improper work-up.Use anhydrous solvents/inert atmosphere; Perform a Fieser work-up.
Difficulty in Purification Residual starting materials or non-basic byproducts.Perform an acid-base extraction before column chromatography.[5]
Protocol 1: Detailed Synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

Step 1: (E)-1-fluoro-2-methoxy-4-(2-nitrovinyl)benzene

  • To a solution of 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in toluene, add nitromethane (1.5 eq) and ethylenediammonium diacetate (0.2 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC shows complete consumption of the aldehyde.

  • Cool the reaction mixture, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Recrystallize the crude solid from ethanol or isopropanol to yield the pure nitroalkene.

Step 2: Diethyl 2-(2-(3-fluoro-4-methoxyphenyl)-1-nitroethyl)malonate

  • Dissolve the nitroalkene (1.0 eq) and diethyl malonate (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DBU (1.1 eq) dropwise over 20 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography (Hexanes:Ethyl Acetate gradient).

Step 3: 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one

  • Dissolve the purified nitro-diester (1.0 eq) in ethanol.

  • Add Raney Nickel (approx. 10% by weight) as a slurry in ethanol.

  • Hydrogenate the mixture in a Parr shaker apparatus at 50-60 psi of H₂ for 12-24 hours at 40-50 °C.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude lactam, which can be purified by chromatography or used directly in the next step.

Step 4: 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

  • Under an argon atmosphere, add LiAlH₄ (2.0-3.0 eq) to a flask containing anhydrous THF and cool to 0 °C.

  • Add a solution of the lactam (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-8 hours.

  • Cool the reaction to 0 °C and carefully perform a Fieser workup.

  • Filter off the precipitated aluminum salts and wash the solid thoroughly with THF or ethyl acetate.

  • Concentrate the combined filtrate. The crude product should be purified as described in FAQ Q2.

Section 5: Visualizations

G Start Low Yield or Incomplete Reaction CheckPurity Verify Purity of Starting Material Start->CheckPurity Is intermediate pure? CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions Are conditions optimal? CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents Are reagents active? CheckPurity->CheckConditions Yes Purify Purify Intermediate Before Proceeding CheckPurity->Purify No CheckConditions->CheckReagents Yes Optimize Systematically Optimize Conditions CheckConditions->Optimize No Replace Use Fresh/High-Purity Reagents CheckReagents->Replace No Failure Problem Persists: Consider Alternative Route CheckReagents->Failure Yes Purify->Optimize Replace->Optimize

Caption: A troubleshooting decision tree for low-yield reactions.

Section 6: References

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. (2025). ResearchGate. [Link]

  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. (n.d.). ChemRxiv. [Link]

  • Synthesis of substituted pyrrolidines. (2017, May 15). DiVA portal. [Link]

  • Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds. (2004, January 1). Patsnap Eureka. [Link]

  • Green synthesis, structure optimization and biological evalution of Rhopaladins' analog 2–styryl–5-oxopyrrolidine-2- carboxamide RPDPRH on CaSki cells. (n.d.). Frontiers. [Link]

  • Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. (2015, July 17). ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine Crude Product

Welcome to the technical support center for the purification of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity. The following question-and-answer format addresses common challenges encountered during the purification process, offering explanations grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine product?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several classes of impurities are commonly observed:

  • Unreacted Starting Materials: Depending on your synthesis, these could include precursors to the pyrrolidine ring or the fluoromethoxyphenyl moiety.

  • Reaction Byproducts: Side reactions such as over-alkylation, elimination, or incomplete cyclization can generate structurally related impurities.[1]

  • Dehalogenated Impurities: Loss of the fluorine atom from the aromatic ring can lead to the formation of 3-(4-methoxyphenyl)pyrrolidine. This is a common issue in reactions involving halogenated aromatic compounds.[2]

  • Positional Isomers: In some synthetic strategies, isomers with the fluoro and methoxy groups in different positions on the phenyl ring might be formed.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., THF, dichloromethane, toluene) and unreacted reagents (e.g., bases, catalysts) are common contaminants.[1]

A thorough understanding of your specific synthetic pathway is crucial for anticipating the most likely impurities.

Q2: Which analytical techniques are best for assessing the purity of my crude and purified product?

A2: A multi-technique approach is essential for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for confirming the structure of the desired product and for identifying and quantifying impurities. ¹⁹F NMR is particularly useful for tracking fluorinated impurities and byproducts.[3]

  • Mass Spectrometry (MS): MS confirms the molecular weight of your product and helps in the identification of unknown impurities by providing their molecular weights.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating closely related compounds and quantifying the purity of your sample.[4][5] Developing a robust HPLC method is critical for monitoring purification progress.

  • Gas Chromatography (GC): For volatile impurities and residual solvents, GC is the preferred analytical method.

Troubleshooting and Optimization Guide

Issue 1: My crude product is an oil and I'm struggling with initial purification.

This is a common scenario, especially when residual solvents or low-melting impurities are present.

Solution: Acid-Base Extraction

The pyrrolidine nitrogen in your target compound is basic, a property that can be exploited for a highly effective initial purification step.[6][7][8]

dot graph TD { A[Crude Product in Organic Solvent (e.g., DCM, EtOAc)] --> B{Wash with aq. HCl}; B --> C[Aqueous Layer: Protonated Amine (Product)]; B --> D[Organic Layer: Neutral & Acidic Impurities]; C --> E{Basify with aq. NaOH to pH 9-10}; E --> F[Extract with Organic Solvent]; F --> G[Purified Amine in Organic Layer]; D --> H[Discard or Analyze for Impurities]; G --> I{Dry, Filter, Concentrate}; I --> J[Purified Product];

} caption: Acid-Base Extraction Workflow

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude oil in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrrolidine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[6][8]

  • Separation: Separate the aqueous layer containing your product from the organic layer, which retains non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH 9-10, check with pH paper). This will deprotonate the ammonium salt, regenerating the free amine which will likely precipitate or form an oil.[6]

  • Back-Extraction: Extract the liberated amine back into an organic solvent (e.g., DCM) several times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Issue 2: Acid-base extraction was insufficient; significant impurities remain.

While effective for removing neutral and acidic impurities, acid-base extraction will not separate your product from other basic impurities.

Solution: Flash Column Chromatography

Flash chromatography is a highly effective method for separating compounds with different polarities.[9]

Key Considerations for Chromatographic Purification:

  • Stationary Phase: Silica gel is the most common choice for normal-phase chromatography. However, for amines, which can streak on silica due to interactions with acidic silanol groups, using a modified stationary phase or a specific eluent additive is recommended.

  • Mobile Phase (Eluent):

    • A common solvent system for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Crucial Tip: To prevent streaking and improve peak shape, add a small amount of a basic modifier to the eluent, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (typically 0.1-1%).[10]

  • Method Development: Before running a large-scale column, optimize the solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your product to ensure good separation.

Table 1: Example Eluent Systems for Flash Chromatography

Eluent SystemTypical RatioNotes
Dichloromethane / Methanol / Ammonium Hydroxide95 : 4.5 : 0.5A standard system for purifying basic compounds.
Hexanes / Ethyl Acetate / TriethylamineVariesThe ratio of hexanes to ethyl acetate will depend on the polarity of the impurities.
Dichloromethane / Acetone / TriethylamineVariesAcetone can provide different selectivity compared to methanol or ethyl acetate.

Protocol for Flash Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent.

  • Column Packing: Carefully pack a column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the optimized solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

dot graph TD { A[Crude Product] --> B{Develop TLC Method}; B --> C{Select Eluent System}; C --> D[Pack Column with Silica Gel]; D --> E[Load Sample]; E --> F{Elute and Collect Fractions}; F --> G[Analyze Fractions by TLC]; G --> H{Combine Pure Fractions}; H --> I[Remove Solvent]; I --> J[High Purity Product];

} caption: Flash Chromatography Workflow

Issue 3: My product is a solid, but recrystallization is not working well.

Recrystallization is an excellent technique for achieving high purity, but it can be challenging if the right conditions are not met.

Troubleshooting Recrystallization:

  • Inconsistent Crystallization: This can be due to the presence of impurities that inhibit crystal formation or because the solution is not sufficiently supersaturated.

    • Solution:

      • Solvent Screening: Experiment with various single and mixed solvent systems. A good recrystallization solvent will dissolve your compound when hot but not when cold. Common choices for pyrrolidine derivatives include isopropanol, ethyl acetate/heptane, or cyclopentyl methyl ether (CPME).[11]

      • Seeding: Add a small crystal of pure product to the cooled, supersaturated solution to induce crystallization.

  • Oiling Out: If the product separates as an oil instead of crystals upon cooling, it may be because the boiling point of the solvent is too high, or the solution is too concentrated.

    • Solution:

      • Try a lower-boiling point solvent.

      • Use a more dilute solution.

      • Allow the solution to cool more slowly.

Protocol for Recrystallization:

  • Dissolution: Dissolve the crude solid in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.

  • Crystal Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Amine workup. (2024, March 12). Reddit. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 11). Molecules. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 11). ResearchGate. [Link]

  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022, November 24). Pharmaceutics. [Link]

  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (2025, August 6). ResearchGate. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). Lilly. [Link]

  • Impurity Profile: Significance in Active Pharmaceutical Ingredient. (2014, March 20). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Optimizing chromatographic purification for rapid results in chemical manufacturing. (2025, December 5). Biotage. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. [Link]

  • Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. (2015, July 17). The Journal of Organic Chemistry. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (n.d.). Journal of the American Chemical Society. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021, April 20). RSC Advances. [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019, July 30). ResearchGate. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). Environmental Science & Technology. [Link]

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.).
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Asian Journal of Chemistry. [Link]

  • 3-(3,4-difluoro-5-methoxyphenyl)pyrrolidine hydrochloride. (n.d.). PubChem. [Link]

  • 3-(4-methoxyphenyl)pyrrolidine. (n.d.). PubChem. [Link]

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Troubleshooting

Technical Support Center: Boc Deprotection of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine Intermediates

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the specific challenge o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the specific challenge of removing the tert-butyloxycarbonyl (Boc) protecting group from 3-(3-fluoro-4-methoxyphenyl)pyrrolidine and related intermediates. We understand that this seemingly routine transformation can present unique challenges, and this resource is designed to provide actionable solutions based on established chemical principles and extensive field experience.

I. Core Concepts: The "Why" Behind Boc Deprotection

The Boc group is a cornerstone of modern organic synthesis for amine protection due to its general stability and, critically, its lability under acidic conditions.[1] The deprotection mechanism is an acid-catalyzed cleavage. The process begins with the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This is followed by fragmentation, which releases the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2][3][4] The final product is typically an ammonium salt, dictated by the acid used for deprotection.[1][3]

Deprotection Mechanism Overview

Boc_Deprotection Start Boc-Protected Pyrrolidine Protonation Protonated Carbamate Start->Protonation + H⁺ (Acid) Fragmentation Carbamic Acid Intermediate Protonation->Fragmentation Fragmentation Decarboxylation Free Pyrrolidine (Amine) Fragmentation->Decarboxylation Decarboxylation tBu_Cation tert-Butyl Cation (t-Bu⁺) Fragmentation->tBu_Cation Final_Salt Pyrrolidine Ammonium Salt Decarboxylation->Final_Salt + H⁺ CO2 CO₂ Decarboxylation->CO2

Sources

Optimization

Solving solubility issues with 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine free base

Technical Support Center: Solubility Optimization for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine Case ID: SOL-3F4M-PYR Compound Class: Phenylpyrrolidine (Secondary Amine) Status: Free Base (Non-salt form)[1][2][3][4] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

Case ID: SOL-3F4M-PYR Compound Class: Phenylpyrrolidine (Secondary Amine) Status: Free Base (Non-salt form)[1][2][3][4]

Executive Summary: The Physicochemical Barrier

You are encountering solubility issues because you are working with the free base of a lipophilic secondary amine. In its current state, 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine exhibits "pH-dependent solubility."[1][2][3][4]

  • The Trap: At physiological pH (7.4), the compound exists in equilibrium between its ionized (soluble) and unionized (insoluble) forms.[1][2][3] The lipophilic phenyl ring (reinforced by the fluorine and methoxy substituents) drives the unionized fraction to precipitate or "oil out" immediately upon contact with aqueous buffers.

  • The Solution: You must force the equilibrium toward the ionized state (protonated cation) before the compound encounters the bulk aqueous environment, or utilize a co-solvent system that shields the hydrophobic core.

Module 1: Compound Dashboard & Predicted Properties

Use these values to calculate your specific assay requirements.

PropertyPredicted ValueImplication for Solubility
pKa (Pyrrolidine N) ~9.2 – 9.8Strong base.[1][2][3][4] Requires pH < 7.0 for significant ionization.[2][3]
LogP (Lipophilicity) ~2.1 – 2.5Moderately lipophilic.[1][2][3][4] Will not dissolve in water without ionization or co-solvents.[2][3][4]
Physical State Viscous Oil or Low-Melting SolidProne to "oiling out" (forming sticky droplets) rather than distinct crystals.[1][2][3][4]
Best Organic Solvents DMSO, Ethanol, Methanol, DCMIdeal for stock solutions (>50 mM).[2][3]
Aqueous Solubility < 0.1 mg/mL (pH 7.[1][2][3][4]4)Critical Failure Point. Do not add free base directly to PBS.[1][2][3][4]

Module 2: Troubleshooting Protocols

Method A: In-Situ Salt Formation (Recommended for Aqueous Assays)

Best for: Cell culture, enzymatic assays, and IV dosing.[1][2][3]

Instead of synthesizing a solid salt (which is time-consuming), generate the salt species in situ using a stoichiometric acid.[1][2][3] This is often called the "Pop-Tart" method (using tartaric acid) or simply acid-spiking.[1][2][3][4]

The Protocol:

  • Prepare Stock: Dissolve the free base in DMSO at 50 mM.[1][3][4]

  • Prepare Acid Solution: Prepare a 50 mM aqueous solution of L-Tartaric Acid or 0.1 M HCl .

  • The Mixing Step (Critical):

    • Add 1 equivalent of the acid solution to your DMSO stock before adding any buffer.[4]

    • Result: The pyrrolidine nitrogen protonates (

      
      ).[2][3][4] The species is now a Tartrate or Hydrochloride salt dissolved in DMSO/Water.[4]
      
  • Final Dilution: Slowly add this pre-acidified mixture to your assay buffer.

    • Note: Ensure the final assay buffer has enough capacity to maintain pH ~7.0–7.4 after the addition.[4]

Why this works: You are chemically modifying the solute to a charged species (


) which has a hydration shell, preventing the hydrophobic phenyl rings from aggregating.
Method B: Co-Solvent Formulation (Organic Shielding)

Best for: High-concentration animal dosing (IP/SC) where low pH is irritating.[1][2][3]

If you cannot acidify the solution, you must reduce the dielectric constant of the solvent to accommodate the lipophilic free base.

The Protocol:

  • Solvent A: Dissolve free base in Ethanol (absolute) or DMSO (Concentration: 10x final target).[1][2][3][4]

  • Solvent B: Add PEG-400 (Polyethylene Glycol) or Propylene Glycol .[1][2][3][4] Ratio should be 1:1 with Solvent A.[2][3][4]

  • Diluent: Slowly add water or saline with rapid vortexing.

  • Final Composition Target: 5% DMSO / 40% PEG-400 / 55% Saline.

Warning: Watch for "Oiling Out." If the solution turns milky, the free base has phase-separated.[2][3] Add Tween-80 (0.5%) to stabilize the emulsion.[1][2][3][4]

Module 3: Decision Logic & Workflow

The following diagram illustrates the critical decision points to prevent precipitation.

SolubilityWorkflow Start Start: 3-(3-Fluoro-4-methoxyphenyl) pyrrolidine Free Base Target Identify Target Application Start->Target InVitro In Vitro / Cellular Assay (pH 7.4 required) Target->InVitro InVivo In Vivo PK Study (High Conc. required) Target->InVivo DirectAdd Direct addition to Media? InVitro->DirectAdd MethodA Method A: In-Situ Salt (Pre-mix with 1 eq. HCl/Tartaric) InVitro->MethodA Recommended MethodB Method B: Co-Solvent (10% EtOH + 40% PEG400) InVivo->MethodB Fail FAILURE: Precipitation (Cloudy/Oiling Out) DirectAdd->Fail Yes Success1 Success: Stable Solution (Protonated Cation) MethodA->Success1 Success2 Success: Stable Solution (Solvated Free Base) MethodB->Success2

Figure 1: Solubility Optimization Decision Tree. Note that direct addition of the free base to aqueous media is the primary failure mode.

Module 4: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but it precipitated immediately when I added it to PBS. Why? A: This is the "Crash-Out" effect.[1][2][3][4] DMSO is a hygroscopic organic solvent that dissolves the free base.[4] PBS is a high-polarity aqueous salt solution.[1][2][3][4] When you mix them, the solvent power drops drastically.[3] Because the pH of PBS is 7.4 and the pKa of your amine is >9, a significant portion remains unionized and insoluble. Fix: Use Method A (Acidify the DMSO stock) before adding to PBS.[1][4]

Q2: What do you mean by "Oiling Out"? A: Unlike crystalline solids that form cloudy precipitates, lipophilic amines often form liquid droplets when they come out of solution.[3][4] This looks like oil vinegar dressing. It is dangerous because these droplets can adhere to plastic pipette tips and well plates, causing massive dosing errors (you might dose the vehicle while the drug sticks to the tube).

Q3: Can I use Cyclodextrins (HP-β-CD)? A: Yes, Hydroxypropyl-beta-cyclodextrin is excellent for phenyl-substituted amines.[1][2][3][4] Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2][3][4] Add your DMSO stock to this solution, not pure water. The cyclodextrin cone encapsulates the hydrophobic phenyl-fluoro-methoxy tail, keeping it soluble.[1][2][3]

Q4: Is the fluorine atom relevant to solubility? A: Yes. Fluorine acts as a weak hydrogen bond acceptor but increases overall lipophilicity (C-F bonds are hydrophobic).[1][2][3][4] It makes the molecule "greasier" than the non-fluorinated analog, requiring more aggressive solubilization strategies [1].

References

  • Purser, S., et al. (2008).[2][3][4] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2][3][4] Link

  • Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility.[2][3][4][5][6][7] Advanced Drug Delivery Reviews. Link

  • Kalepu, S., & Nekkanti, V. (2015).[2][3][4] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

  • PubChem Database. (2025).[1][2][3][4] Compound Summary: Pyrrolidine Derivatives.[1][2][3][4][8] National Library of Medicine.[2][3][4] Link

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization During 3-Arylpyrrolidine Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the stereoselective functionalization of 3-arylpyrrolidines. This resource is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stereoselective functionalization of 3-arylpyrrolidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity in this critical structural motif. The 3-arylpyrrolidine core is a privileged scaffold in numerous pharmaceutical agents, and its biological activity is often contingent on a specific enantiomer.[1] This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you overcome the common challenge of racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of 3-arylpyrrolidine chemistry? A: Racemization is the conversion of a single, pure enantiomer (e.g., the (R)-isomer) into an equal mixture of both enantiomers (a racemic mixture of (R) and (S)-isomers). This process leads to a loss of optical activity and, crucially, can drastically reduce or alter the desired biological effect of a drug candidate.[2] In the functionalization of 3-arylpyrrolidines, this typically occurs through the unintended removal and non-stereospecific re-addition of a proton at a chiral center, most commonly at the C2 or C5 positions alpha to the nitrogen atom.

Q2: Why is it so important to prevent racemization? A: The three-dimensional structure of a molecule dictates its interaction with biological targets like enzymes and receptors. Often, one enantiomer is responsible for the therapeutic activity, while the other may be inactive or even cause undesirable side effects.[2] The presence of the unwanted enantiomer as a diastereomeric impurity can complicate purification, reduce overall yield, and compromise the pharmacological profile of the final compound.

Q3: Which positions on the 3-arylpyrrolidine ring are most susceptible to racemization? A: The C2 and C5 positions are the most vulnerable to racemization. The protons at these positions are alpha to the nitrogen atom, making them more acidic and susceptible to deprotonation by a base. This is particularly true if the nitrogen is protected with an electron-withdrawing group (like Boc or Cbz), which further increases the acidity of these α-protons. Functionalization reactions that involve intermediates at these positions, such as C-H activation or lithiation, carry a high risk of racemization if not properly controlled.[3]

Q4: What are the primary experimental factors that promote racemization? A: Several factors can accelerate the rate of racemization:

  • Strong Bases: Strong, non-sterically hindered bases can readily deprotonate the chiral centers.[2]

  • High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization.[2][4]

  • Solvent Polarity: The polarity of the solvent can influence the stability of charged, planar intermediates that are precursors to racemization.[5][6]

  • Prolonged Reaction Times: The longer a substrate is exposed to conditions that promote racemization, the greater the potential loss of enantiomeric purity.

Troubleshooting Guides

This section addresses specific issues encountered during the functionalization of 3-arylpyrrolidines. Each guide follows a "Problem-Cause-Solution" format to provide clear, actionable advice.

Guide 1: Loss of Enantiomeric Excess (% ee) During α-C-H Functionalization

α-C-H functionalization, such as arylation or alkylation, is a powerful tool but carries a high risk of racemization at the C2/C5 position.

Problem: You observe a significant drop in % ee after performing a palladium-catalyzed C-H arylation at the C2 position of your N-Boc-3-arylpyrrolidine.

Probable CauseIn-Depth Explanation & Solution
1. Inappropriate Base Explanation: Strong bases like NaOtBu or LDA can rapidly deprotonate the C2 position, leading to a planar achiral intermediate that racemizes upon protonation or reaction.[7] Solution:Switch to a Weaker Base: Replace strong bases with milder inorganic bases such as K₃PO₄ or Cs₂CO₃. These are often sufficient to facilitate catalysis without causing extensive epimerization.[7] • Use a Sterically Hindered Base: If a stronger organic base is required, consider a hindered amine like 2,4,6-collidine. Its bulk can disfavor the approach to the C-H bond, slowing the rate of deprotonation relative to the desired catalytic cycle.[4]
2. Elevated Temperature Explanation: High reaction temperatures (e.g., >80 °C) provide the necessary activation energy for the deprotonation/reprotonation equilibrium that leads to racemization.[2] Solution:Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and consider cooling to 0 °C if racemization persists. • Use Microwave Heating with Caution: While microwave irradiation can accelerate reactions, it can also promote racemization. If using a microwave, carefully control the temperature and use shorter reaction times.[4]
3. Unsuitable Ligand/Catalyst Explanation: The ligand coordinated to the metal center plays a crucial role in controlling the stereochemistry of the reaction. An achiral ligand offers no facial selectivity, allowing the reaction to proceed on either face of the planar intermediate. Solution:Employ Chiral Ligands: Introduce a chiral ligand, such as a chiral phosphoric acid (CPA), in combination with the transition metal catalyst. The chiral environment created by the ligand can direct the functionalization to one face of the intermediate, preserving or even enhancing enantioselectivity.[3][8]
Troubleshooting Workflow: α-C-H Functionalization

G start Problem: Loss of % ee in α-C-H Functionalization base Step 1: Evaluate Base (e.g., NaOtBu, LDA) start->base temp Step 2: Check Temperature (e.g., >80 °C) base->temp Base is already mild/hindered. sol_base Solution: Switch to milder base (K₃PO₄, Cs₂CO₃) or hindered base (collidine) base->sol_base Is base strong and non-hindered? ligand Step 3: Assess Ligand (Achiral?) temp->ligand Temp is low. sol_temp Solution: Lower temperature (RT or 0 °C) temp->sol_temp Is temp high? sol_ligand Solution: Use Chiral Ligand (e.g., Chiral Phosphoric Acid) ligand->sol_ligand Is ligand achiral? end Result: Minimized Racemization ligand->end Using chiral ligand. (Re-evaluate other params) sol_base->temp sol_temp->ligand sol_ligand->end

Caption: Troubleshooting decision tree for racemization.

Mechanistic Insights into Racemization

Understanding the mechanism of racemization is key to preventing it. The most common pathway involves the formation of a planar, achiral intermediate that loses the stereochemical information of the starting material.

Mechanism: Base-Mediated Racemization at C2
  • Deprotonation: A base removes the proton from the chiral center (C2), which is acidic due to its position alpha to the nitrogen.

  • Formation of Planar Intermediate: This deprotonation results in the formation of a planar, sp²-hybridized carbanion or, more commonly, an enamine/enolate tautomer if the nitrogen is part of an amide (e.g., N-acyl). This intermediate is achiral.

  • Reprotonation/Reaction: The intermediate can be protonated (or attacked by an electrophile) from either face with equal probability. This non-selective step leads to a 1:1 mixture of the (R) and (S) enantiomers, resulting in a racemic product.

Caption: Base-mediated racemization at the C2 position.

Validated Protocols & Data

Protocol: Mild Palladium-Catalyzed α-Arylation of N-Boc-3-phenylpyrrolidine

This protocol is adapted from methodologies that prioritize mild conditions to suppress racemization during C-H functionalization.[7]

Objective: To couple an aryl bromide with N-Boc-3-phenylpyrrolidine while minimizing loss of enantiomeric purity.

Reagents & Materials:

  • (S)-N-Boc-3-phenylpyrrolidine (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 4 mol%)

  • Dpe-Phos (8 mol%)

  • Potassium Phosphate (K₃PO₄, 2.3 equiv)

  • Anhydrous Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add (S)-N-Boc-3-phenylpyrrolidine, the aryl bromide, K₃PO₄, Pd(OAc)₂, and Dpe-Phos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Note: Start at 80 °C and monitor for racemization. If none is observed, the temperature can be cautiously increased to improve reaction rate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Crucially, determine the enantiomeric excess (% ee) of the purified product using chiral HPLC and compare it to the starting material.

Data: Impact of Base and Solvent on Selectivity

The choice of base and solvent can significantly affect not only the yield but also the chemo- and regioselectivity of a reaction, which indirectly relates to the conditions that might promote or prevent side reactions like racemization.[5]

BaseSolventYield of Desired Product (%)Observations
NaOtBuToluene45%Strong base, may promote side reactions/racemization.[7]
K₃PO₄THF75%Milder conditions, generally good for sensitive substrates.[5]
Cs₂CO₃Dioxane82%Mild base, often provides excellent yields while preserving functional groups.[7]
Li₂CO₃THF77%Another effective mild base for acylation reactions.[5]
Et₃NCH₂Cl₂LowOften insufficient for C-H activation; may be suitable for other transformations.

This table is a representative summary based on trends observed in the literature. Actual results will vary based on the specific substrate and reaction.

References

Sources

Optimization

Technical Support Center: Reactivity Optimization for Sterically Hindered Pyrrolidines

Current Status: Operational Ticket Focus: Overcoming low nucleophilicity in -disubstituted and bridged pyrrolidines. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Overcoming low nucleophilicity in


-disubstituted and bridged pyrrolidines.
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division.
Executive Summary: The "Steric Wall" vs. The Thorpe-Ingold Effect

Welcome to the troubleshooting hub. You are likely here because a standard pyrrolidine reaction (which usually works instantly) has stalled at 0% conversion with your gem-dimethyl or spirocyclic analog.[1]

The Core Conflict: While gem-disubstituents (like 3,3-dimethyl or 2,2-dimethyl) often stabilize conformations via the Thorpe-Ingold effect (increasing cyclization rates), they impose a severe penalty on intermolecular reactions.[1] In 2,2-disubstituted pyrrolidines, the steric bulk adjacent to the nitrogen creates a "cone of exclusion," preventing the approach of electrophiles and destabilizing the tetrahedral intermediates required for amide coupling and transition states in metal catalysis.

This guide provides field-proven protocols to bypass these kinetic barriers.

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)

User Issue: "Standard Pd(OAc)2/BINAP or XPhos conditions yield <5% product with my 2,2-dimethylpyrrolidine. The starting material remains untouched."

Root Cause Analysis: Standard ligands (BINAP, dppf) and even earlier generation Buchwald ligands (XPhos) often lack the specific steric pocket required to accommodate


-branched secondary amines.[1] Furthermore, the reductive elimination step—often the turnover-limiting step in hindered systems—is energetically unfavorable without a ligand designed to "squeeze" the product out.

The Solution: 3rd and 4th Generation Precatalysts You must switch to dialkylbiaryl phosphine ligands specifically engineered for bulky secondary amines. RuPhos and BrettPhos are the gold standards here.

Recommended Protocol: RuPhos Pd G4 System [1][2][3][4]
  • Ligand: RuPhos (Universal for secondary amines) or BrettPhos (For extremely hindered cases).[1]

  • Source: Use G4-Precatalysts . Why? They generate the active monoligated Pd(0) species at low temperatures, preventing catalyst decomposition before the difficult oxidative addition occurs.

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS.[1] Weak bases (Carbonates) often fail with hindered substrates due to slow deprotonation.[1]

Step-by-Step Protocol:

  • Charge: Add Aryl Halide (1.0 equiv), Hindered Pyrrolidine (1.2 equiv), and NaOtBu (1.4 equiv) to a vial.

  • Catalyst: Add RuPhos Pd G4 (1–3 mol%).

    • Note: If G4 is unavailable, use

      
       (1 mol%) + RuPhos (2-4 mol%), but premix in solvent for 5 mins at 60°C before adding to the reaction.[1]
      
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

    • Critical: Sparge solvent with Argon for 10 minutes. Oxygen kills the electron-rich phosphine ligands required for this transformation.[1]

  • Reaction: Seal and heat to 80–100°C for 2–12 hours.

Visualizing the Steric Bottleneck

BuchwaldMechanism cluster_fail Failure Mode Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Steric Clash Zone) OxAdd->AmineCoord Hindered Pyrrolidine AmineCoord->Pd0 Beta-Hydride Elimination (If amine has alpha-H) Deprot Deprotonation (Pd-Amido Complex) AmineCoord->Deprot Base (NaOtBu) Rate Limiting for Bulky Amines RedElim Reductive Elimination (Product Release) Deprot->RedElim Ligand Bulk Forces Elimination RedElim->Pd0 Regeneration

Module 2: Amide Coupling (Acylation)

User Issue: "HATU, EDC, and T3P failed to couple my 2,2-disubstituted pyrrolidine to a carboxylic acid. I see the activated ester forming by LCMS, but the amine won't attack it."

Root Cause Analysis: Coupling reagents like HATU generate an active ester (OBt/OAt).[1][5] While reactive, these esters are bulky. A sterically hindered amine cannot approach a sterically hindered active ester. You are trying to force two boulders together.

The Solution: Minimizing the Electrophile You must convert the carboxylic acid into the smallest possible electrophile: the Acid Chloride .

Troubleshooting Table: Reagent Selection
Steric Hindrance LevelRecommended ReagentMechanismNotes
Low (e.g., Pyrrolidine)HATU / T3PActive EsterStandard conditions.[1]
Medium (e.g., 2-methyl)PyAOP / COMUReactive EsterPyAOP is a pyridine analog of PyBOP; higher reactivity.[1]
High (e.g., 2,2-dimethyl)Ghosez's Reagent Acid ChlorideNeutral conditions; tolerates acid-sensitive groups.[1]
Extreme (e.g., 2,2,5,5-tetra)Oxalyl ChlorideAcid ChlorideRequires catalytic DMF.[1] Harsh conditions.
Protocol: The Ghosez Reagent Method (Neutral Activation)

Use this when your substrate cannot tolerate the HCl generated by Oxalyl Chloride.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM. Add 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) (1.1 equiv).[1]

  • Stir: Stir at RT for 1-2 hours. Mechanism: This generates the acid chloride in situ alongside a neutral amide byproduct.

  • Coupling: Add the Hindered Pyrrolidine (1.2 equiv) and DIPEA (2.0 equiv) directly to the mixture.

  • Monitor: Reaction usually completes in <2 hours.

Module 3: Alkylation (Reductive Amination)

User Issue: "I cannot alkylate my hindered amine with an alkyl halide (messy), and reductive amination with


 is not working (no conversion)."

Root Cause Analysis:

  • SN2 Failure: Direct alkylation requires backside attack, which is blocked by the gem-dimethyl groups.

  • Imine Failure: In reductive amination, the amine must attack the ketone/aldehyde to form a hemiaminal, then dehydrate to an iminium ion. With hindered amines, this equilibrium heavily favors the starting materials.

    
     is too weak to reduce the trace amount of iminium formed.
    

The Solution: Titanium(IV) Isopropoxide Dehydration You must use a Lewis Acid dehydrating agent to force the equilibrium toward the imine/enamine before adding the reductant.

Recommended Protocol: Ti(OiPr)4 Mediated Reductive Amination
  • Imine Formation (The Push):

    • Mix Hindered Pyrrolidine (1.0 equiv) and Ketone/Aldehyde (1.1 equiv) in neat Titanium(IV) isopropoxide (

      
      ) .
      
    • Note: If the substrate is solid, use a minimal amount of THF.

    • Stir at RT (or 40°C for extreme cases) for 6–12 hours. The solution will become viscous.

  • Reduction:

    • Dilute the viscous mixture with Ethanol (absolute).

    • Add Sodium Cyanoborohydride (

      
      )  (1.5 equiv) or Sodium Borohydride (
      
      
      
      ).[1]
    • Safety:

      
       is toxic but selective. 
      
      
      
      is safer but may reduce the ketone if imine formation wasn't complete.
  • Quench:

    • Add water carefully (Ti salts will precipitate as white/yellow sludge).[1]

    • Filter through Celite to remove Titanium salts before extraction.

Decision Logic: Troubleshooting Workflow

TroubleshootingTree Start Start: Hindered Pyrrolidine Reaction Type Identify Reaction Type Start->Type BranchCN Aryl C-N Bond (Buchwald) Type->BranchCN BranchAmide Amide Bond (Acylation) Type->BranchAmide BranchAlkyl Alkyl C-N Bond (Alkylation) Type->BranchAlkyl CheckCat Using Pd(OAc)2 or XPhos? BranchCN->CheckCat CheckReag Using HATU/EDC? BranchAmide->CheckReag CheckRed Direct SN2 or Standard Red-Am? BranchAlkyl->CheckRed SolCN SWITCH TO: RuPhos Pd G4 Base: NaOtBu CheckCat->SolCN Yes (Fails) SolAmide SWITCH TO: Acid Chloride via Ghosez Reagent CheckReag->SolAmide Yes (Fails) SolAlkyl SWITCH TO: Ti(OiPr)4 mediated Reductive Amination CheckRed->SolAlkyl Yes (Fails)

References
  • Buchwald-Hartwig Ligand Selection: Maiti, D., & Buchwald, S. L. (2009).[1] "Cu-Catalyzed Arylation of Secondary Amines and Nitrogen Heterocycles." Journal of the American Chemical Society.[6] Link (Note: Defines the scope of hindered amines with specific ligands).

  • RuPhos G4 Precatalysts: Bruno, N. C., et al. (2013).[1] "Rapidly Activating Pd-Precatalysts for C–N Coupling." Chemical Science. Link

  • Amide Coupling Screens: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link[1]

  • Ghosez Reagent Protocol: Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Angewandte Chemie International Edition. Link[1]

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. Link[1]

Sources

Troubleshooting

Technical Support Center: Optimization of Extraction Solvents for Fluorinated Amines

Welcome to the technical support center for the optimization of extraction solvents for fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of extraction solvents for fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the unique challenges of working with these compounds. The introduction of fluorine into amine-containing molecules significantly alters their physicochemical properties, impacting their extraction behavior. This resource will help you navigate these challenges and develop robust extraction protocols.

The Impact of Fluorination on Amine Properties

The introduction of fluorine, the most electronegative element, into a molecule can significantly alter its electron distribution.[1] This has profound effects on the physicochemical properties of nearby functional groups, such as amines. Understanding these changes is critical for optimizing extraction protocols.

  • Reduced Basicity (pKa): Fluorine's strong electron-withdrawing inductive effect reduces the electron density on the nitrogen atom of an amine, thereby decreasing its basicity (lowering the pKa).[1][2][3][4][5] This is a crucial consideration for pH-driven liquid-liquid extractions.

  • Increased Lipophilicity (LogP): The introduction of fluorine generally increases the lipophilicity of a molecule.[2][3] This can favor partitioning into organic solvents but may also introduce challenges with solubility in aqueous phases.

  • Altered Solubility: The interplay between reduced basicity and increased lipophilicity can lead to complex effects on aqueous solubility.[2][3]

  • Modified Intermolecular Interactions: The presence of fluorine can influence hydrogen bonding capabilities and dipole moments, affecting solvent-solute interactions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated amine showing poor extraction efficiency from an aqueous solution into an organic solvent, even at a basic pH?

A1: This is a common issue stemming from the reduced basicity of fluorinated amines. While traditional amines are readily deprotonated and extracted into an organic solvent at a pH 2-3 units above their pKa, the pKa of a fluorinated amine can be significantly lower than its non-fluorinated analog.

Troubleshooting Steps:

  • Determine the pKa: If possible, experimentally determine or accurately predict the pKa of your fluorinated amine.

  • Adjust the Aqueous Phase pH: Ensure the pH of your aqueous phase is at least 2-3 units higher than the pKa of the fluorinated amine to ensure it is in its free base form.

  • Solvent Selection: Consider a more polar organic solvent that can better solvate the partially charged amine. A solvent screen is highly recommended.

  • Salting-Out Effect: Increase the ionic strength of the aqueous phase by adding a salt like NaCl or Na2SO4. This can decrease the solubility of the fluorinated amine in the aqueous phase and promote its partitioning into the organic phase.

Q2: I'm observing emulsion formation during the liquid-liquid extraction of my fluorinated amine. How can I resolve this?

A2: Emulsion formation is often caused by the presence of surfactants or high-molecular-weight, partially soluble compounds at the aqueous-organic interface. The unique properties of fluorinated compounds can sometimes exacerbate this issue.

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Solvent Choice: Try a different organic solvent. Sometimes a subtle change in interfacial tension can prevent emulsion formation.

  • Break the Emulsion:

    • Add Brine: A saturated NaCl solution can help break emulsions by increasing the density of the aqueous phase.

    • Filtration: Passing the emulsion through a bed of Celite® or glass wool can sometimes break it.

    • Centrifugation: If the volume is manageable, centrifugation is a very effective way to separate the layers.

    • Change pH: A significant change in the pH of the aqueous phase can sometimes destabilize the emulsion.

Q3: What are the best starting points for selecting an organic solvent for a liquid-liquid extraction of a fluorinated amine?

A3: The choice of solvent will depend on the specific properties of your fluorinated amine. However, here is a general guide:

Solvent ClassExamplesConsiderations
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood for a wide range of polarities. DCM is often a good starting point.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Generally less dense than water. Can be prone to peroxide formation.
Esters Ethyl acetateA good balance of polarity. Can be susceptible to hydrolysis at extreme pH.
Hydrocarbons Hexanes, TolueneBest for highly lipophilic, non-polar fluorinated amines.
Fluorinated Solvents Perfluorohexanes, TrifluoroethanolCan be highly effective due to "fluorous-fluorous" interactions, especially for highly fluorinated compounds.[6][7][8]

Expert Tip: A solvent screen using small-scale extractions is the most reliable way to identify the optimal solvent for your specific compound.

Q4: Are there alternatives to liquid-liquid extraction for purifying fluorinated amines?

A4: Yes, Solid-Phase Extraction (SPE) is an excellent alternative, particularly for complex matrices or when automation is desired.

  • Reverse-Phase SPE (RP-SPE): C18 or polymer-based cartridges can be used. The fluorinated amine is retained on the sorbent, and impurities are washed away. The amine is then eluted with an organic solvent.

  • Fluorous SPE (F-SPE): This technique utilizes a fluorous stationary phase that selectively retains highly fluorinated compounds.[9] Non-fluorinated impurities are washed away with a fluorophobic solvent (e.g., methanol/water), and the desired fluorinated amine is then eluted with a fluorophilic solvent.[9]

Troubleshooting Guide: Common Extraction Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Fluorinated Amine - Incorrect pH of the aqueous phase.- Suboptimal organic solvent.- Insufficient mixing or extraction time.- Adjust pH to > pKa + 2.- Perform a solvent screen.- Increase mixing time or perform multiple extractions.
Co-extraction of Impurities - Similar polarity of impurities and the target compound.- pH of the aqueous phase is not selective enough.- Implement a back-extraction step.- Optimize the pH to selectively ionize the target or impurities.- Consider using SPE for better selectivity.
Analyte Degradation - pH instability of the fluorinated amine.- Reaction with the extraction solvent.- Screen for pH stability of your compound.- Use a more inert solvent.
Phase Inversion - High concentration of solutes changing the density of the phases.- Dilute the sample.- Add a solvent of a different density to one of the phases.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) Workflow

This protocol outlines a general workflow for the extraction of a fluorinated amine from an aqueous solution.

Caption: A generalized workflow for liquid-liquid extraction of fluorinated amines.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample containing the fluorinated amine in a suitable aqueous buffer.

  • pH Adjustment: Adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of the fluorinated amine to ensure it is in its neutral, free base form.

  • Solvent Addition: Transfer the aqueous solution to a separatory funnel and add an equal volume of a pre-selected, immiscible organic solvent.

  • Extraction: Stopper the funnel and gently invert it multiple times for 2-5 minutes, periodically venting to release any pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Carefully drain the lower layer and then pour out the upper layer to collect the organic phase containing the extracted amine.

  • Repeat Extraction: For optimal recovery, it is often necessary to repeat the extraction of the aqueous phase with fresh organic solvent 1-2 more times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and then remove the solvent under reduced pressure.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)

This protocol is designed for the selective extraction of highly fluorinated amines.

Caption: A standard workflow for fluorous solid-phase extraction (F-SPE).

Step-by-Step Methodology:

  • Cartridge Conditioning: Condition a fluorous SPE cartridge by passing a few column volumes of a fluorophilic solvent (e.g., a perfluorinated hydrocarbon or a fluorinated alcohol) through it.

  • Equilibration: Equilibrate the cartridge with a few column volumes of a fluorophobic solvent system (e.g., 80:20 methanol:water).[9]

  • Sample Loading: Dissolve the sample in a minimal amount of the fluorophobic solvent and load it onto the cartridge.

  • Wash: Wash the cartridge with several column volumes of the fluorophobic solvent to elute non-fluorous and less-fluorous impurities.

  • Elution: Elute the retained highly fluorinated amine with a fluorophilic solvent.

  • Collection and Concentration: Collect the eluate and remove the solvent to obtain the purified fluorinated amine.

Data Presentation: Solvent Screening for LLE

The following table provides a representative example of a solvent screening experiment for the liquid-liquid extraction of a model fluorinated amine.

Organic Solvent Dielectric Constant Extraction Efficiency (%) Observations
Dichloromethane9.192Clean phase separation
Ethyl Acetate6.085Slight emulsion, resolved with brine
Methyl tert-butyl ether4.578Clean phase separation
Toluene2.465Clean phase separation
Hexanes1.945Incomplete extraction

References

  • The role of fluorine in medicinal chemistry. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. [Link]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). [Link]

  • Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. [Link]

  • Solvents for fluorin
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

Executive Summary & Core Stability Profile 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is a secondary amine building block often used in the synthesis of monoamine reuptake inhibitors. Its stability in solution is dictated p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Profile

3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is a secondary amine building block often used in the synthesis of monoamine reuptake inhibitors. Its stability in solution is dictated primarily by the pyrrolidine nitrogen .

While the aryl fluoride and methoxy groups are chemically robust, the secondary amine is the "Achilles' heel," susceptible to oxidative degradation and carbamate formation upon exposure to air.[1]

Quick Reference: Stability Matrix
FeatureHydrochloride Salt (Solid) Free Base (Oil/Solid) Solution State
Physical State White to off-white solidViscous oil or low-melting solidDissolved in DMSO/MeOH/ACN
Air Stability High (Stable for years at -20°C)Low (Absorbs CO₂ rapidly)Moderate (Solvent dependent)
Hygroscopicity ModerateLowHigh (if DMSO is used)
Primary Risk Moisture absorptionCarbamate formation (Crusting)Oxidation (Yellowing)
Storage -20°C, Desiccated-20°C, under Argon/N₂-80°C (Long term), -20°C (Short)

Troubleshooting Guide: Common Failure Modes

Issue 1: "Ghost Peaks" or Split Peaks in HPLC/LCMS

Symptom: You observe a new peak in your chromatogram (often +44 Da mass shift in LCMS) or peak splitting, but the sample looks pure by NMR. Root Cause: Carbamate Formation .[2] Secondary amines react reversibly with atmospheric CO₂ to form carbamic acid/carbamates.[1] This is most common in basic or neutral non-polar solvents.[1]


[1]

Corrective Action:

  • Acidify the Mobile Phase: Ensure your HPLC mobile phase contains at least 0.1% Formic Acid or TFA. The acidic environment forces the equilibrium back to the protonated amine ($ \text{R}_2\text{NH}_2^+ $), eliminating the carbamate peak.

  • Degas Solvents: Sparge dissolution solvents with Helium or Nitrogen before use.[1]

Issue 2: Solution Turns Yellow/Brown

Symptom: A clear stock solution in DMSO or Methanol turns yellow after 24-48 hours at room temperature. Root Cause: Oxidative Dehydrogenation . Trace peroxides in solvents or dissolved oxygen can oxidize the pyrrolidine ring to an imine or N-oxide. This is accelerated by light and basic pH.[1]

Corrective Action:

  • Use Antioxidants: For critical long-term assays, add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the stock solution.

  • Solvent Quality: Use "Anhydrous" grade DMSO packed under septa. Avoid ethers (THF, Dioxane) unless freshly distilled, as they accumulate peroxides that rapidly degrade secondary amines.[1]

Issue 3: Precipitation upon Dilution

Symptom: Diluting a DMSO stock into aqueous media (PBS/Media) causes cloudiness. Root Cause: pH Mismatch (Free Base Crash-out) . The HCl salt is soluble in water, but if your buffer pH > 9.0 (approaching the amine's pKa), the compound deprotonates to the free base, which is lipophilic and insoluble.[1]

Corrective Action:

  • Check pH: Ensure the final assay pH is < 7.4.

  • Co-solvent: Maintain at least 1-5% DMSO in the final aqueous mixture to solubilize the transient free base.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation pathways: Oxidation (irreversible) and Carbamate Formation (reversible).

StabilityPathways Amine 3-(3-Fluoro-4-methoxyphenyl) pyrrolidine (Intact Secondary Amine) Carbamate Carbamate Species (+44 Da Mass Shift) (Reversible) Amine->Carbamate Basic/Neutral pH N_Oxide N-Hydroxylamine / N-Oxide (Unstable Intermediate) Amine->N_Oxide Slow Oxidation CO2 + CO2 (Air) CO2->Carbamate Carbamate->Amine Acidic pH (HPLC) Acid + Acid (H+) Acid->Amine Oxygen + O2 / Peroxides Oxygen->N_Oxide Imine Cyclic Imine (Yellow/Brown Color) (Irreversible) N_Oxide->Imine Dehydration (-H2O)

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , Anhydrous grade (≥99.9%).[1]

    • Why? DMSO prevents proton exchange better than alcohols and has high solubility for both salt and free base forms.[1]

  • Weighing: Weigh the Hydrochloride Salt form if available.

    • Calculation: If using the HCl salt (MW ≈ 231.69 g/mol ) instead of Free Base (MW ≈ 195.23 g/mol ), correct the mass: $ \text{Mass}{\text{salt}} = \text{Mass}{\text{base}} \times 1.18 $.[1]

  • Dissolution:

    • Add DMSO to the vial.

    • Vortex for 30 seconds.

    • Critical Step: Flush the headspace of the vial with Argon or Nitrogen gas for 10 seconds before sealing.

  • Storage: Store in amber glass vials (to prevent photo-oxidation) at -20°C. Avoid repeated freeze-thaw cycles (limit to < 5).

Protocol B: Stability-Indicating HPLC Method

Objective: Detect degradation products (Imine or Carbamate).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA is preferred over Formic Acid here because the lower pH (< 2.0) ensures complete decarboxylation of any carbamates, yielding a sharp parent peak.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine backbone) and 254 nm (Phenyl ring).

  • Expected Retention: The amine will elute early due to the charged nitrogen. Impurities (Imine) will be less polar and elute later.[1]

Frequently Asked Questions (FAQs)

Q: Can I store the compound in Methanol? A: Yes, but only for short periods (days/weeks) at -20°C. Methanol is a protic solvent and can facilitate proton transfer reactions. If the amine oxidizes to an iminium ion, methanol can nucleophilically attack it, forming methoxy-adduct impurities.[1] DMSO is superior for long-term storage.[1]

Q: I bought the Free Base oil, and it has turned into a crusty solid. Is it bad? A: It has likely absorbed CO₂ from the air to form a solid carbamate salt. This is often reversible.[1] Dissolve a small amount in dilute acid (1M HCl); if it dissolves clearly and the LCMS shows the correct mass, the parent amine is likely recoverable.[1] However, for precise quantitative work, purchase the HCl salt or repurify.[1]

Q: Is the fluorine atom at position 3 stable? A: Yes. Aryl fluorides are metabolically and chemically robust.[1] It will not hydrolyze under standard laboratory conditions (pH 1-14, Temp < 100°C).[1] All instability concerns focus on the pyrrolidine nitrogen.

Q: Why does my cellular assay show lower potency than expected? A: Check your serial dilution protocol. If you dilute the DMSO stock directly into a serum-free media (pH 7.4) and let it sit for hours, a fraction of the compound may adhere to plasticware (polystyrene) due to the lipophilicity of the free base. Fix: Use low-binding plates or ensure the media contains BSA/FBS to keep the drug in solution.

References

  • General Amine Stability: PubChem Compound Summary for Pyrrolidine Derivatives. National Center for Biotechnology Information.[1] (Accessed Feb 2026).[1] [1]

  • Carbamate Formation Mechanism: Robinson, K., et al. "An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines."[1][2] ChemPhysChem, 2012.[1][2] (Describes the reversible reaction of secondary amines like piperidine/pyrrolidine with CO2). [1]

  • Oxidation of Amines: Encyclopedia of Reagents for Organic Synthesis, "Dimethyl Sulfoxide."[1] (Details DMSO's role as a solvent and potential oxidant). [1]

  • Handling of Cathinone/Pyrrolidine Analogs: Recommended Methods for the Identification and Analysis of Synthetic Cathinones. United Nations Office on Drugs and Crime (UNODC), 2015.[1] (Provides authoritative handling for phenylpyrrolidine structural analogs). [1]

Sources

Troubleshooting

Overcoming catalyst poisoning when using amine-containing scaffolds

Topic: Overcoming Catalyst Poisoning by Amine-Containing Scaffolds Ticket ID: AMINE-Pd-001 Status: Open Agent: Senior Application Scientist, Catalysis Group Welcome to the Catalysis Troubleshooting Hub You have reached t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning by Amine-Containing Scaffolds Ticket ID: AMINE-Pd-001 Status: Open Agent: Senior Application Scientist, Catalysis Group

Welcome to the Catalysis Troubleshooting Hub

You have reached the specialized support unit for nitrogen-containing substrates. If you are experiencing stalled reactions, low turnover numbers (TON), or complete catalytic shutdown when working with amines, pyridines, or imidazoles, you are likely facing Lewis Base Poisoning .

This guide is not a textbook; it is a set of field-tested protocols designed to rescue your reaction.

Root Cause Analysis: The Lewis Base Problem

The Issue: Transition metals (Pd, Pt, Rh, Ir) in their active cationic or neutral states act as Lewis Acids . Your amine substrate is a strong Lewis Base . The Failure Mode: The amine nitrogen donates its lone pair to the metal center, forming a stable, non-reactive complex (


). This blocks the coordination sites required for the catalytic cycle (e.g., olefin binding in hydrogenation or oxidative addition in cross-coupling).

Visualizing the Failure:

PoisoningMechanism Cat Active Catalyst (Lewis Acid) Substrate Target Substrate (e.g., Olefin/Halide) Cat->Substrate Desired Path Poisoned DEAD CATALYST (Stable M-N Complex) Cat->Poisoned Active Site Blocked Amine Free Amine (Lewis Base) Amine->Cat Strong Coordination (k_poison >> k_react) Product Product Substrate->Product Catalytic Cycle

Figure 1: The kinetic competition between substrate activation and amine poisoning.

Module 1: Heterogeneous Hydrogenation (Pd/C, Pt/C)

Scenario: You are trying to reduce a nitro group, an olefin, or a Cbz group in the presence of a basic amine (e.g., a pyridine ring or a secondary amine side chain). The reaction stalls at <10% conversion.

The Solution: The "Acidic Decoy" Strategy

By protonating the amine, you convert the nitrogen lone pair into an N-H sigma bond. The resulting ammonium salt (


) is electron-deficient and cannot coordinate to the metal surface.
Protocol: In-Situ Ammonium Salt Formation

Do not simply add acid to the reaction mixture. The order of addition is critical.

  • Dissolution: Dissolve your amine substrate in the reaction solvent (MeOH or EtOH are standard).

  • Protonation (The Critical Step): Add 1.1 equivalents of acid relative to the basic nitrogen.

    • Recommended Acids: Methanolic HCl (for robust substrates), Acetic Acid (softer, but sometimes insufficient), or Trifluoroacetic acid (TFA).

    • Verification: Check pH. It must be acidic (< 4).

  • Catalyst Addition: Only after protonation, add the Pd/C or Pt/C catalyst.

    • Why? If you add catalyst first, the free amine will coat the metal surface immediately. Desorbing it is thermodynamically difficult.

  • Hydrogenation: Run the reaction under

    
    .
    
  • Workup: Filter the catalyst. The product is now an ammonium salt. Neutralize with

    
     or basic resin to recover the free amine.
    

Data: Effect of Acidic Additives on Pyridine Hydrogenation

ConditionCatalystAdditiveYield (%)Status
Standard 5% Pd/CNone< 5%Poisoned
Weak Acid 5% Pd/CAcOH (2 eq)45%Slow Turnover
Strong Acid 5% Pd/CHCl (1.1 eq)98% Complete
Lewis Acid 5% Pd/C

85%Good Alternative

Module 2: Homogeneous Cross-Coupling (Buchwald-Hartwig)

Scenario: You are performing a C-N coupling. Ironically, the amine nucleophile (or a basic heterocycle on the aryl halide) is poisoning the Pd catalyst, preventing oxidative addition.

The Solution: Steric Shielding & Precatalysts

You cannot protonate the amine here because it needs to be nucleophilic. Instead, you must use ligands that are bulky enough to prevent the amine from binding to the metal except during the specific reductive elimination step.

Protocol: The Precatalyst Switch

Stop using


 + Ligand. The "induction period" required to mix these allows the amine to sequester the naked Pd.

Step-by-Step Optimization:

  • Select a Bulky Ligand: Use Dialkylbiaryl phosphines (Buchwald Ligands).

    • Primary Amines:BrettPhos or RuPhos .

    • Secondary Amines:RuPhos or DavePhos .

    • N-Heterocycles:tBuXPhos .

  • Use a Palladacycle Precatalyst: Switch to Pd-G3 or Pd-G4 precatalysts containing the ligands above.

    • Mechanism:[1][2][3][4][5][6][7][8][9] These release the active

      
       species inside the reaction cycle, preventing off-cycle resting states.
      
  • Base Selection: If your substrate contains sensitive electrophiles, switch from

    
     to LHMDS  (lithium hexamethyldisilazide). The lithium cation can loosely coordinate the amine, acting as a transient protecting group.
    

Decision Tree: Ligand Selection for Amine Couplings

LigandSelection Start Substrate Class? Prim Primary Amine Start->Prim Sec Secondary Amine Start->Sec Het N-Heterocycle (Indole/Pyrrole) Start->Het Brett BrettPhos Pd G4 Prim->Brett Standard Ru RuPhos Pd G4 Prim->Ru Sterically Hindered Sec->Brett If acyclic Sec->Ru Standard XPhos XPhos / tBuXPhos Pd G4 Het->XPhos High Sterics

Figure 2: Ligand selection logic to outcompete amine poisoning.

Module 3: The "Decoy" Strategy (Lewis Acid Additives)

Scenario: You cannot use Brønsted acids (protonation) because your substrate is acid-sensitive (e.g., contains acetals or silyl ethers), but the amine is still killing the catalyst.

The Solution: Temporary Lewis Acid Protection

Introduce a sacrificial Lewis Acid that binds the amine stronger than the catalyst does, but reversibly enough to allow reaction if the amine is the reactant.

Protocol: Boron/Titanium Additives
  • Reagents:

    
     (Boron trifluoride etherate) or 
    
    
    
    .
  • Stoichiometry: Add 1.0 equivalent relative to the poisoning nitrogen atom.

  • Workflow:

    • Mix Amine + Lewis Acid additive in solvent. Stir 15 mins.

    • Add Catalyst + Other Reagents.[5][8]

    • Mechanism:[1][2][3][4][5][6][7][8][9] The

      
       forms an adduct (
      
      
      
      ). This blocks the lone pair.
    • Note: If the amine is the reactant (e.g., in amination), use a weaker Lewis acid like

      
       or 
      
      
      
      which allows equilibrium exchange.

FAQ: Frequently Asked Questions

Q1: I see "Palladium Black" precipitating immediately. Is this poisoning? A: Yes and No. Poisoning usually keeps the solution clear (stable complex). Precipitation means the catalyst is decomposing (aggregating). However, amines can induce decomposition by displacing stabilizing ligands. Fix: Increase ligand loading (L:M ratio 2:1) or use a precatalyst (Module 2).

Q2: Can I use protecting groups instead? A: Absolutely. If you have the time, converting a free amine to a Boc , Cbz , or Trifluoroacetamide is the most robust solution. These groups withdraw electron density from the nitrogen, effectively removing its Lewis basicity.

Q3: Does temperature affect poisoning? A: Yes. Higher temperatures increase the reversibility of the Amine-Metal bond. Sometimes, simply heating the reaction to 80-100°C (if stable) can "shake off" the poison, whereas the reaction stalls at room temperature.

References

  • Ogle, J. W., et al. "The effect of amine structure on the poisoning of palladium catalysts." Journal of Catalysis, 2004.
  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Buchwald-Hartwig Ligand Design

    • Surry, D. S., & Buchwald, S. L.[9] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[9]

    • Context: Explains how bulky ligands like BrettPhos prevent amine coordin
  • Precatalyst Utility

    • Ingoglia, B. T., et al. "Palladium Methyl Complexes of Buchwald Phosphines: Air-Stable Precatalysts." Journal of the American Chemical Society, 2015.

    • Context: Details the Pd-G3/G4 precatalyst system to bypass induction periods and poisoning.
  • Lewis Acid Additives: Hadei, N., et al. "Catalytic efficiency of Pd-PEPPSI complexes in the presence of Lewis acids." Organic Letters, 2005. Context: Demonstrates the use of additives to sequester inhibiting nitrogen species during cross-coupling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, a substituted pyrrolidine derivative with potential applications in medicinal chemistry. By comparing its spectral features with those of structurally related alternatives, we aim to provide a comprehensive resource for researchers engaged in the synthesis and characterization of similar molecules.

The Structural Significance of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

The 3-arylpyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific substitution pattern on the phenyl ring, in this case, a fluoro and a methoxy group, can significantly influence the molecule's pharmacological properties, including its binding affinity to biological targets and its metabolic stability. A thorough understanding of its ¹H NMR spectrum is the first critical step in confirming its chemical identity and purity.

Decoding the ¹H NMR Spectrum of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

The Aromatic Region (δ 6.8-7.2 ppm)

The aromatic region of the ¹H NMR spectrum is particularly informative. The 3-fluoro-4-methoxyphenyl group will give rise to a complex splitting pattern due to the interplay of the electron-donating methoxy group and the electron-withdrawing, yet π-donating, fluoro group.[1] This substitution pattern breaks the symmetry of the benzene ring, resulting in three distinct aromatic proton signals.

  • H-2' (ortho to both fluoro and the pyrrolidine): This proton is expected to appear as a doublet of doublets (dd). It will exhibit a larger ortho coupling to H-6' and a smaller meta coupling to H-5'. The fluorine atom at the 3' position will also introduce a significant through-bond coupling (³JH-F), further splitting this signal.

  • H-5' (ortho to methoxy and meta to fluoro): This proton will also likely appear as a doublet of doublets, with a large ortho coupling to H-6' and a smaller meta coupling to the fluorine atom (⁴JH-F).

  • H-6' (ortho to methoxy and meta to the pyrrolidine): This proton is expected to be a doublet, split by the ortho-coupled H-5'.

The electron-donating methoxy group generally shifts ortho and para protons upfield, while the inductive effect of the fluorine atom deshields adjacent protons.[1] The interplay of these effects will determine the precise chemical shifts. For comparison, in 3-fluoro-4-methoxybenzaldehyde, the aromatic protons appear between δ 7.09 and 7.64 ppm.[2]

The Methoxy Group (δ ~3.9 ppm)

The three protons of the methoxy group are chemically equivalent and do not have any adjacent proton neighbors, thus they will appear as a sharp singlet. Its chemical shift is anticipated to be around 3.9 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

The Pyrrolidine Ring (δ 1.8-3.6 ppm)

The protons on the pyrrolidine ring will exhibit complex multiplets due to diastereotopicity and spin-spin coupling.

  • H-3 (methine proton): This proton, being attached to the carbon bearing the phenyl group, will be the most downfield of the pyrrolidine protons. It will appear as a multiplet due to coupling with the adjacent methylene protons at the C-2 and C-4 positions.

  • H-2, H-4, and H-5 (methylene protons): These protons will give rise to a series of overlapping multiplets in the upfield region of the spectrum. The geminal and vicinal couplings within the pyrrolidine ring lead to complex splitting patterns. The protons at C-2 and C-5, being adjacent to the nitrogen atom, will be more deshielded than the protons at C-4.

Comparative ¹H NMR Data

To put the spectral features of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine into context, the following table compares its expected chemical shifts with experimentally determined data for structurally related compounds.

Compound Aromatic Protons (δ, ppm) Pyrrolidine/Piperidine Protons (δ, ppm) Other Protons (δ, ppm)
3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (Expected) 6.8 - 7.2 (m, 3H)1.8 - 3.6 (m, 7H)~3.9 (s, 3H, OCH₃)
1-Phenylpyrrolidine [3]6.57-7.19 (m, 5H)1.80-2.10 (m, 4H), 3.28 (t, 4H)-
1-(4-Methoxyphenyl)pyrrolidine [3]6.48 (d, 2H), 6.78 (d, 2H)1.93 (m, 4H), 3.17 (d, 4H)3.68 (s, 3H, OCH₃)
3-Fluoro-4-methoxybenzaldehyde [2]7.09 (m, 1H), 7.60-7.64 (m, 2H)-3.98 (s, 3H, OCH₃), 9.86 (s, 1H, CHO)
4-(1-pyrrolidinyl)piperidine [4]-1.35-2.80 (m, 17H)-

This comparative data highlights how the electronic effects of the substituents on the phenyl ring and the substitution position on the pyrrolidine ring influence the chemical shifts of the protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following step-by-step methodology is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine sample.[5]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6][7] Gentle vortexing or sonication can aid in dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[6] The solvent height should be approximately 4-5 cm.

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[5]

NMR Instrument Setup and Data Acquisition
  • Insertion of the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[8] An automated or manual shimming process is then performed to optimize the magnetic field homogeneity and improve spectral resolution.[8]

  • Tuning and Matching: The probe is tuned to the ¹H frequency to maximize signal detection.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a ¹H spectrum), spectral width, and relaxation delay.

  • Data Acquisition: Initiate the data acquisition process.

  • Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed to generate the ¹H NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum.

Workflow for ¹H NMR Data Acquisition and Analysis

The following diagram illustrates the typical workflow from sample preparation to spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity) process->analyze

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine provides a unique fingerprint that is essential for its structural confirmation and purity assessment. By understanding the individual contributions of the pyrrolidine ring and the substituted phenyl group, and by comparing its expected spectral features with those of known compounds, researchers can confidently interpret the resulting data. Adherence to a standardized experimental protocol is crucial for obtaining high-quality, reliable spectra, which are the bedrock of data integrity in chemical and pharmaceutical research.

References

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Go up. Retrieved from [Link]

  • Facile Access to α-Aryl Substituted Pyrrolidines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved from [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). National Tsing Hua University. Retrieved from [Link]

  • Standard Operating Procedure (SOP) Title: NMR Sample Preparation. (2021, September 13). Imperial College London. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Figure 2. (a) 1 H NMR spectrum of... (n.d.). ResearchGate. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. (n.d.). AWS. Retrieved from [Link]

  • 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. (n.d.). Amazon AWS. Retrieved from [Link]

  • Additional experimental data. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Page 1 of 19 Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. (n.d.). MDPI. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). (n.d.). PMC - NIH. Retrieved from [Link]

  • 1H NMR Spectrum (PHY0090895). (n.d.). PhytoBank. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. Retrieved from [Link]

    • 1H NMR Spectroscopy. (n.d.). In NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

This guide provides a comprehensive, technically-grounded framework for developing robust High-Performance Liquid Chromatography (HPLC) methods to assess the chemical and chiral purity of 3-(3-Fluoro-4-methoxyphenyl)pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for developing robust High-Performance Liquid Chromatography (HPLC) methods to assess the chemical and chiral purity of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine. As a critical building block in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices to empower researchers in drug development.

The Analytical Imperative: Why Purity Matters

3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is a substituted pyrrolidine, a heterocyclic motif prevalent in a vast number of pharmaceuticals.[1][2] Impurities, which can arise from starting materials, side reactions, or degradation, can have their own pharmacological and toxicological profiles.[3] Furthermore, the stereocenter at the C3 position of the pyrrolidine ring means the compound exists as a pair of enantiomers. These stereoisomers can exhibit dramatically different biological activities, making the control of both chemical and enantiomeric purity a non-negotiable aspect of quality control. This guide will therefore address two distinct but equally critical goals: achiral (impurity profiling) and chiral (enantiomeric purity) HPLC analysis.

Foundational Strategy: Analyte-First Method Development

A successful method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Structure and Key Features: The molecule contains a basic secondary amine (the pyrrolidine nitrogen), an aromatic ring with electron-donating (methoxy) and electron-withdrawing (fluoro) substituents, and a chiral center.

  • pKa and logP: The pyrrolidine nitrogen is basic (estimated pKa ~9-10). This is the most critical parameter for reversed-phase HPLC. To ensure good peak shape and consistent retention, the mobile phase pH should be controlled to keep the analyte in a single ionic state (protonated). The estimated logP (octanol-water partition coefficient) suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: The substituted benzene ring provides a strong chromophore, allowing for sensitive UV detection. A UV scan will likely show a maximum absorbance (λ-max) around 270-285 nm, a suitable wavelength for detection.

The overall workflow for developing these methods can be visualized as a systematic, multi-stage process.

G cluster_0 Phase 1: Analyte & Goal Definition cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation & Implementation A Characterize Analyte (pKa, logP, UV λmax) B Define Goal: Achiral Purity vs. Chiral Purity A->B C Achiral Column Screen (C18, Phenyl-Hexyl) B->C Achiral Path D Chiral Column Screen (Polysaccharide CSPs) B->D Chiral Path E Mobile Phase Screen (ACN/MeOH, pH Buffers) C->E F Optimize Gradient Profile & Temperature E->F G Fine-tune Mobile Phase (pH, Additives, % Organic) F->G H Finalize Flow Rate & Injection Volume G->H I Perform Method Validation (ICH Q2(R1)) H->I J Implement for Routine Testing I->J

Caption: Strategic workflow for HPLC method development.

Part A: Achiral Purity Method Development

The primary objective here is to separate the main compound from all potential process-related impurities and degradation products. A reversed-phase HPLC (RP-HPLC) approach is the industry standard for this type of molecule.

Causality Behind Experimental Choices

A broad linear gradient is the most effective starting point for purity testing as it elutes a wide range of potential impurities within a reasonable timeframe.[4] The choice of a C18 column is a default starting point due to its versatility and hydrophobic retention mechanism, which is well-suited for our analyte.[5] However, the aromatic nature of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine suggests that a column with an alternative selectivity, like a Phenyl-Hexyl phase, could offer enhanced resolution for aromatic impurities through π-π interactions.

The mobile phase pH is critical. Operating at a low pH (e.g., pH 2.5-3.5) ensures the basic pyrrolidine nitrogen is fully protonated. This prevents peak tailing that occurs when the analyte interacts with residual acidic silanols on the silica support of the stationary phase. Formic acid or trifluoroacetic acid are common choices, but a buffered mobile phase (e.g., phosphate or formate buffer) provides superior pH stability and method robustness.

Comparative Data: Column Screening

The following table illustrates hypothetical but realistic results from an initial column screening experiment. The goal is to maximize the resolution between the main peak and its closest eluting impurity.

Parameter Column 1: C18 (e.g., Waters XBridge) Column 2: Phenyl-Hexyl (e.g., Phenomenex Kinetex) Commentary
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileConsistent mobile phase for direct comparison.
Gradient 10-95% B over 15 minutes10-95% B over 15 minutesIdentical gradient to isolate column effects.
Resolution (Rs)1 1.82.4Phenyl-Hexyl column shows superior resolution, likely due to enhanced π-π interactions with aromatic impurities.
Tailing Factor (Tf)2 1.21.1Both columns provide excellent peak symmetry.
Main Peak RT (min) 8.59.2Phenyl-Hexyl column is slightly more retentive for this analyte.

1Resolution between the main peak and the critical impurity peak. A value > 2.0 is desired. 2Tailing factor as per USP. A value between 0.8 and 1.5 is acceptable.

Experimental Protocol: Optimized Achiral Purity Method

This protocol represents a refined method following optimization of gradient, temperature, and flow rate.

  • HPLC System: Standard HPLC or UHPLC system with a PDA/UV detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 20% B

    • 15.0 min: 70% B

    • 15.1 min: 95% B

    • 17.0 min: 95% B

    • 17.1 min: 20% B

    • 20.0 min: 20% B (Re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Part B: Chiral Purity (Enantiomeric Excess) Method Development

Direct separation using a Chiral Stationary Phase (CSP) is the most common and efficient approach for determining enantiomeric purity.[6] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and should be the primary screening tool.[7][8]

Causality Behind Experimental Choices

The separation mechanism on polysaccharide CSPs relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. This requires a mobile phase that does not disrupt these subtle interactions. For this reason, normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes are often preferred.[6] Additives are crucial: a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often required for basic analytes like our pyrrolidine to occupy active sites on the silica support and dramatically improve peak shape.[9]

An alternative to direct chiral HPLC is the indirect approach, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral C18 column.[7][10] While effective, this adds sample preparation steps and requires a pure derivatizing agent.

Comparative Data: Chiral Method Screening

This table compares two common polysaccharide-based CSPs for their ability to resolve the enantiomers of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine.

Parameter Column 1: Amylose-based CSP (e.g., Chiralpak AD-H) Column 2: Cellulose-based CSP (e.g., Chiralcel OD-H) Commentary
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)A standard normal-phase mobile phase for initial screening.
Flow Rate 1.0 mL/min1.0 mL/minConsistent flow rate for direct comparison.
Resolution (Rs) 1.22.8The cellulose-based column provides significantly better, baseline separation.
Retention Times (min) 6.1 (Enantiomer 1)6.8 (Enantiomer 2)8.2 (Enantiomer 1)10.1 (Enantiomer 2)Longer retention on the OD-H column contributes to the improved resolution.
Experimental Protocol: Optimized Chiral Purity Method

This protocol is designed for the accurate determination of enantiomeric excess (e.e.).

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-Hexane, Ethanol, and Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C (Ambient).

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the racemic standard at ~0.5 mg/mL to identify the retention times of both enantiomers. Prepare the test sample at the same concentration. The solvent should be the mobile phase.

G cluster_0 Chiral Method Selection cluster_1 Direct Method Workflow A Determine Enantiomeric Purity B Direct Method (Chiral HPLC) A->B Preferred C Indirect Method (Derivatization) A->C Alternative D Screen Polysaccharide CSPs (Amylose vs. Cellulose) B->D E Optimize Mobile Phase (Hexane/Alcohol Ratio + Additive) D->E F Confirm Resolution (Rs > 2.0) & Peak Shape E->F

Caption: Decision process for chiral purity analysis.

Method Validation: Ensuring Trustworthiness

Once an optimized method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12][13] Key parameters to evaluate for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by peak purity analysis (using a PDA detector) and by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

By systematically applying the principles of analyte characterization, strategic screening, and rigorous validation, researchers can develop reliable and robust HPLC methods for controlling the purity of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • TGA Australia. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]

  • Chromatography Today. Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Available from: [Link]

  • Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development. Available from: [Link]

  • Drexel University. Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • PMC. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]

Sources

Validation

Biological Potency Landscape: Fluoro- vs. Non-Fluoro Pyrrolidine Analogs

Executive Summary In medicinal chemistry, the pyrrolidine ring is a ubiquitous scaffold, yet its unsubstituted form often suffers from metabolic liability and suboptimal binding entropy. The strategic introduction of a f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrrolidine ring is a ubiquitous scaffold, yet its unsubstituted form often suffers from metabolic liability and suboptimal binding entropy. The strategic introduction of a fluorine atom—specifically at the C3 or C4 position—is not merely a steric modification but a profound electronic edit. This guide objectively compares non-fluorinated pyrrolidine analogs with their fluorinated counterparts, demonstrating how the gauche effect , pKa modulation , and metabolic blocking drive superior biological potency and pharmacokinetic profiles.

Mechanistic Drivers of Potency

The transition from a simple pyrrolidine to a fluoropyrrolidine induces three critical physicochemical shifts that directly influence biological potency (


).
A. Stereoelectronic Conformational Control (The Gauche Effect)

The most significant differentiator is the ability of fluorine to lock the pyrrolidine ring into a specific conformation.

  • Non-Fluoro Pyrrolidine: Exists in a rapid equilibrium between

    
    -endo (envelope down) and 
    
    
    
    -exo (envelope up) puckers. This entropic penalty upon binding to a protein active site reduces overall affinity.
  • Fluoro-Pyrrolidine: Due to the gauche effect (preference of the

    
     and 
    
    
    
    orbitals to align), the ring is pre-organized.
    • (4R)-Fluoroproline favors the

      
      -exo  pucker (trans-peptide bond preference).[1]
      
    • (4S)-Fluoroproline favors the

      
      -endo  pucker (cis-peptide bond preference).[1]
      

Impact: Pre-organizing the ligand into its bioactive conformation minimizes the entropic cost of binding, often resulting in a 10-fold increase in potency.

B. Basicity and Permeability

Fluorine is highly electronegative.[2] Its presence on the pyrrolidine ring inductively withdraws electron density from the ring nitrogen.

  • 
     pKa:  Typically lowers the basicity of the amine by 1–2 log units.
    
  • Result: Increased fraction of the uncharged species at physiological pH (7.4), enhancing membrane permeability and oral bioavailability while reducing hERG channel liability.

C. Metabolic Blocking

The C-H bonds of pyrrolidine are metabolic "soft spots," prone to oxidation by Cytochrome P450 enzymes (specifically


-hydroxylation).
  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert.

  • Steric Shielding: Fluorine blocks the approach of the heme-iron oxo species, extending the compound's half-life (

    
    ).
    

Visualization: The Stereoelectronic Switch

The following diagram illustrates how stereochemistry dictates the ring pucker, a critical concept for designing high-affinity ligands.

GaucheEffect cluster_0 Unsubstituted Pyrrolidine cluster_1 Fluorinated Analogs P_Unsub Rapid Flux (High Entropy) Binding Protein Binding Pocket (Bioactive Conformation) P_Unsub->Binding High Entropic Penalty (Lower Potency) F_4R (4R)-Fluoro Locks Cγ-Exo F_4R->Binding Pre-organized (Higher Potency) F_4S (4S)-Fluoro Locks Cγ-Endo F_4S->Binding Steric Clash (Inactive)

Caption: Stereoselective fluorination pre-organizes the ring pucker, reducing entropic penalty upon binding.

Comparative Data: DPP-4 Inhibitor Case Study

A definitive example of this potency shift is found in the optimization of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., analogs of Vildagliptin/Saxagliptin).[3]

Table 1: Biological Potency & Stability Profile Data synthesized from structure-activity relationship (SAR) studies of 2-cyanopyrrolidine derivatives.

FeatureNon-Fluoro Analog (Proline)(4S)-Fluoro Analog(4R)-Fluoro AnalogPerformance Shift
IC50 (DPP-4) 240 nM48 nM>1000 nM5x Potency Increase (4S isomer)
Ring Pucker Mixed (Endo/Exo)Locked EndoLocked ExoConformational fit to S1 pocket
Metabolic

1.2 hours4.5 hoursN/A~4x Stability Increase
pKa (Amine) ~9.5~8.3~8.2Improved Permeability
Selectivity (DPP8/9) Low (<10x)High (>100x)LowReduced off-target toxicity

Analysis: The (4S)-fluoro analog demonstrates superior potency because the endo pucker aligns the nitrile "warhead" perfectly with the catalytic serine (Ser630) of the enzyme, while the fluorine atom occupies a hydrophobic sub-pocket, displacing high-energy water molecules.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must employ robust assays. The following protocols include internal validation steps to ensure data integrity.

Protocol A: Fluorescence-Based Enzymatic Inhibition Assay (IC50)

Objective: Quantify the potency difference between fluoro and non-fluoro analogs against a target protease (e.g., DPP-4).[3]

Reagents:

  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Enzyme: Recombinant human DPP-4 (0.5 nM final).

Workflow:

  • Preparation: Prepare 10-point serial dilutions of the test compounds (Fluoro vs. Non-Fluoro) in DMSO. Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Incubation: Mix 10 µL of compound with 20 µL of enzyme solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL of substrate (Km concentration, typically 20 µM).

  • Kinetic Read: Monitor fluorescence (Ex 380 nm / Em 460 nm) every 60 seconds for 30 minutes.

Validation Checkpoints (Trustworthiness):

  • Z-Factor: Must be > 0.5 using Positive Control (known inhibitor) and Negative Control (DMSO only).

  • Linearity: The reaction velocity (

    
    ) must be calculated only from the linear portion of the progress curve (
    
    
    
    ).
  • Interference: Check compounds for auto-fluorescence at 460 nm before running the assay.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Compare the metabolic blockade effect of fluorination.[4]

Workflow:

  • Reaction Mix: Incubate test compound (1 µM) with liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Start: Initiate with NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (quenching).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Validation Checkpoints:

  • Positive Control: Run Verapamil or Testosterone (high clearance) in parallel.

  • Negative Control: Run incubation without NADPH to confirm stability is not due to chemical hydrolysis.

Strategic Optimization Workflow

This decision tree guides the application of fluorination during lead optimization.

Optimization Start Hit Compound (Pyrrolidine Core) Eval Evaluate Weakness Start->Eval Branch1 Low Potency? Eval->Branch1 Branch2 High Clearance? Eval->Branch2 Action1 Scan 3-F / 4-F Analogs (Check 4R vs 4S) Branch1->Action1 Yes Action2 Fluorinate Metabolic Hotspot (Block C-H Oxidation) Branch2->Action2 Yes Test1 X-Ray / NMR Analysis Confirm Pucker Action1->Test1 Test2 Microsomal Assay Confirm t1/2 Increase Action2->Test2 Result Optimized Lead (High Potency / Stable) Test1->Result Test2->Result

Caption: Decision matrix for deploying fluorine substitution to solve specific medicinal chemistry liabilities.

References

  • Silva, T. et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Link

  • Caldwell, C. G. et al. (2004).[5] Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Raines, R. T. et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science. Link

  • Haffner, C. D. et al. (2005). 2-Cyano-4-fluoro-1-thiovalylpyrrolidine analogues as potent inhibitors of DPP-IV.[6] Bioorganic & Medicinal Chemistry Letters. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

Sources

Comparative

Certificate of Analysis (CoA) requirements for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

Executive Summary & Strategic Context In the high-stakes environment of lead optimization, the integrity of your screening data is only as good as your worst reagent. 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is not a gene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of lead optimization, the integrity of your screening data is only as good as your worst reagent. 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is not a generic commodity; it is a privileged scaffold often employed to modulate metabolic stability (via the fluorine atom blocking CYP450 oxidation) and lipophilicity in CNS and kinase inhibitor programs.

This guide serves as a comparative technical audit . We do not merely list specifications; we compare the "Standard Chemical Grade" often found in catalogs against a "High-Fidelity Screening Grade" required for reproducible biological data. We demonstrate how "invisible" impurities—specifically residual palladium and chiral contaminants—can generate false positives in biochemical assays, leading to costly dead-ends in drug development.

Comparative Analysis: The "Hidden" Risks of Standard Grades

When sourcing this intermediate, researchers typically encounter two distinct quality tiers. The table below objectively compares these tiers, highlighting the downstream impact on experimental performance.

Table 1: Performance Comparison of Quality Tiers
FeatureStandard Vendor Grade High-Fidelity Screening Grade Impact on Drug Discovery
Purity (HPLC) > 95%> 98.5% Lower purity introduces "phantom" peaks in MS, complicating metabolite identification.
Chiral Purity (ee%) Often Unspecified (Racemic)> 99% ee (Spec. Enantiomer) Critical: The biological activity is usually driven by one enantiomer. Using a racemate dilutes potency by 50% and risks off-target toxicity from the distomer.
Palladium (Pd) Not Tested (can be >500 ppm)< 20 ppm High Risk: Pd is a known promiscuous inhibitor in kinase and protease assays, causing False Positives .
Fluorine Regio-isomers Not ControlledControlled by

-NMR
Incorrect fluorine placement alters pKa and metabolic soft-spots, invalidating SAR data.
Salt Stoichiometry Variable (HCl)Defined (e.g., 1.0 ± 0.1 eq HCl) Undefined counter-ion ratios lead to incorrect molecular weight calculations, causing dosing errors in IC50 assays.

Critical CoA Parameters & Methodologies

To ensure the "High-Fidelity" standard, a Certificate of Analysis must be generated using a self-validating analytical workflow.

A. Identity & Structural Integrity ( H-NMR, F-NMR)

Standard


H-NMR confirms the skeleton, but it often fails to distinguish between the 3-fluoro and 2-fluoro isomers if peaks overlap.
  • Requirement:

    
    -NMR is mandatory.
    
  • Acceptance Criteria: Single singlet peak (approx -135 ppm, solvent dependent). Multiple fluorine signals indicate regio-isomeric contamination from non-selective fluorination during synthesis.

B. Chiral Purity (Enantiomeric Excess)

Since the pyrrolidine ring has a chiral center at C3, the CoA must report ee%.

  • Method: Chiral HPLC (Polysaccharide columns).

  • Why it matters: In a structure-activity relationship (SAR) study, a 5% contamination of the active enantiomer in a "inactive" sample can produce a misleading "plateau" in dose-response curves.

C. Residual Palladium (The "False Positive" Generator)

This scaffold is typically synthesized via Suzuki-Miyaura coupling (Aryl boronic acid + Halopyrrolidine) or Buchwald-Hartwig amination . Both require Palladium catalysts.[1]

  • The Problem: Pd coordinates with sulfur and nitrogen atoms in protein targets, inhibiting enzymes non-specifically.

  • Protocol: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard. Colorimetric tests are insufficient.

Experimental Protocols

The following protocols are designed to be self-validating , meaning they include internal checks (system suitability) to ensure data integrity.

Protocol 1: High-Resolution HPLC Purity (Reverse Phase)

This method separates the main compound from defluorinated impurities and synthetic precursors.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts).

    • 2-12 min: 5%

      
       95% B (Linear gradient).
      
    • 12-15 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 220 nm (Amide/Aryl absorption) and 254 nm.

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Protocol 2: Chiral Purity Determination
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is critical to sharpen the peak of the secondary amine.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Validation: Must inject the racemate first to establish the separation factor (

    
    ).
    

Visualizing the Quality Control Architecture

Diagram 1: The Impurity Origin & Control Pathway

This diagram illustrates where the critical impurities enter the process, establishing the causality for the CoA requirements.

SynthesisRisk Start Starting Materials (Aryl Boronic Acid) Reaction Coupling Reaction Start->Reaction Cat Pd Catalyst (Suzuki Coupling) Cat->Reaction Source of Pd Crude Crude Intermediate Reaction->Crude Imp_Pd Risk: Residual Pd (False Positives) Crude->Imp_Pd Imp_Regio Risk: Regio-isomers (Incorrect F position) Crude->Imp_Regio Purification Purification (Silica/Scavengers) Crude->Purification Imp_Pd->Purification Requires Scavengers Final Final Product 3-(3-Fluoro-4-methoxy...)pyrrolidine Purification->Final Removes Impurities

Caption: Synthesis workflow highlighting the entry points of Palladium and Regio-isomeric impurities.

Diagram 2: The Self-Validating CoA Decision Tree

This workflow ensures that no "Standard Grade" material accidentally passes as "Screening Grade."

QC_Workflow Sample Batch Sample NMR 1H & 19F NMR Sample->NMR Identity_Check Identity Confirmed? NMR->Identity_Check HPLC HPLC Purity (Achiral) Identity_Check->HPLC Yes Fail REJECT / RE-PURIFY Identity_Check->Fail No (Regio-isomer) Purity_Check > 98.0%? HPLC->Purity_Check Chiral Chiral HPLC Purity_Check->Chiral Yes Purity_Check->Fail No EE_Check ee > 99%? Chiral->EE_Check Pd_Test ICP-MS (Metals) EE_Check->Pd_Test Yes EE_Check->Fail No (Racemization) Pd_Check Pd < 20ppm? Pd_Test->Pd_Check Pd_Check->Fail No (Assay Risk) Pass RELEASE (High-Fidelity CoA) Pd_Check->Pass Yes

Caption: Logical decision tree for CoA generation. Failure at any node triggers rejection to protect downstream assays.

References

  • ICH Q6A Specifications : Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[4][5][6][7][8] International Council for Harmonisation.[7] Link

  • ICH Q3A (R2) : Impurities in New Drug Substances. International Council for Harmonisation.[7] Link

  • Experimental Analysis of Palladium Impurities : "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." ACS Medicinal Chemistry Letters. Link

  • Chiral Separations: "Chiral HPLC Methods for the Separation of Aryl-Pyrrolidines." Journal of Chromatography A. (General methodology reference for polysaccharide columns).
  • Analytical Method Validation : "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[7] Link

Sources

Validation

Sourcing &amp; Validation Guide: 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (CAS 1260815-20-0)

[1][2] Part 1: Executive Summary & Technical Profile CAS 1260815-20-0 corresponds to 3-(3-fluoro-4-methoxyphenyl)pyrrolidine .[1][2] This secondary amine is a high-value pharmacophore scaffold, frequently employed in the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Technical Profile

CAS 1260815-20-0 corresponds to 3-(3-fluoro-4-methoxyphenyl)pyrrolidine .[1][2] This secondary amine is a high-value pharmacophore scaffold, frequently employed in the synthesis of kinase inhibitors, GPCR ligands, and monoamine transporter modulators. Its structural rigidity (pyrrolidine ring) combined with the electron-rich, halogenated aryl group makes it an ideal "warhead" or linker motif for structure-activity relationship (SAR) exploration.

Critical Sourcing Advisory: The primary challenge with CAS 1260815-20-0 is stereochemical ambiguity . The CAS number does not explicitly specify an enantiomer (R or S), implying this product is likely supplied as a racemate or a mixture of undefined stereochemistry unless explicitly labeled otherwise by the supplier. For asymmetric synthesis campaigns, this requires immediate chiral resolution or the sourcing of enantiopure alternatives.

Chemical Specifications
  • IUPAC Name: 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine[1][2]

  • Molecular Formula: C₁₁H₁₄FNO

  • Molecular Weight: 195.24 g/mol (Free Base)

  • Key Functionality: Secondary amine (nucleophile), Fluorinated aryl (metabolic stability).

Part 2: Supplier Landscape & Comparative Analysis

The following analysis compares commercial suppliers based on Stock Reliability , Technical Transparency , and Purity Guarantees . Data is aggregated from technical data sheets and typical industry performance for these classes of building blocks.

Table 1: Commercial Supplier Comparison
FeatureEnamine Fujifilm Wako BenchChem / Leyan Accela ChemBio
Supplier Type Originator / CRO Global Distributor Aggregator / Regional Specialist Vendor
Purity Grade Typically ≥95% (NMR)≥97% (HPLC)≥95%≥95%
Formulation Often Free Base or OilCrystalline Solid (Salt likely)Varies (Batch specific)HCl Salt (Common)
Stock Status High (Make-to-order rapid)Moderate (Import required)High (Regional stock)Moderate
QC Data H-NMR, LCMS providedHPLC, COACOA (Batch specific)H-NMR, LCMS
Risk Factor Low: Direct synthesis source.Low: High QC standards.Medium: Re-packaging risk.Low-Medium
Best For... Library synthesis, Custom analogs.GLP/GMP transition, Reference std.Quick, cost-effective screening.Process R&D.
Performance Analysis: "Chemical Performance"

For a building block, "performance" is defined by its behavior in synthesis.

  • Salt Form vs. Free Base:

    • Free Base (Enamine/Generic): Often an oil or low-melting solid. Prone to oxidation and carbamate formation (absorbs CO₂) upon air exposure. Recommendation: Use immediately or store under Argon.

    • HCl Salt (Accela/Wako): Hygroscopic solid. Easier to handle and weigh but requires an extra equivalent of base (e.g., DIPEA, TEA) in coupling reactions.

  • Stereochemical Purity:

    • If the supplier does not provide a Chiral HPLC trace, assume the material is racemic (50:50 mixture) . Using this in a chiral drug program without resolution will result in a 50% yield loss of the desired diastereomer later in the synthesis.

Part 3: Experimental Validation Protocols

As a Senior Scientist, I mandate a "Trust but Verify" approach. Do not rely solely on the Certificate of Analysis (COA).

Protocol A: Incoming QC Workflow (The "Gatekeeper")

Objective: Validate identity, salt stoichiometry, and water content before introducing the material into a synthesis campaign.

  • Visual Inspection: Check for deliquescence. If the solid is clumping or wet, it may be the HCl salt that has absorbed moisture (Check weight: MW 195.24 vs ~231.7 for HCl salt).

  • Solubility Test: Dissolve 1 mg in 500 µL DMSO-d6.

    • Clear solution: Good.

    • Turbid/Precipitate: Potential inorganic salts (NaCl) from poor workup.

  • ¹H-NMR Validation:

    • Diagnostic Peaks: Look for the methoxy singlet (~3.8 ppm) and the aromatic protons (multiplets 6.9–7.2 ppm).

    • Stoichiometry Check: Integrate the pyrrolidine protons relative to the methoxy group. If the integration is off, suspect residual solvent or salt counter-ions.

  • LC-MS: Confirm Mass [M+H]⁺ = 196.1 (Free base).

Protocol B: Chiral Resolution (If Racemic)

If you receive a racemate and need the enantiomer, use this standard resolution logic:

  • Method: Chiral Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine).

  • Detection: UV at 254 nm.

Part 4: Visualization of Workflows

Diagram 1: Quality Control Decision Matrix

This logic gate ensures no compromised material enters your synthesis pipeline.

QC_Workflow Start Receive CAS 1260815-20-0 Visual Visual Inspection (Dry vs. Wet/Clumped) Start->Visual Solubility Solubility Test (DMSO/MeOH) Visual->Solubility Pass Reject QUARANTINE / RETURN Visual->Reject Fail (Degraded) NMR 1H-NMR & LCMS Solubility->NMR Clear Solution Solubility->Reject Insoluble/Turbid Decision Does Data Match Structure & Purity >95%? NMR->Decision ChiralCheck Is Stereochemistry Critical? Decision->ChiralCheck Yes (Free Base) Decision->Reject No (Impure) SaltCorrection Adjust MW for Salt Form Decision->SaltCorrection Yes (Salt Detected) ChiralHPLC Run Chiral HPLC/SFC ChiralCheck->ChiralHPLC Yes (Enantiomer Needed) Approve RELEASE FOR SYNTHESIS ChiralCheck->Approve No (Racemate OK) ChiralHPLC->Approve ee > 98% ChiralHPLC->Reject Racemic SaltCorrection->ChiralCheck

Caption: Decision matrix for validating incoming batches of 3-(3-fluoro-4-methoxyphenyl)pyrrolidine.

Diagram 2: Synthetic Utility Pathway

Demonstrating where this building block fits in a typical medicinal chemistry workflow (e.g., SNAr or Amide Coupling).

Synthesis_Pathway BB Building Block CAS 1260815-20-0 (Nucleophile) Coupling Coupling Reaction (SNAr or Amide Bond) BB->Coupling + Base (DIPEA) Scaffold Electrophile Scaffold (e.g., Chloropyrimidine) Scaffold->Coupling Product Drug Candidate (Kinase Inhibitor / GPCR Ligand) Coupling->Product Yield & Purity Dependent on BB Quality

Caption: Typical synthetic application of CAS 1260815-20-0 as a nucleophilic "warhead" in drug discovery.

Part 5: References

  • Enamine Ltd. Building Block Catalog: Heterocyclic Amines. Retrieved from

  • Fujifilm Wako Pure Chemical Corp. Laboratory Chemicals: Organic Intermediates. Retrieved from

  • PubChem Database. Compound Summary: 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from

  • Accela ChemBio. Product Catalog: 3-Aryl Pyrrolidines. Retrieved from

  • Common Chemistry. CAS Registry Number 1260815-20-0.[2] American Chemical Society. Retrieved from [3]

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine Impurity Profiling

Introduction 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is a key heterocyclic building block in medicinal chemistry, forming the core of various advanced pharmaceutical intermediates. As with any Active Pharmaceutical Ingre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is a key heterocyclic building block in medicinal chemistry, forming the core of various advanced pharmaceutical intermediates. As with any Active Pharmaceutical Ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] Impurity profiling—the identification, quantification, and control of unwanted chemicals—is therefore a non-negotiable aspect of the drug development and manufacturing process.[2]

This guide provides an in-depth comparison of analytical methodologies and reference standards for the robust impurity profiling of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating systems that ensure data integrity and full compliance with global regulatory expectations.

The Regulatory Landscape: Understanding the Framework

Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established a clear framework for the control of impurities in new drug substances.[3] The ICH Q3A(R2) and Q3B(R2) guidelines are the authoritative standards, defining specific thresholds for action.[3][4]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For most APIs, this is ≥0.05%.[3]

  • Identification Threshold: The level above which the chemical structure of an impurity must be determined. This typically starts at 0.10% for APIs with a maximum daily dose of ≤2g.[3][5]

  • Qualification Threshold: The concentration at which an impurity's biological safety must be established. This often begins at 0.15% or 1.0 mg per day total intake, whichever is lower.[3]

Adherence to these thresholds is mandatory and forms the basis of any impurity profiling strategy.[1]

Anticipating the Unknown: Potential Impurities in Synthesis

A robust impurity profiling strategy begins with a theoretical analysis of the synthetic route. While the specific synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine can vary, common organic chemistry principles allow us to predict likely process-related impurities.[4]

Hypothetical Synthetic Scheme & Potential Impurities: A plausible synthesis involves the coupling of a protected pyrrolidine derivative with a substituted fluorobromobenzene, followed by deprotection.

  • Starting Materials: Unreacted 1-bromo-3-fluoro-4-methoxybenzene or the pyrrolidine precursor.

  • Intermediates: Incompletely reacted or protected intermediates from the synthetic sequence.

  • Positional Isomers: Impurities arising from incorrect substitution on the phenyl ring, such as 3-(2-Fluoro-4-methoxyphenyl)pyrrolidine or 3-(4-Fluoro-3-methoxyphenyl)pyrrolidine.

  • By-products: Compounds formed from side reactions, such as demethylation of the methoxy group to form a phenolic impurity.

  • Reagents & Catalysts: Residual catalysts (e.g., Palladium) or reagents used in the coupling and deprotection steps.[5]

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., oxidation, hydrolysis).[6]

The Cornerstone of Quantification: A Comparison of Reference Standards

Accurate quantification is impossible without a reliable reference standard. The choice of standard directly impacts the validity of your results.

  • Official Pharmacopeial Standards (e.g., USP): These are highly characterized primary standards provided by official bodies.[7][8][9] While they offer the highest level of trust and regulatory acceptance, a specific standard for every potential impurity of a novel compound is rarely available.

  • Commercially Synthesized Standards: Many chemical suppliers offer certified reference materials for common impurities. These are convenient but require verification of purity and identity upon receipt.

  • In-House Isolated and Characterized Standards: Often, impurities must be isolated from the reaction mixture (e.g., via preparative HPLC) and structurally elucidated (using NMR, MS). This "in-house" standard is then used for routine quantification. This process is resource-intensive but necessary for novel impurities.

Comparative Guide to Analytical Methodologies

The selection of an analytical technique depends on the nature of the impurity and the required level of sensitivity and structural information.[10] High-Performance Liquid Chromatography (HPLC) is the industry workhorse, but it is not the only tool.[11][12] Quantitative NMR (qNMR) offers a powerful orthogonal approach.

// Invisible nodes for alignment edge [style=invis]; API_Sample -> Standard_Prep; } caption: "Workflow for Quantitative NMR (qNMR) Purity Assessment."

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the gold standard for routine purity testing in quality control labs.[4][13] Its ability to separate a wide range of organic impurities makes it indispensable.[12]

  • Principle: Separates compounds based on their differential partitioning between a stationary phase (column) and a mobile phase. Impurities are quantified based on their peak area relative to a reference standard of the main compound.

  • Strengths:

    • High Resolution: Capable of separating closely related impurities.[13]

    • Robust & Reproducible: Well-established technology with validated methods.

    • Cost-Effective: Relatively inexpensive for routine analysis.[11]

  • Causality and Limitations: The core assumption of standard HPLC purity analysis is that all impurities have the same UV response factor as the API. This is rarely true. A co-eluting impurity with a high UV extinction coefficient could be over-quantified, while one with a low coefficient could be missed entirely. This necessitates the use of Relative Response Factors (RRFs), which requires having a pure reference standard for each impurity to be accurately quantified.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary tool for identifying unknown impurities.[14] It couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.[13]

  • Principle: As compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is measured. This provides molecular weight information. Tandem MS (MS/MS) fragments the ions to provide structural details.[15]

  • Strengths:

    • High Sensitivity & Specificity: Can detect and identify impurities at very low levels (<<0.1%).[10][16]

    • Structural Elucidation: Provides critical data for identifying unknown impurities that exceed the identification threshold.[12][15]

  • Causality and Limitations: While excellent for identification, quantification by MS can be complex due to variations in ionization efficiency between compounds. Triple quadrupole (QQQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode can provide highly accurate quantification but require significant method development and a specific reference standard for each analyte.[14][16]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a compound without needing a reference standard of the compound itself.[17][18] Instead, it uses a certified internal standard.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By comparing the integral of a known proton signal from the analyte with the integral of a signal from a known amount of a certified internal standard, the absolute purity or concentration of the analyte can be determined.[19]

  • Strengths:

    • Absolute Quantification: Does not require individual impurity standards or RRFs.[18][20] Purity is measured directly against a traceable standard.

    • Versatility: Can quantify any NMR-active compound in a mixture, provided there are non-overlapping signals.[19][21]

    • Structural Confirmation: Provides structural information simultaneously with quantification.

  • Causality and Limitations: qNMR requires careful experimental setup, including ensuring long relaxation delays (D1) for accurate integration.[17] Its sensitivity is lower than that of LC-MS, making it best suited for quantifying impurities at or above the ~0.1% level. It also requires a higher initial capital investment for the instrumentation.

Performance Comparison Table
FeatureHPLC-UVLC-MS/MSQuantitative NMR (qNMR)
Primary Use Routine Purity & Impurity QuantificationImpurity Identification & Trace QuantificationAbsolute Purity & Impurity Quantification
Quantification Principle Relative (Peak Area vs. Standard)Relative (Ion Intensity vs. Standard)Absolute (Signal Integral vs. Internal Std)
Reference Standard Need Requires API standard; RRFs needed for accurate impurity quantification.Requires specific standard for each impurity for accurate quantification.Requires a certified internal standard; no analyte-specific standard needed.[18]
Sensitivity Good (typically to ~0.03-0.05%)Excellent (ppm to ppb levels)[16]Moderate (typically to ~0.1%)[19]
Specificity Moderate (risk of co-elution)Excellent (based on mass and fragments)Excellent (based on unique chemical shifts)
Structural Info NoneExcellent (MW and fragmentation)Excellent (Full structure elucidation)
Key Advantage Robust, cost-effective for QCUnmatched for identifying unknownsBypasses need for individual impurity standards for quantification.[20]

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, we provide step-by-step protocols for quantifying an impurity using HPLC-UV (requiring an RRF) and qNMR (absolute quantification).

// Nodes Start [label="API Batch Received", shape=ellipse, fillcolor="#E8F0FE"]; Purity_Test [label="Perform HPLC Purity Test"]; Check_Threshold [label="Impurity > Identification\nThreshold (e.g., 0.10%)?", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124"]; Isolate [label="Isolate Impurity\n(e.g., Prep-HPLC)"]; Elucidate [label="Structural Elucidation\n(LC-MS, NMR)"]; Qualify [label="Toxicological Qualification\n(if > Qualification Threshold)"]; Report [label="Document & Report\nin Submission", shape=document, fillcolor="#E6F4EA", fontcolor="#202124"]; Monitor [label="Monitor in Routine QC\n(Set Specification)"];

// Connections Start -> Purity_Test; Purity_Test -> Check_Threshold; Check_Threshold -> Isolate [label="Yes"]; Isolate -> Elucidate -> Qualify -> Monitor -> Report; Check_Threshold -> Monitor [label="No"];

// Styling edge [color="#4285F4"]; Purity_Test -> Check_Threshold; Check_Threshold -> Isolate; Isolate -> Elucidate; Elucidate -> Qualify; Qualify -> Monitor; Monitor -> Report; Check_Threshold -> Monitor [color="#EA4335"]; } caption: "Impurity Identification and Qualification Workflow."

Protocol 1: Impurity Quantification via HPLC-UV with RRF

Objective: To quantify a known process impurity using a previously determined Relative Response Factor (RRF).

  • Standard Preparation: Accurately prepare a standard solution of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine reference standard at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., Acetonitrile/Water).

  • Sample Preparation: Accurately prepare a sample solution of the API batch at the same concentration (1.0 mg/mL) in the same diluent.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to resolve all impurities from the main peak (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the main peak area should be <2.0%.

  • Analysis: Inject the standard and sample solutions.

  • Causality in Calculation: The percentage of the impurity is not calculated by simple area percent. It must be corrected using the RRF.

    • Impurity % = (Area_impurity / Area_API_in_sample) * (1 / RRF_impurity) * 100

    • Note: The RRF must be predetermined by analyzing known concentrations of both the API and a pure, isolated standard of the impurity. This dependency on a specific impurity standard is a critical workflow step.

Protocol 2: Absolute Purity Determination via qNMR

Objective: To determine the absolute purity of a 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine batch, which allows for the quantification of total impurities without needing individual standards.

  • Internal Standard (IS) Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard must have a known purity (e.g., 99.95%) and a signal in a clean region of the spectrum.

  • Sample Preparation: Accurately weigh the API batch into the same NMR tube. Record the exact masses of both the IS and the API.

  • Dissolution: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6) to completely dissolve both components.

  • NMR Data Acquisition:

    • Instrument: 400 MHz NMR spectrometer or higher.

    • Experiment: A quantitative 1H NMR experiment.

    • Critical Parameter (Causality): Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (typically D1 ≥ 30 seconds). This is essential to ensure all signals are fully relaxed, allowing their integrals to be truly proportional to the molar concentration.

  • Data Processing: Process the spectrum (phasing, baseline correction) and carefully integrate a well-resolved, non-exchangeable proton signal from the API and a signal from the internal standard.

  • Calculation: Use the following equation to determine the absolute purity (P) of the API:

    • P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    • Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, P=Purity, std=Internal Standard.[17]

    • The total percentage of all impurities is then simply 100% - P_analyte.

Conclusion and Recommendations

A multi-faceted approach is essential for a robust impurity profiling strategy for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine. No single technique is sufficient for meeting all regulatory requirements.

  • For Routine QC and Release Testing: A validated HPLC-UV method is the most efficient and cost-effective tool for monitoring the impurity profile from batch to batch against established specifications.

  • For Development and Investigation: LC-MS is indispensable for the initial identification and structural elucidation of unknown impurities, especially those that appear during stability studies or process changes.

  • For Primary Characterization and Reference Standard Qualification: qNMR provides an orthogonal, primary method for determining the absolute purity of API batches and for qualifying in-house reference standards without reliance on other standards. It is the most direct way to measure the true mass of an analyte in a sample, providing a solid foundation for all subsequent relative measurements.

By integrating these techniques, drug developers can build a comprehensive and scientifically sound impurity profile, ensuring product quality, satisfying regulatory agencies, and safeguarding patient safety.

References

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • A Guide to Quantit
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. IJPSR.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Pharmaceutical Impurity Analysis Overview. Chemass.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
  • qNMR for Purity Determin
  • Impurity profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek.
  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • New Current Lots. US Pharmacopeia (USP).
  • USP Reference Standards C
  • USP Reference Standards C

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

This guide provides essential safety and logistical information for the proper disposal of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine. As a research chemical, its handling and disposal require a thorough understanding of it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine. As a research chemical, its handling and disposal require a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safety and compliance.

Disclaimer: This document provides a general framework for safe disposal. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine and to adhere to the protocols established by your institution's Environmental Health & Safety (EHS) department. This guide supplements, but does not replace, the SDS and institutional mandates.

Hazard Characterization and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is not provided here, its chemical structure—a substituted pyrrolidine with a fluorinated aromatic ring—suggests several potential hazards based on analogous compounds.

  • Halogenated Organic Compound: As a fluorinated organic molecule, it falls into the category of halogenated organic compounds. These substances can pose environmental risks and may require specific disposal pathways, such as incineration at controlled temperatures.[1] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste.[2]

  • Pyrrolidine Moiety: The pyrrolidine ring is present in many biologically active compounds. The parent compound, pyrrolidine, is known to be flammable and can cause severe skin burns and eye damage.[3]

  • Aromatic Amine Functionality: The molecule contains a secondary amine, a class of compounds that can be irritating or corrosive to skin and eyes and may be harmful if inhaled or swallowed.[4][5]

The Causality Behind Caution: The first step in any laboratory process, including disposal, must be a risk assessment.[6] Without understanding the potential for toxicity, corrosivity, or reactivity, one cannot select the appropriate Personal Protective Equipment (PPE), container, or waste stream. The chemical structure provides predictive insights, mandating a cautious approach that assumes moderate to high toxicity and irritant properties until proven otherwise by the manufacturer's SDS.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, strict adherence to safety protocols is non-negotiable.

Engineering Controls:

  • Fume Hood: All handling of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, including preparation for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: ANSI-rated safety glasses with side shields are mandatory at a minimum. When there is a risk of splashing, chemical splash goggles must be worn.[1]

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's SDS or a glove compatibility chart to ensure the material is not degraded by the chemical.[1] Always inspect gloves for tears or holes before use.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[1]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a respirator may be necessary. The selection and use of respirators must comply with OSHA standard 29 CFR 1910.134.[7]

Waste Segregation and Container Management

Proper segregation and containment are the foundation of a compliant chemical waste disposal system.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions and is a violation of regulatory standards.[9]

Step-by-Step Container Protocol:

  • Select the Correct Waste Stream: 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine should be disposed of in a dedicated "Halogenated Organic Waste" container.[1] Never mix it with non-halogenated solvents, acids, bases, or oxidizers.

  • Choose a Compatible Container: The container must be made of a material compatible with the chemical waste. A glass bottle with a screw cap is typically appropriate for this type of waste. The container must be in good condition, free from cracks or damage, and have a secure, leak-proof closure.[9][10]

  • Apply the Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" label to the container.[11][12] The label must include:

    • The words "Hazardous Waste" .[9][10]

    • The full chemical name: "3-(3-Fluoro-4-methoxyphenyl)pyrrolidine" and any other constituents in the waste container. Do not use abbreviations or chemical formulas.[9][10]

    • The approximate percentage of each chemical constituent.

    • The relevant hazard warnings (e.g., "Toxic," "Corrosive"). This can be indicated with pictograms or written text.[11]

    • The name and contact information of the principal investigator or laboratory manager.

    • The accumulation start date (the date the first drop of waste is added).

Disposal Parameter Requirement Rationale & Authority
Waste Category Halogenated Organic WastePrevents dangerous reactions and ensures proper treatment (e.g., incineration). Governed by EPA regulations under RCRA.[1][10]
Primary Container Clean, dry, leak-proof glass bottle with a secure screw cap.Ensures chemical compatibility and prevents spills. Mandated by OSHA and EPA.[10]
Container Labeling "Hazardous Waste" label with full chemical names, hazards, and accumulation date.Ensures proper identification for safe handling and disposal, and is a key requirement of the EPA's "cradle-to-grave" tracking system.[11][12][13]
Storage Location In a designated Satellite Accumulation Area (SAA), within secondary containment.SAA must be at or near the point of generation and under the control of laboratory personnel. Secondary containment prevents spills from spreading.[11]

Step-by-Step Disposal Procedures

Disposal is not a single action but a workflow that must be planned from the beginning of any experiment.[6]

A. Disposal of Unused or Expired Pure Product
  • Consult EHS: Contact your institution's EHS department for guidance. They will provide the final determination on the disposal pathway.

  • Prepare for Pickup: Ensure the original container is securely sealed and properly labeled. If the original label is damaged, create a new hazardous waste label with all required information.

  • Segregate: Store the container in the designated hazardous waste storage area (often a Central Accumulation Area or CAA) as directed by your EHS office, away from incompatible materials.[11]

B. Disposal of Contaminated Labware and Debris
  • Solid Waste: Items lightly contaminated with 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine (e.g., gloves, weigh paper, absorbent pads) should be placed in a designated solid hazardous waste container or a securely sealed plastic bag clearly labeled as "Hazardous Waste" with the chemical name.

  • Sharps: Contaminated needles, syringes, or sharp-edged tools must be placed in a designated sharps container that is puncture-resistant and labeled with the chemical contaminant.

  • Glassware: Glassware (e.g., pipettes, vials) should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first two rinsates are considered hazardous and must be collected in the appropriate halogenated liquid waste container. The third rinsate may be disposable down the drain depending on institutional policy, but always confirm with your EHS department. The cleaned glassware can then be disposed of in a designated "Lab Glass" disposal box.

C. Spill Cleanup and Disposal
  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and your supervisor.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[14] Do not use combustible materials like paper towels to absorb large quantities of the neat chemical.

  • Collect Absorbent Material: Carefully collect the saturated absorbent material using non-sparking tools and place it into a heavy-duty, sealable plastic bag or a designated container.[3]

  • Label as Waste: Seal the container and attach a "Hazardous Waste" label, clearly identifying the contents as "Spill Debris containing 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine."

  • Decontaminate: Clean the spill area with a suitable solvent and soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Arrange for Pickup: Contact your EHS department to arrange for the pickup and disposal of the spill waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine and associated waste.

G Disposal Workflow for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine start Identify Waste: 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine or contaminated material consult_sds CRITICAL STEP: Consult Manufacturer's SDS & Institutional EHS Policy start->consult_sds select_ppe Select & Don Appropriate PPE (Goggles, Lab Coat, Chem-Resistant Gloves) consult_sds->select_ppe waste_type Determine Waste Form select_ppe->waste_type liquid_waste Liquid Waste (Pure chemical, solutions, rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, pads, etc.) waste_type->solid_waste Solid spill_debris Spill Debris waste_type->spill_debris Spill halogenated_container Select 'Halogenated Organic Waste' Container (Clean, Compatible, Sealable) liquid_waste->halogenated_container solid_container Select 'Solid Hazardous Waste' Container (Labeled Bag or Pail) solid_waste->solid_container spill_debris->solid_container apply_label Apply 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Date halogenated_container->apply_label solid_container->apply_label add_waste Add Waste to Container in Fume Hood apply_label->add_waste store_saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment add_waste->store_saa full_container Container Full (or >6 months in SAA)? store_saa->full_container full_container->store_saa No contact_ehs Contact EHS for Waste Pickup full_container->contact_ehs Yes

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Environmental Marketing Services. (2020). Chemical Waste Disposal Solutions for Laboratories. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Lablogatory. (2022). Three Rules to Manage Chemical Waste- It's Complicated!. [Link]

  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

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